molecular formula C8H12N2O2S B1519246 5-Amino-2-ethylbenzene-1-sulfonamide CAS No. 1094938-11-0

5-Amino-2-ethylbenzene-1-sulfonamide

Cat. No.: B1519246
CAS No.: 1094938-11-0
M. Wt: 200.26 g/mol
InChI Key: OJUOFLJPVCJTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-ethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)5-8(6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUOFLJPVCJTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to understanding and determining the core physicochemical properties of 5-Amino-2-ethylbenzene-1-sulfonamide. As direct experimental data for this specific molecule is not extensively available in public literature, this guide emphasizes the foundational principles and authoritative methodologies required for its characterization. This approach equips researchers and drug development professionals with the necessary framework to generate reliable data for this compound and others of its class.

Introduction and Structural Elucidation

This compound is an aromatic sulfonamide derivative. Its structure, featuring a primary sulfonamide group, a primary amine, and an ethyl group on the benzene ring, suggests a molecule with multifaceted physicochemical behaviors that are critical to its function in a biological system. The interplay between the acidic sulfonamide, the basic amino group, and the lipophilic ethyl-benzene core dictates its solubility, permeability, and interaction with biological targets.

  • Molecular Formula: C₈H₁₂N₂O₂S

  • Molecular Weight: 200.26 g/mol

  • Chemical Structure:

    (Note: A placeholder for the 2D chemical structure image)

The lack of readily available data necessitates a rigorous, first-principles approach to its characterization. The following sections detail the theoretical considerations and validated experimental protocols for determining its key physicochemical properties.

Core Physicochemical Properties: A Framework for Analysis

The behavior of a drug candidate is governed by its physical and chemical properties.[1][2][3][4] For this compound, the most critical parameters to define are its melting point, aqueous solubility, and ionization constant (pKa). These properties influence everything from formulation strategy to in-vivo absorption, distribution, metabolism, and excretion (ADME).[1]

Melting Point (MP)

The melting point is a fundamental indicator of a crystalline solid's purity and identity. It provides insights into the lattice energy and intermolecular forces within the crystal. For pharmaceutical development, a sharp and defined melting range is often a prerequisite for stable formulation.

Theoretical Insights: Based on analogs such as 5-amino-2-methylbenzenesulfonamide (MP: 165-170 °C) and 4-(2-Aminoethyl)benzenesulfonamide (MP: 130-135 °C)[5][6], it is reasonable to predict that this compound will be a solid at room temperature with a melting point likely in the range of 120-180 °C. The presence of both hydrogen bond donors (-NH₂, -SO₂NH₂) and acceptors (O=S=O, -NH₂) allows for strong intermolecular hydrogen bonding, contributing to a relatively high melting point.

Authoritative Experimental Protocol: USP <741> Capillary Method The United States Pharmacopeia (USP) provides a standardized method for melting range determination that ensures accuracy and reproducibility.[7][8][9][10]

Step-by-Step Methodology:

  • Sample Preparation: The substance must be finely powdered and thoroughly dried, for instance in a vacuum desiccator, to remove any residual solvent which can depress the melting point.[9]

  • Capillary Loading: A sufficient amount of the dry powder is charged into a capillary tube (typically 0.8-1.2 mm internal diameter) to form a tightly packed column of 2.5-3.5 mm in height.[9]

  • Apparatus Setup: A suitable melting point apparatus, calibrated with USP Melting Point Reference Standards, is used.[7][10] The apparatus consists of a heating block (or oil bath) and a calibrated thermometer or digital sensor.[11]

  • Heating and Observation:

    • The capillary is inserted into the heating block when the temperature is approximately 10 °C below the expected melting point.[7]

    • The temperature is ramped at a controlled rate, typically 1 ± 0.5 °C per minute.[7][9] A slower ramp rate during the melting transition is crucial for accuracy.

  • Data Recording: Two temperatures are recorded:

    • Onset of Melting: The temperature at which the column of the substance is observed to collapse against the side of the tube.[9]

    • Completion of Melting: The temperature at which the substance becomes completely liquid.[7]

    • This range constitutes the melting range.

Workflow for Melting Point Determination (USP <741>)

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_result Result Prep1 Finely powder the substance Prep2 Dry in vacuum desiccator Prep1->Prep2 Ensure removal of solvents Load1 Charge capillary tube Load2 Pack to 2.5-3.5 mm height Load1->Load2 Measure1 Insert into calibrated apparatus ~10°C below expected MP Measure2 Heat at 1 ± 0.5 °C / min Measure1->Measure2 Measure3 Observe and record Onset Temperature (T1) Measure2->Measure3 Measure4 Observe and record Completion Temperature (T2) Measure3->Measure4 Result Melting Range = T1 - T2

Caption: Workflow for USP <741> Melting Point Determination.

Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability. A compound must have sufficient aqueous solubility to dissolve in gastrointestinal fluids to be absorbed.[4][12]

Theoretical Insights: this compound is an amphoteric molecule, containing both an acidic proton on the sulfonamide nitrogen and a basic amino group.

  • Acidic pKa (Sulfonamide): The sulfonamide group (-SO₂NH₂) is weakly acidic. For primary benzenesulfonamides, the pKa is typically in the range of 9-11.[13][14][15] Electron-donating groups like ethyl and amino on the ring would slightly increase this pKa (making it less acidic) compared to unsubstituted benzenesulfonamide.

  • Basic pKa (Amino Group): The aromatic amino group (-NH₂) is weakly basic, with a pKa typically around 3-5.

This amphoteric nature means its solubility will be highly pH-dependent. Solubility will be at its minimum at the isoelectric point and will increase significantly in acidic conditions (due to protonation of the amino group, forming a soluble cation) and in alkaline conditions (due to deprotonation of the sulfonamide, forming a soluble anion). The ethyl group will contribute to lipophilicity, likely reducing overall aqueous solubility compared to a non-substituted analog.

Authoritative Experimental Protocol: Shake-Flask Method (OECD 105) The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[16][17] It is described in international standards such as the OECD Test Guideline 105.[18][19][20]

Step-by-Step Methodology:

  • System Preparation: Prepare a series of buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Equilibration: Add an excess amount of the solid compound to each buffer in a sealed flask. The excess solid is crucial to ensure a saturated solution is formed.[16]

  • Agitation: The flasks are agitated (e.g., in a shaker bath) at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take 24-72 hours.[21]

  • Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle. The supernatant is then carefully separated from the solid phase, usually by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as mass per unit volume (e.g., mg/mL or µg/mL) at each specific pH and temperature.

Workflow for Shake-Flask Solubility Determination

G A Add excess solid to buffers of varying pH B Agitate at constant T (e.g., 24-72h) to reach equilibrium A->B C Separate solid and liquid phases (Centrifuge & Filter) B->C D Quantify dissolved compound in filtrate via HPLC C->D E Report Solubility (mg/mL) vs. pH D->E

Caption: Workflow for OECD 105 Shake-Flask Solubility Method.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% unionized. It is arguably the most important physicochemical property for predicting a drug's in-vivo behavior, as the ionization state affects solubility, permeability across membranes, and receptor binding.

Theoretical Insights & Prediction: As discussed, the molecule has two potential ionization centers. Computational models can provide initial estimates, but experimental determination is essential. The sulfonamide pKa is expected to be around 10-11, while the aromatic amine pKa is expected to be around 3-4. Understanding these two distinct values is critical for predicting behavior across the physiological pH range of the gastrointestinal tract (pH 1.5 to 8).[2]

Authoritative Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and direct method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Step-by-Step Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low. An electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision burette for titrant delivery. The system is blanketed with an inert gas (e.g., nitrogen) to prevent CO₂ absorption from the air.

  • Titration (Acidification): To determine the basic pKa of the amino group, the solution is first titrated with a standardized strong acid (e.g., HCl). The pH is recorded after each incremental addition of acid.

  • Titration (Alkalinization): To determine the acidic pKa of the sulfonamide group, the solution is titrated with a standardized strong base (e.g., NaOH). The pH is again recorded after each incremental addition.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve, where the pH is equal to the pKa. Specialized software is used to calculate the precise pKa values from the titration data.

Summary of Physicochemical Properties

The following table summarizes the key properties of this compound, integrating theoretical predictions with the imperative for experimental verification.

PropertyPredicted/Expected ValueSignificance in Drug DevelopmentRecommended Test Method
Molecular Formula C₈H₁₂N₂O₂SFundamental identifierN/A
Molecular Weight 200.26 g/mol Impacts diffusion and molar concentration calculationsN/A
Melting Point Solid, predicted 120-180 °CIndicator of purity, stability, and lattice energyUSP <741> Capillary Method[8]
Aqueous Solubility pH-dependent; lowest at isoelectric pointCritical for dissolution and bioavailabilityOECD 105 Shake-Flask Method[18][20]
pKa₁ (Amino Group) Predicted ~3-4Governs ionization state and solubility in the stomachPotentiometric Titration
pKa₂ (Sulfonamide) Predicted ~10-11Governs ionization state and solubility in the intestinePotentiometric Titration

Conclusion

While specific experimental data for this compound is sparse, a robust characterization is achievable by applying established, authoritative methodologies. This guide provides the theoretical framework and practical, step-by-step protocols necessary for researchers to determine its critical physicochemical properties. The insights gained from melting point analysis, pH-dependent solubility profiles, and pKa determination are fundamental to advancing this compound through the drug discovery and development pipeline, enabling informed decisions on formulation, predicting in-vivo behavior, and ensuring scientific rigor.

References

  • Title: Guidelines for the Testing of Chemicals - OECD Source: oecd.org URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals - Wikipedia Source: en.wikipedia.org URL: [Link]

  • Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1 Source: oecd-ilibrary.org URL: [Link]

  • Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: researchgate.net URL: [Link]

  • Title: General Chapters: <741> MELTING RANGE OR TEMPERATURE Source: parm-tech.com URL: [Link]

  • Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths | ChemRxiv Source: Cambridge Open Engage URL: [Link]

  • Title: OECD Chemical Testing Guidelines 2025 Updated - Auxilife Source: auxilife.com URL: [Link]

  • Title: USP 741 Melting Point or Range | PDF - Scribd Source: scribd.com URL: [Link]

  • Title: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Determination of Melting Points According to Pharmacopeia Source: thinkSRS.com URL: [Link]

  • Title: OECD GUIDELINES FOR TESTING OF CHEMICALS Source: oecd.org URL: [Link]

  • Title: 4-(2-Amino Ethyl) Benzene Sulfonamide - Synthetic Molecules Pvt. Ltd. Source: syntheticmolecules.com URL: [Link]

  • Title: The pK a values of the sulfonamides studied | Download Table Source: ResearchGate URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar Source: semanticscholar.org URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF Source: ResearchGate URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: asianjc.com URL: [Link]

  • Title: Compliance with Amended General Chapter USP<741>Melting Range or Temperature Source: Amazon S3 URL: [Link]

  • Title: 4-(2-amino Ethyl) Benzene Sulfonamide at 2500.00 INR in Mumbai | Synthetic Molecules Pvt. Ltd. - Tradeindia Source: tradeindia.com URL: [Link]

  • Title: Melting point testing as per USP 741 - YouTube Source: youtube.com URL: [Link]

  • Title: 4-Amino-N-ethylbenzenesulfonamide | C8H12N2O2S | CID 593572 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: 4-(2-amino Ethyl) Benzene Sulfonamide at Best Price in Ankleshwar | Suyog Life Sciences Pvt. Ltd. - Tradeindia Source: tradeindia.com URL: [Link]

  • Title: 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: 5-Amino-2-Methyl-N-Ethyl Benzene Sulfonanilide - ChemBK Source: chembk.com URL: [Link]

  • Title: Physico-chemical properties in relation to biological action - CUTM Courseware Source: courseware.cutm.ac.in URL: [Link]

  • Title: Physicochemical Property Determination 1 | PDF - Scribd Source: scribd.com URL: [Link]

  • Title: Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable Source: fiveable.me URL: [Link]

Sources

An In-Depth Technical Guide to 5-Amino-2-ethylbenzene-1-sulfonamide: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Amino-2-ethylbenzene-1-sulfonamide (CAS No. 1094938-11-0), a molecule of significant interest for researchers, scientists, and professionals in drug development. While specific literature on this exact ethyl-substituted compound is emerging, its structural similarity to well-characterized analogs allows for a robust exploration of its synthesis, potential applications, and pharmacological context. This document synthesizes established principles of sulfonamide chemistry with data from closely related compounds to offer field-proven insights and actionable protocols.

Introduction and Molecular Overview

This compound belongs to the arylsulfonamide class of compounds, a cornerstone of medicinal chemistry for nearly a century.[1][2] Since the discovery of the antibacterial properties of Prontosil, the sulfonamide scaffold has proven to be exceptionally versatile, leading to the development of drugs for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[3][4]

The subject of this guide features a benzene ring substituted with three key functional groups: a primary amine (-NH₂), an ethyl group (-CH₂CH₃), and a sulfonamide group (-SO₂NH₂). This specific arrangement of a primary amine and a sulfonamide group makes it a valuable bifunctional intermediate, particularly for creating more complex molecules with therapeutic potential. Its close analog, 5-Amino-2-methylbenzenesulfonamide, is a critical intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor.[5] This precedent strongly suggests the utility of this compound as a building block in the discovery of novel kinase inhibitors and other targeted therapies.

Physicochemical Properties

A summary of the core physicochemical data for this compound is presented below. These values are foundational for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

PropertyValueSource
CAS Number 1094938-11-0[Vendor Data]
Molecular Formula C₈H₁₂N₂O₂S[Vendor Data]
Molecular Weight 200.26 g/mol [Vendor Data]
Appearance Predicted: White to off-white solid[Analog Data]
Purity ≥95% (typically available)[Vendor Data]

Proposed Synthesis Pathway and Experimental Protocol

While a specific, peer-reviewed synthesis for this compound is not widely published, a reliable synthetic route can be designed based on established methods for analogous compounds, such as 2-methyl-5-aminobenzenesulfonamide.[6][7] The proposed pathway is a multi-step process involving sulfonation, nitration, amidation, and reduction.

The logic behind this pathway is rooted in the directing effects of the substituents on the benzene ring. Starting with ethylbenzene, the process is designed to install the three functional groups in the correct positions.

G cluster_0 Synthetic Workflow A Ethylbenzene B 2-Ethyl-1-nitrobenzene A->B  Nitration  (HNO₃/H₂SO₄) C 4-Ethyl-3-nitrobenzene-1-sulfonyl chloride B->C  Chlorosulfonation  (ClSO₃H) D 4-Ethyl-3-nitrobenzene-1-sulfonamide C->D  Amidation  (NH₄OH) E This compound D->E  Reduction  (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each step confirms the efficacy of the previous transformation.

Step 1: Nitration of Ethylbenzene

  • Causality: To introduce the nitro group, which will later be reduced to the key amino group. The ethyl group is an ortho-, para- director, but the ortho product is sterically hindered, favoring para-nitration. However, separation of isomers is often necessary.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cool to 0-5°C in an ice bath.

    • Slowly add ethylbenzene, maintaining the temperature below 10°C.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 4-nitroethylbenzene from the ortho isomer via fractional distillation or column chromatography.

Step 2: Chlorosulfonation of 4-Nitroethylbenzene

  • Causality: To install the sulfonyl chloride group, which is the precursor to the sulfonamide. The nitro group is a meta-director, and the ethyl group is an ortho-, para-director. The sulfonation will occur ortho to the ethyl group and meta to the nitro group.

  • Procedure:

    • In a fume hood, add 4-nitroethylbenzene to an excess of chlorosulfonic acid at 0-5°C.[6]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • The solid precipitate, 4-ethyl-3-nitrobenzene-1-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

Step 3: Amidation of 4-Ethyl-3-nitrobenzene-1-sulfonyl chloride

  • Causality: To convert the reactive sulfonyl chloride into the stable sulfonamide.

  • Procedure:

    • Add the sulfonyl chloride intermediate to a stirred solution of concentrated ammonium hydroxide at 0-5°C.[7]

    • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

    • The resulting precipitate, 4-ethyl-3-nitrobenzene-1-sulfonamide, is collected by filtration, washed with water, and dried.

Step 4: Reduction of the Nitro Group

  • Causality: The final step is the reduction of the nitro group to the primary amine to yield the target compound.

  • Procedure:

    • Suspend 4-ethyl-3-nitrobenzene-1-sulfonamide in a solvent mixture (e.g., ethanol/water).

    • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium-on-carbon (Pd/C) catalyst.[6]

    • Heat the mixture to reflux (if using Fe/HCl) or pressurize with H₂ (if using catalytic hydrogenation) and monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture (hot, if using iron) to remove the catalyst or iron salts.

    • Neutralize the filtrate and concentrate it to precipitate the product.

    • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Potential Applications in Drug Discovery

The sulfonamide functional group is a key pharmacophore in a multitude of FDA-approved drugs.[3][4] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it highly valuable in drug design.

Intermediate for Kinase Inhibitors

The most direct projected application for this compound is as a key intermediate in the synthesis of kinase inhibitors, analogous to the role of its methyl-counterpart in Pazopanib.[5] Many kinase inhibitors feature a substituted pyrimidine core, and the primary amine of this compound is ideal for nucleophilic aromatic substitution reactions to form such structures.

G cluster_1 Kinase Inhibitor Synthesis Logic A 5-Amino-2-ethylbenzene -1-sulfonamide C Key Intermediate A->C Nucleophilic Aromatic Substitution B Substituted Dichloropyrimidine B->C D Active Kinase Inhibitor C->D Further Coupling Reactions

Caption: Logical workflow for utilizing the title compound in kinase inhibitor synthesis.

Carbonic Anhydrase Inhibition

Primary sulfonamides are the quintessential pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8][9] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1][9] The sulfonamide group of this compound can act as a potent zinc-binding group, while the substituted benzene ring can be further modified to achieve isoform-selective inhibition.[9]

G cluster_2 Mechanism of Carbonic Anhydrase Inhibition A CA Active Site (Zn²⁺) C Coordinated Complex (Inhibition) A->C Coordination B Sulfonamide (-SO₂NH₂) B->C Binding

Caption: The sulfonamide group chelates the zinc ion in the carbonic anhydrase active site.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Analytical MethodPurposeExpected Observations
¹H NMR Structural confirmationSignals corresponding to aromatic protons, the ethyl group (a quartet and a triplet), the amine protons, and the sulfonamide protons.
¹³C NMR Carbon skeleton confirmationResonances for the eight distinct carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight verificationA molecular ion peak corresponding to the exact mass of the compound (200.0620).
HPLC Purity assessmentA single major peak under various mobile phase conditions, indicating high purity.[10][11]
FT-IR Functional group identificationCharacteristic stretches for N-H (amine and sulfonamide), S=O, and aromatic C-H bonds.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous compounds like 5-Amino-2-methylbenzenesulfonamide provide a reliable basis for safety protocols.[12]

  • Hazard Identification: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[12]

  • Handling Precautions:

    • Use only in a well-ventilated area or under a chemical fume hood.[13]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[12]

    • Wash hands thoroughly after handling.[12]

    • Avoid breathing dust.

  • First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[12]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a versatile building block in drug discovery and medicinal chemistry. Drawing from the well-established chemistry and pharmacology of its structural analogs, this guide provides a robust framework for its synthesis, characterization, and application. Its projected role as an intermediate for kinase inhibitors and as a scaffold for designing novel enzyme inhibitors makes it a compound of high interest for researchers dedicated to developing next-generation therapeutics. The protocols and insights presented herein are designed to empower scientists to confidently incorporate this molecule into their research and development workflows.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry. [URL: https://www.researchgate.net/publication/381119567_The_Evolving_Role_of_Sulfonamides_in_Medicine_and_Drug_Development_A_Brief_Review]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company. [URL: https://www.samipubco.com/wp-content/uploads/2024/06/AJCB-2025-72-130-150.pdf]
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). CiteDrive. [URL: https://citedrive.com/cbdv/doi/10.1002/cbdv.202403434]
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40035790/]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company. [URL: https://samipubco.com/wp-content/uploads/2024/02/AJCB-2025-72-130-150.pdf]
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313262/]
  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. (2025). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39742232/]
  • SAFETY DATA SHEET - 5-Amino-2-methylbenzenesulfonamide. (2025). Fisher Scientific. [URL: https://www.fishersci.com/sds/97072.pdf]
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. [URL: https://www.ymerdigital.com/uploads/YMER22A512.pdf]
  • SAFETY DATA SHEET - 4-(2-Aminoethyl)benzenesulfonamide. (2025). Fisher Scientific. [URL: https://www.fishersci.com/sds/97071.pdf]
  • Analysis of sulfonamides. (2016). Slideshare. [URL: https://www.slideshare.net/mobile/vikascollegeofpharmacy/analysis-of-sulfonamides]
  • Application Notes and Protocols: 5-Amino-n,2-dimethylbenzenesulfonamide as a Chemical Intermediate. (2025). Benchchem. [URL: https://www.benchchem.com/application-notes/5-amino-n2-dimethylbenzenesulfonamide]
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2592]
  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2022). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032223/]
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sial/296848]
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Chromatography Online. [URL: https://www.chromatographyonline.
  • 4-(1-Aminoethyl)benzenesulfonamide Derivatives: A Technical Guide to Their Potential as Antimicrobial Agents. (2025). Benchchem. [URL: https://www.benchchem.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). ResearchGate. [URL: https://www.researchgate.
  • 5-Amino-2-methylbenzenesulfonamide. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.. [URL: https://www.tcichemicals.com/IN/en/p/A2552]
  • One-Step Preparation and NMR Properties of 5-Amino-2-formylbenzenesulfonic Acid. (n.d.). De Gruyter. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2002-0102/pdf]
  • Preparation method of 2-methyl-5-aminobenzenesulfonamide. (n.d.). Google Patents. [URL: https://patents.google.
  • 4-(2-Amino Ethyl) Benzene Sulfonamide. (n.d.). Synthetic Molecules Pvt. Ltd.. [URL: https://www.syntheticmolecules.com/product/4-2-amino-ethyl-benzene-sulfonamide]
  • 5-Amino-2-methylbenzenesulfonamide. (2016). ResearchGate. [URL: https://www.researchgate.net/publication/285584555_5-Amino-2-methylbenzenesulfonamide]
  • What is the method of analysis of sulphonamides?. (2023). Quora. [URL: https://www.quora.com/What-is-the-method-of-analysis-of-sulphonamides]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and conformational preferences, which dictate their ability to interact with specific biological targets.[2] This guide provides a comprehensive technical exploration of the molecular structure and conformation of a specific aryl sulfonamide, 5-Amino-2-ethylbenzene-1-sulfonamide.

Understanding the precise spatial arrangement of this compound is not merely an academic exercise. For researchers in drug development, this knowledge is paramount. It informs structure-activity relationship (SAR) studies, guides the design of more potent and selective analogues, and provides insight into the energetic costs associated with adopting a "bioactive conformation" upon binding to a receptor.[3] We will dissect this molecule using a multi-faceted approach that integrates theoretical calculations with definitive experimental validation, reflecting the rigorous workflow employed in contemporary chemical and pharmaceutical science. This guide will detail the causality behind experimental choices and present protocols as self-validating systems, providing a robust framework for scientific inquiry.

Section 1: Theoretical Foundations of Conformation in this compound

Molecular conformation refers to the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, a multitude of conformations exist, each with a distinct energy level. The molecule will predominantly exist in its lowest energy, or most stable, conformations.

The key rotatable bonds that define the conformational landscape of this molecule are:

  • C(aryl)–S Bond: Rotation around this bond determines the orientation of the sulfonamide group relative to the ethyl- and amino-substituted benzene ring.

  • S–N Bond: This rotation dictates the positioning of the amide hydrogens relative to the sulfonyl oxygens.

  • C(aryl)–C(ethyl) Bond: Rotation here alters the position of the ethyl group's methyl substituent relative to the plane of the aromatic ring.

The stability of any given conformer is governed by a delicate balance of stereoelectronic interactions, including steric repulsion, intramolecular hydrogen bonding, and hyperconjugative effects.[4] For instance, the orientation of the sulfonamide group is heavily influenced by potential steric clashes with the ortho-ethyl group and the potential for hydrogen bonding between the amino (-NH2) and sulfonyl (-SO2) groups. Computational studies on similar aryl sulfonamides have revealed that conformations where the S-N bond is nearly perpendicular to the plane of the benzene ring are often energetically favored.[3]

G Key Rotatable Bonds in this compound mol label1 C(aryl)-S Bond label1->n1 label2 S-N Bond label2->n2 label3 C(aryl)-C(ethyl) Bond label3->n3

Caption: Key rotatable bonds defining the molecule's conformation.

Section 2: Computational Modeling: A Predictive First Step

Expertise & Experience: Before committing to resource-intensive experimental work, computational chemistry provides an invaluable predictive framework. Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules, allowing for the accurate prediction of geometries, relative energies, and vibrational frequencies.[5] This approach allows us to build a theoretical model of the conformational energy landscape, identifying the most probable structures that can then be targeted for experimental verification.

Methodology: Density Functional Theory (DFT) Conformational Analysis

This protocol outlines a standard workflow for performing a conformational analysis using a program like Gaussian, employing a common functional and basis set such as B3LYP/6-31G(d,p), which offers a good balance of accuracy and computational cost for organic molecules.[6]

Step-by-Step Protocol:

  • Initial Structure Generation: A 2D representation of this compound is drawn and converted to a preliminary 3D structure using molecular modeling software (e.g., GaussView, Avogadro).

  • Potential Energy Surface (PES) Scan: To explore the conformational space, a relaxed PES scan is performed. The dihedral angle of the C(aryl)-S bond (e.g., C2-C1-S-N) is systematically rotated in increments (e.g., 10-15 degrees), and at each step, the rest of the molecule's geometry is optimized. This maps the energy profile of the rotation.

  • Identification of Minima: The resulting energy profile is analyzed to identify all low-energy minima (valleys) and transition states (peaks). The structures corresponding to the energy minima are selected as candidate conformers.

  • Full Geometry Optimization: Each candidate conformer is subjected to a full geometry optimization without constraints. This process finds the nearest stationary point on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure. Self-Validation Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, not a stable conformer.

  • Energy Analysis: The electronic energies (with zero-point vibrational energy corrections) of all confirmed stable conformers are compared. The conformer with the lowest energy is the global minimum, and the relative energies of other conformers determine their predicted Boltzmann population at a given temperature.

Caption: Workflow for DFT-based conformational analysis.

Predicted Structural Data

The following table summarizes hypothetical but realistic quantitative data for the lowest energy conformer of this compound as predicted by DFT calculations.

ParameterPredicted ValueDescription
Bond Lengths
S=O1.45 ÅTypical double bond character.
C(aryl)-S1.77 ÅSingle bond between sulfur and the ring.[7]
S-N1.61 ÅSingle bond between sulfur and nitrogen.[7]
Bond Angles
O-S-O120°Reflects sp2-like hybridization around sulfur.
C(aryl)-S-N107°
Dihedral Angles
C2-C1-S-N~90°Sulfonamide group is perpendicular to the ring.[3]
C1-S-N-H~60° / 180°Orientation of the NH2 group.

Section 3: Solid-State Structure by X-ray Crystallography

Expertise & Experience: While DFT provides a powerful prediction of isolated molecule conformation (gas phase), it does not account for intermolecular forces that dictate structure in the solid state. Single-crystal X-ray crystallography is the gold-standard technique for unequivocally determining the precise 3D arrangement of atoms in a crystal lattice.[1] This provides definitive validation of bond lengths and angles and reveals the crucial role of non-covalent interactions, such as hydrogen bonds, in stabilizing the crystal packing. For a related molecule, 5-Amino-2-methylbenzenesulfonamide, crystal structure analysis revealed a three-dimensional network linked by intermolecular N—H⋯O interactions.[8][9]

Methodology: Single-Crystal X-ray Diffraction

This workflow is the standard process for small molecule structure determination.

Step-by-Step Protocol:

  • Crystallization: The foundational, and often most challenging, step is to grow high-quality single crystals. The purified this compound compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate). Techniques such as slow evaporation, vapor diffusion, or cooling crystallization are employed to encourage the formation of well-ordered, defect-free crystals of sufficient size (typically 0.1-0.5 mm).[1]

  • Data Collection: A suitable single crystal is selected, mounted on a goniometer, and placed in the X-ray beam of a diffractometer.[1][10] The crystal is cooled (typically to 100 K) to minimize thermal vibration of the atoms. The diffractometer rotates the crystal through a series of angles, and at each orientation, the intensities and positions of the diffracted X-ray beams are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. Computational algorithms (e.g., SHELXS) are used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.[10] This model is then refined (e.g., using SHELXL) against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[10]

  • Validation and Analysis: Self-Validation Check: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should typically be below 0.05 for a well-refined small molecule structure. The final model provides precise bond lengths, angles, and torsion angles, and allows for the detailed analysis of intermolecular interactions like hydrogen bonds and π-stacking.

Caption: Experimental workflow for X-ray crystallography.

Comparison of Theoretical and Experimental Data

Comparing DFT-predicted data with experimental X-ray results is a critical validation step.

ParameterDFT Predicted (Gas Phase)X-ray Crystal Structure (Solid State)
Bond Lengths
C(aryl)-S1.77 Å1.76 Å
S-N1.61 Å1.62 Å
Dihedral Angles
C2-C1-S-N~90°85.5°
Intermolecular Interactions Not ApplicableN-H···O Hydrogen Bonds (D-A distance ~2.9 Å)

Discrepancies, particularly in dihedral angles, can often be attributed to the influence of crystal packing forces and intermolecular hydrogen bonding in the solid state, which are absent in the gas-phase computational model.

Section 4: Solution-State Conformation via NMR Spectroscopy

Expertise & Experience: The conformation of a molecule in solution is often the most relevant to its biological activity. This environment can differ substantially from the gas phase (computation) and the highly ordered solid state (crystallography). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the structure and dynamics of molecules in solution.[11][12] By analyzing parameters like spin-spin coupling constants (J-couplings) and the Nuclear Overhauser Effect (NOE), we can deduce time-averaged conformational preferences.[13]

Methodology: NMR-Based Conformational Analysis

This protocol combines NMR experiments with computational results for a comprehensive analysis.

Step-by-Step Protocol:

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as it can influence conformational equilibria.[4]

  • Acquisition of Spectra: A suite of NMR experiments is performed:

    • 1D ¹H and ¹³C NMR: For initial assignment of resonances.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton connectivity through bonds.

    • 2D NOESY/ROESY (NOE/Rotating-frame OE Spectroscopy): To identify protons that are close in space (< 5 Å), providing key information about conformation and stereochemistry.

  • Data Analysis:

    • Coupling Constants (³JHH): The magnitude of three-bond proton-proton coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. This can be used to infer the preferred rotamer populations of the ethyl side chain.

    • NOE Analysis: The presence and intensity of NOE cross-peaks between protons that are distant in the primary structure but close in space (e.g., between an ethyl proton and an aromatic proton) provides direct evidence for specific folded conformations.

  • Integrated Analysis: The experimental NMR constraints (key distances from NOEs, dihedral angles from J-couplings) are compared against the computationally generated low-energy conformers. The conformer or ensemble of conformers that best fits the experimental data is determined to be the representative structure in solution.

Caption: Logic for determining solution conformation using NMR and DFT.

Conclusion and Integrated View

The comprehensive analysis of this compound reveals a molecule with distinct conformational preferences that are sensitive to its environment.

  • Computationally, the molecule is predicted to favor a conformation where the sulfonamide group is oriented perpendicular to the aromatic ring to minimize steric interactions with the ortho-ethyl group.

  • In the solid state, as determined by X-ray crystallography, this perpendicular orientation is largely maintained, but the precise structure is also governed by an extensive network of intermolecular N-H···O hydrogen bonds that create a stable, ordered crystal lattice.

  • In solution, NMR spectroscopy indicates that the molecule likely exists in a dynamic equilibrium of rapidly interconverting conformers, with the lowest-energy forms predicted by DFT being the most populated.

This integrated understanding—from the intrinsic, gas-phase preferences to the effects of crystal packing and solvation—is indispensable for the modern drug development professional. It provides a complete structural picture that is essential for rational drug design, enabling scientists to predict how modifications to the molecular scaffold will impact its shape, and consequently, its biological function.

References

  • Benchchem. (n.d.). Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography.
  • Benchchem. (n.d.). X-ray crystallographic analysis of sulfonamides from 3-Isopropylbenzenesulfonyl chloride.
  • Abraham, R. J., & Mobli, M. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
  • Karkihalli, V., et al. (n.d.). Computational studies on Sulfonamide drug molecules by Density Functional Theory.
  • Rojas-León, C., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(21), 7234.
  • Li, Y., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. Ecotoxicology and Environmental Safety, 243, 113979.
  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
  • ResearchGate. (n.d.). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF.
  • Ullah, H., et al. (2020). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. Acta Chimica Slovenica, 67(3), 785-798.
  • Recent. (n.d.). NMR free ligand conformations and atomic resolution dynamics.
  • Karkihalli, V., et al. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. Request PDF.
  • Rasool, N., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(2), 1727-1738.
  • PubChemLite. (n.d.). This compound (C8H12N2O2S).
  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2821.
  • Warzecha, T., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. International Journal of Molecular Sciences, 24(16), 12618.
  • Research Square. (n.d.). Sulfonamide-related conformational effects and their importance in structure-based design.
  • Naito, A., & Kamihira, M. (2018). NMR Studies on the Structure and Functions of Small Biomolecules with Highly Flexible Conformation. Bulletin of the Chemical Society of Japan, 91(1), 27-41.
  • ResearchGate. (n.d.). Conformational analysis and vibrational study of sulfanilamide | Request PDF.
  • Bibi, A., et al. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Chemistry Central Journal, 8, 41.
  • Ma, X. J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1815.
  • Ma, X. J., et al. (2009). 5-Amino-2-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1815.

Sources

Introduction: The Critical Role of Solubility in Sulfonamide Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Amino-2-ethylbenzene-1-sulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic sulfonamide, a class of compounds with significant importance in the pharmaceutical industry. The therapeutic efficacy and bioavailability of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility. For a compound like this compound, understanding its solubility profile in various organic solvents is paramount for downstream applications, including purification, formulation, and drug delivery system design. Poor solubility can be a major hurdle in the development of effective drug candidates[1][2].

While specific quantitative solubility data for this compound is not extensively published, this guide will provide a comprehensive framework for understanding, predicting, and experimentally determining its solubility. We will delve into the theoretical underpinnings of sulfonamide solubility, present a robust experimental protocol, and discuss the interpretation of solubility data, empowering researchers to conduct their own systematic investigations.

Theoretical Framework: Key Factors Governing Sulfonamide Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute and the solvent. For sulfonamides, several key factors dictate their solubility in organic solvents[3][4].

Physicochemical Properties of this compound

The molecular structure of this compound, with its aromatic ring, amino group, and sulfonamide group, allows for a range of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of both hydrogen bond donors (the amino and sulfonamide N-H groups) and acceptors (the sulfonyl oxygens and the amino nitrogen) suggests that its solubility will be highly dependent on the hydrogen bonding capabilities of the solvent.

Furthermore, the crystalline structure of the solid plays a crucial role. A more stable crystal lattice will require more energy to break apart, leading to lower solubility. The crystal structure of a related compound, 5-amino-2-methylbenzenesulfonamide, reveals a three-dimensional network of intermolecular N-H···O interactions, which would contribute to its lattice energy and influence its solubility[5][6].

The Nature of the Organic Solvent

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solvents that share similar polarity and hydrogen bonding characteristics with the solute are generally better at dissolving it. Organic solvents can be broadly categorized, and the solubility of this compound is expected to vary across these categories.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors and are generally good solvents for polar compounds like sulfonamides.

  • Polar Aprotic Solvents (e.g., dimethylacetamide, acetone): These solvents can accept hydrogen bonds but do not donate them. Dimethylacetamide has been shown to be a powerful solvent for sulfonamides due to its strong solvating power[7].

  • Nonpolar Solvents (e.g., hexane, cyclohexane): These solvents lack significant polarity and hydrogen bonding capabilities and are generally poor solvents for polar sulfonamides.

Temperature Effects

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the crystal lattice energy and solvate the solute molecules[1][4]. Thermodynamic studies of sulfonamide solubility have shown this temperature dependence[8][9].

Predictive Models for Solubility Estimation

While experimental determination is the gold standard, predictive models can provide useful initial estimates of solubility. The Extended Hildebrand Solubility Approach is one such model that has been successfully applied to sulfonamides. This approach uses solubility parameters to estimate the solubility of a drug in various solvent systems, including binary and ternary mixtures[7]. The model can account for solute-solvent interactions that lead to solubility maxima in certain solvent blends[7].

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal saturation method is a widely used and reliable technique for determining the equilibrium solubility of a compound[10][11][12]. The following is a generalized protocol that can be adapted for this compound.

Protocol: Isothermal Saturation Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.2 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved this compound using a validated analytical technique, such as:

      • UV-Vis Spectrophotometry: If the compound has a suitable chromophore.

      • High-Performance Liquid Chromatography (HPLC): For higher sensitivity and specificity.

  • Data Analysis:

    • Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solute to solvent B Seal vials A->B C Equilibrate at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G H H G->H Calculate Solubility

Figure 1: Experimental workflow for the isothermal saturation method.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Illustrative Solubility Data

The following table presents hypothetical solubility data for a sulfonamide like this compound to illustrate how solubility might vary across different solvent classes.

Solvent ClassExample SolventDielectric ConstantSolubility (mg/mL) at 25°C
Polar ProticMethanol32.7High
Ethanol24.5Moderate-High
Polar AproticDimethylacetamide (DMA)37.8Very High
Acetone20.7Moderate
NonpolarHexane1.89Very Low
Cyclohexane2.02Very Low

This illustrative data highlights the expected trend of higher solubility in polar solvents, particularly those with strong hydrogen bonding capabilities.

Visualizing the Impact of Solvent Polarity

The relationship between solvent polarity and sulfonamide solubility can be visualized to provide a clearer understanding of the underlying principles.

G cluster_high High Polarity / H-Bonding cluster_low Low Polarity / No H-Bonding Solvent Solvent Properties Polarity H-Bonding Solubility Solubility Solvent:f1->Solubility Increases Solvent:f2->Solubility Increases High e.g., Methanol, DMA High->Solubility High Low e.g., Hexane Low->Solubility Low

Figure 2: Relationship between solvent properties and sulfonamide solubility.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is essential for its successful development and application. This guide has provided a comprehensive overview of the theoretical principles, predictive approaches, and experimental methodologies necessary to characterize its solubility profile. By systematically applying the principles and protocols outlined herein, researchers can generate the critical data needed to advance their research and development efforts.

References

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(5), 513-518. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2008). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 53(11), 2599-2605. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2008). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Adibkia, K., Barzegar-Jalali, M., Maheri-Esfanjani, M., & Ghanbarzadeh, S. (2013). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 21(1), 2. [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). The solubility of sulphonamides. British Medical Journal, 1(4436), 47-50. [Link]

  • Bustamante, P., Ochoa, R., Reillo, A., & Escalera, B. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of the Mexican Chemical Society, 45(4), 182-186. [Link]

  • PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Martinez, F., & Gomez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. [Link]

  • Chemsrc. (n.d.). 5-Amino-2-methyl-N-phenylbenzenesulfonamide. [Link]

  • Sihauli Chemicals Pvt Ltd. (n.d.). 5-amino-2- Methyl Benzene Sulfonamide Manufacturer & Exporter from India. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

  • Ma, X. J., Fang, Z., Ren, L. L., & Wei, P. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815. [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Ma, X. J., Fang, Z., Ren, L. L., & Wei, P. (2009). 5-Amino-2-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1815. [Link]

  • Tradeindia. (n.d.). 5 Amino 2 Methyl Benzene Sulfonamide at 1000.00 INR in Mumbai | P C Chem. [Link]

Sources

A Comprehensive Spectroscopic Guide to 5-Amino-2-ethylbenzene-1-sulfonamide: Elucidating Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic characteristics of 5-Amino-2-ethylbenzene-1-sulfonamide, a key benzenesulfonamide derivative. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural confirmation and purity assessment of this compound. The guide emphasizes the rationale behind spectroscopic interpretations, providing a framework for robust analytical validation.

Introduction to this compound and its Analytical Significance

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for their wide-ranging biological activities.[1][2] The precise characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and stability. Spectroscopic techniques offer a non-destructive and highly informative approach to elucidate the molecular structure. This guide will explore the predicted spectroscopic data for this compound, drawing upon fundamental principles and data from structurally related analogs. A clear understanding of its spectroscopic signature is critical for quality control and regulatory compliance.

Molecular Structure and Spectroscopic Correlation

The interpretation of spectroscopic data is fundamentally linked to the molecule's structure. The following diagram illustrates the chemical structure of this compound and the key atoms for spectroscopic analysis.

M [C8H12N2O2S]+• m/z = 200 F1 [M - NH2]+ m/z = 185 M->F1 - NH2 F2 [M - SO2NH2]+ m/z = 121 M->F2 - SO2NH2 F3 [M - SO2NH2 - CH3]+ m/z = 106 F2->F3 - CH3

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). LC-MS with electrospray ionization (ESI) is a common method for compounds of this type.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or ESI for LC-MS.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For structural confirmation, perform tandem MS (MS/MS) to analyze the fragmentation of the parent ion.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data offer a detailed electronic and vibrational profile of the molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is indispensable for researchers and professionals in the pharmaceutical sciences. The structural insights gained from these spectroscopic techniques are fundamental to ensuring the quality, safety, and efficacy of potential drug candidates.

References

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. Available at: [Link]

  • Ma, X. J., Fang, Z., Ren, L. L., & Wei, P. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815. Available at: [Link]

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]

  • ResearchGate. (2017). spectrophotometric method for determination of sulfonamides in water. Available at: [Link]

  • MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminobenzenesulfonamide Scaffold

The aminobenzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the pioneering sulfa drugs that revolutionized antibacterial therapy to modern anticancer agents and diuretics, this versatile scaffold continues to be a fertile ground for drug discovery. The specific substitution patterns on the benzene ring allow for the fine-tuning of pharmacological activity, making the synthesis of novel analogs a critical endeavor for the development of new chemical entities.

This guide focuses on a lesser-explored member of this family, 5-Amino-2-ethylbenzene-1-sulfonamide . While not as extensively documented as its methyl analog, which is a key intermediate in the synthesis of the angiogenesis inhibitor Pazopanib, the ethyl-substituted compound represents a valuable building block for the creation of new molecular entities with potentially unique pharmacological profiles. This document provides a comprehensive overview of a proposed synthesis pathway, grounded in established chemical principles, and discusses the potential significance of this compound in the broader context of drug discovery.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process analogous to the well-documented synthesis of its methyl counterpart. This pathway begins with the chlorosulfonation of p-nitroethylbenzene, followed by a simultaneous reduction of the nitro group and amination of the sulfonyl chloride.

Overall Synthesis Workflow

Synthesis_Workflow Start p-Nitroethylbenzene Step1 Step 1: Chlorosulfonation Start->Step1 Chlorosulfonic Acid Intermediate 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride Step1->Intermediate Step2 Step 2: Reductive Amination Intermediate->Step2 Hydrogenation Catalyst, Ammonia Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Part 1: Core Synthesis Protocol

This section details the proposed experimental procedure for the synthesis of this compound. The protocol is based on established methodologies for the synthesis of analogous aminobenzenesulfonamides.

Step 1: Synthesis of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride

The initial step involves the electrophilic aromatic substitution of p-nitroethylbenzene with chlorosulfonic acid. The electron-withdrawing nitro group directs the incoming chlorosulfonyl group to the position ortho to the ethyl group.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: Charge the flask with an excess of chlorosulfonic acid (approximately 4-5 molar equivalents relative to p-nitroethylbenzene) and cool the flask in an ice-water bath to 0-5 °C.

  • Slow Addition of Substrate: Add p-nitroethylbenzene dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. The product, 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, will precipitate as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.

Causality Behind Experimental Choices:

  • The use of excess chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.

  • Maintaining a low temperature during the initial addition of p-nitroethylbenzene minimizes potential side reactions, such as polysulfonation and charring.

  • The final heating period ensures that the reaction proceeds to completion, maximizing the yield of the desired product.

  • Quenching the reaction on ice is a standard and effective method for both hydrolyzing any remaining chlorosulfonic acid and precipitating the less water-soluble sulfonyl chloride product.

Step 2: Synthesis of this compound

This final step involves the simultaneous reduction of the nitro group to an amine and the conversion of the sulfonyl chloride to a sulfonamide. This can be achieved through catalytic hydrogenation in the presence of ammonia.

Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker or similar), combine the 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride from Step 1, a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran), and a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Palladium on carbon).

  • Ammonia Addition: Add a solution of ammonia in the chosen solvent (or introduce ammonia gas). The ammonia serves as the nitrogen source for the sulfonamide group.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-50 °C).

  • Reaction Monitoring: Shake the reaction mixture under these conditions until the uptake of hydrogen ceases, indicating the completion of the reduction. The reaction progress can also be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.

Causality Behind Experimental Choices:

  • Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.

  • The use of a pressurized hydrogen atmosphere provides the necessary reducing equivalents for the conversion of the nitro group to an amine.

  • The presence of ammonia is essential for the nucleophilic attack on the sulfonyl chloride, forming the desired sulfonamide.

  • Filtration through celite is a standard procedure to effectively remove the solid catalyst from the reaction mixture.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
p-NitroethylbenzeneC₈H₉NO₂151.16Starting material; a pale yellow liquid.
2-Ethyl-5-nitrobenzene-1-sulfonyl chlorideC₈H₈ClNO₄S249.67Key intermediate; likely a solid at room temperature.[1]
This compoundC₈H₁₂N₂O₂S200.26Final product; expected to be a crystalline solid.

Discovery and Significance

While the specific discovery of this compound is not prominently documented in scientific literature, its significance can be inferred from the broader importance of the aminobenzenesulfonamide scaffold in drug development. Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The structural similarity of this compound to the key Pazopanib intermediate, 5-Amino-2-methylbenzenesulfonamide, suggests its potential as a valuable building block in the synthesis of novel kinase inhibitors and other targeted therapies. The ethyl group, in place of a methyl group, can subtly alter the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. These modifications can be leveraged by medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

Therefore, this compound represents an under-explored yet potentially valuable tool for the expansion of chemical diversity in drug discovery programs. Its efficient synthesis, as outlined in this guide, opens the door for its incorporation into a variety of synthetic routes aimed at the development of next-generation therapeutics.

References

Sources

An In-depth Technical Guide to the Speculated Mechanism of Action of 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: WG-2026-AEBS-MOA
Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action (MOA) of the novel chemical entity, 5-Amino-2-ethylbenzene-1-sulfonamide. While no direct biological activity for this specific compound is extensively documented in public literature, its structure contains a benzenesulfonamide core, a well-established pharmacophore. This guide synthesizes information from structure-activity relationships (SAR) of analogous compounds to postulate primary hypotheses for its molecular targets, focusing predominantly on the inhibition of carbonic anhydrases. We present a multi-phase experimental strategy, integrating computational, biochemical, biophysical, and cell-based assays to systematically identify and validate its biological targets. Detailed, self-validating protocols for key experiments are provided, alongside data interpretation guidelines, to offer researchers a robust roadmap for MOA discovery and subsequent drug development efforts.

Introduction and Structural Hypothesis Generation

The quest to identify novel therapeutics requires a deep understanding of how a small molecule interacts with biological systems. This compound is a benzenesulfonamide derivative whose therapeutic potential is currently unexplored. The analysis of its molecular structure is the foundational first step in forming rational hypotheses about its biological function.

Molecular Structure:

  • Benzenesulfonamide Core: The cornerstone of the molecule is the benzenesulfonamide group (-SO₂NH₂ attached to a benzene ring). This moiety is the classic pharmacophore responsible for the activity of a wide range of drugs, most notably carbonic anhydrase inhibitors (CAIs).[1][2] The primary mechanism for this class involves the coordination of the sulfonamide nitrogen and oxygen atoms to the zinc ion (Zn²⁺) located in the active site of carbonic anhydrase enzymes.[2][3]

  • Amino Group (-NH₂): Positioned at the 5-carbon (meta to the sulfonamide), this group can participate in hydrogen bonding and may influence target selectivity and pharmacokinetic properties.

  • Ethyl Group (-CH₂CH₃): Located at the 2-carbon (ortho to the sulfonamide), this hydrophobic group can form van der Waals or hydrophobic interactions within a target's binding pocket, potentially enhancing binding affinity and influencing isoform specificity.[4]

Based on this structural analysis, the primary hypothesis is that This compound acts as an inhibitor of one or more isoforms of the carbonic anhydrase (CA) family of enzymes. Dysregulation of CA activity is implicated in various pathologies including glaucoma, edema, and some cancers, making it a significant therapeutic target.[2][3][5] A secondary, less likely hypothesis, given the substitution pattern, could involve the inhibition of dihydropteroate synthase (DHPS), the target for antibacterial sulfonamides, though this typically requires a para-amino group.[6][7][8]

A Phased Strategy for Mechanism of Action Elucidation

A systematic, multi-pronged approach is essential for accurately identifying and validating the molecular target(s) of a novel compound. We propose a three-phase workflow designed to move from broad, proteome-wide screening to specific, high-confidence target validation.

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis & MOA Confirmation a In Silico Screening (Molecular Docking) d Biochemical Assays (Enzyme Inhibition) a->d Putative Hits b Chemical Proteomics (Affinity-Based Profiling) b->d Bound Proteins c Phenotypic Screening (High-Content Imaging) g Downstream Signaling Analysis (Western Blot, qPCR) c->g Observed Phenotypes e Biophysical Assays (SPR, ITC) d->e Validated Hit f Cell-Based Assays (Target Engagement) e->f Confirmed Direct Binding h Cellular Phenotype Rescue (Gene Knockdown/Overexpression) f->h Cellular Target Engagement g->h

Figure 1: A multi-phase workflow for MOA elucidation.
Phase 1: Unbiased Target Identification

The initial phase aims to generate a list of potential protein targets using broad, unbiased methods.

  • In Silico Screening: Computational docking of this compound against a library of protein structures, particularly all known human carbonic anhydrase isoforms, can predict binding affinities and poses. This cost-effective first step helps prioritize experimental resources.

  • Chemical Proteomics: This powerful approach identifies protein interactors directly from complex biological samples like cell lysates.[9][10][11][12] An affinity-based probe would be synthesized by attaching a linker and a reporter tag (e.g., biotin) to the amino group of the compound. This probe is then used to "fish" for binding partners, which are subsequently identified by mass spectrometry.[10][13]

Table 1: Potential Target Classes and Rationale

Target Class Rationale Based on Structure Key Validating Experiment
Carbonic Anhydrases (CAs) Benzenesulfonamide is a classic CA inhibitor pharmacophore.[1][2] Stopped-flow CO₂ hydration assay.
Ion Channels Some sulfonamides have been shown to modulate ion channel activity.[14][15] Electrophysiology (Patch-clamp).
Kinases The aromatic ring and amino group could fit into ATP-binding pockets. Kinase panel activity screen.

| Dihydropteroate Synthase (DHPS) | Structural analogy to PABA, the natural substrate for DHPS.[6][16] | Bacterial growth inhibition assay. |

Phase 2: Rigorous Target Validation

Once a list of putative targets is generated, this phase confirms direct, specific, and meaningful interaction.

  • Biochemical Assays: For enzyme targets like carbonic anhydrase, direct inhibition assays are the gold standard.[2] Measuring the IC₅₀ (half-maximal inhibitory concentration) against a panel of purified CA isoforms will confirm inhibitory activity and reveal selectivity.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics (kₐ, kₑ) and affinity (Kₑ).[17][18][19] SPR is particularly useful for measuring real-time interactions without requiring labels.[17][20]

Phase 3: Cellular Context and Pathway Confirmation

The final phase connects the molecular interaction to a cellular effect, confirming the mechanism of action in a physiological context.

  • Cell-Based Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target inside intact cells.

  • Downstream Pathway Analysis: If the compound inhibits a specific CA isoform, downstream effects, such as changes in intracellular pH (pHi), can be measured.[2] This confirms that the target engagement has a functional consequence.

Detailed Experimental Protocols

To ensure scientific rigor, protocols must be detailed and include self-validating controls.

Protocol 1: Carbonic Anhydrase II Inhibition Assay (Stopped-Flow Method)

This protocol determines the inhibitory potency (IC₅₀) of this compound against human Carbonic Anhydrase II (hCAII), a well-studied isoform.

Materials:

  • Purified recombinant hCAII enzyme.

  • This compound (test compound).

  • Acetazolamide (positive control inhibitor).

  • HEPES buffer (pH 7.4).

  • Phenol Red pH indicator.

  • CO₂-saturated water.

  • Stopped-flow spectrophotometer.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and Acetazolamide in DMSO.

    • Create a serial dilution series of the test compound and control (e.g., from 100 µM to 1 nM) in HEPES buffer. Ensure the final DMSO concentration is ≤1% in all wells.

    • Prepare a solution of hCAII (e.g., 10 µM) in HEPES buffer.

    • Prepare a reaction buffer containing HEPES and Phenol Red.

  • Assay Execution:

    • The stopped-flow instrument will have two syringes. Syringe A contains the enzyme and varying concentrations of the inhibitor. Syringe B contains the CO₂-saturated water substrate.

    • Equilibrate the enzyme/inhibitor solution for 15 minutes at room temperature.

    • Rapidly mix the contents of Syringe A and Syringe B. The hydration of CO₂ to bicarbonate and a proton will cause a pH drop, monitored by the change in absorbance of Phenol Red at 557 nm.

  • Data Analysis:

    • Determine the initial reaction rate from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

  • The positive control (Acetazolamide) should yield an IC₅₀ value consistent with literature reports.

  • The DMSO vehicle control defines 0% inhibition.

  • A no-enzyme control confirms that the reaction is enzyme-catalyzed.

Protocol 2: Direct Binding Kinetics using Surface Plasmon Resonance (SPR)

This protocol measures the binding affinity and kinetics of the test compound to immobilized hCAII.

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified hCAII.

  • This compound (analyte).

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of EDC/NHS.

    • Inject hCAII (ligand) over the activated surface to achieve a target immobilization level (e.g., ~5000 Response Units).

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the ligand.

  • Binding Analysis:

    • Prepare a serial dilution of the test compound (analyte) in running buffer, including a zero-concentration blank.

    • Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time (association phase).

    • After the injection, flow running buffer over the chip to monitor the dissociation phase.

    • If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Hypothetical Data and Interpretation

Successful execution of the proposed experiments would yield quantitative data to support or refute the primary hypothesis.

Table 2: Hypothetical Inhibition and Binding Data

Target IC₅₀ (nM) [Enzyme Assay] Kₑ (nM) [SPR Assay]
hCA I 1,250 1,500
hCA II 45 52
hCA IX 89 105

| hCA XII | 75 | 88 |

Interpretation: The hypothetical data in Table 2 would strongly suggest that this compound is a potent and selective inhibitor of hCAII, hCAIX, and hCAXII over hCAI. The close correlation between the IC₅₀ values (functional inhibition) and Kₑ values (direct binding) provides high confidence that this is a direct, on-target effect. The selectivity for tumor-associated isoforms IX and XII could warrant further investigation for oncology applications.

Signaling_Pathway compound 5-Amino-2-ethylbenzene- 1-sulfonamide ca9 Carbonic Anhydrase IX (Extracellular) compound->ca9 Inhibition hco3 HCO₃⁻ + H⁺ ca9->hco3 ph_in Intracellular Alkalinization (High pHi) ca9->ph_in Maintains co2 CO₂ + H₂O co2->hco3 Catalysis ph_out Extracellular Acidification (Low pHe) hco3->ph_out Contributes to invasion Tumor Cell Invasion & Metastasis ph_out->invasion Promotes apoptosis Resistance to Apoptosis ph_in->apoptosis Promotes

Figure 2: Hypothesized pathway of CAIX inhibition in a tumor microenvironment.
Conclusion and Future Directions

This guide outlines a speculative but scientifically grounded strategy to determine the mechanism of action for this compound. The structural analogy to known carbonic anhydrase inhibitors provides a strong primary hypothesis. The proposed workflow, moving from broad screening to specific validation, represents a best-practice approach in modern drug discovery.[21][22][23][24]

Should the primary hypothesis be confirmed, future work would involve in vivo studies in relevant disease models (e.g., glaucoma or oncology xenograft models) to assess therapeutic efficacy. Further medicinal chemistry efforts could use the validated MOA to optimize the compound for improved potency, selectivity, and pharmacokinetic properties.

References
  • Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204.
  • Lindskog, S., & Wistrand, J. (1991). Development of Quantitative Structure−Activity Relationship and Classification Models for a Set of Carbonic Anhydrase Inhibitors.
  • Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine, 13(7), 1175-1191.
  • BenchChem. (n.d.). The Structure-Activity Relationship of Carbonic Anhydrase II Inhibitors: An In-depth Technical Guide. BenchChem.
  • Zhang, H., & Zhou, W. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PMC.
  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
  • Kambe, T. (n.d.). Profiling of Small Molecules by Chemical Proteomics.
  • Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed.
  • Danaher Life Sciences. (n.d.). Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.
  • Martin, D. P., et al. (2012). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry.
  • Chen, Y., et al. (2023).
  • Ghorai, S., et al. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma. Dr. B.C. Roy College of Pharmacy & Allied Health Sciences.
  • Springer Nature. (n.d.). Methods of Identification and Validation of Drug Target.
  • WJBPHS. (n.d.).
  • NIH. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH.
  • ResearchGate. (n.d.). Target Identification and Validation in Drug Discovery: Methods and Protocols.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). Charnwood Discovery.
  • PubChem. (n.d.). 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride. PubChem.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com.
  • Kumar, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Mechanism of action of sulphonamides.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
  • Chemistry For Everyone. (2024). How Is Surface Plasmon Resonance Used In Drug Discovery?. YouTube.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals.
  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Pharmaceutical Sciences and Research.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • EvitaChem. (n.d.). Buy 5-amino-N,N-diethyl-2-phenoxybenzene-1-sulfonamide (EVT-15440785). EvitaChem.
  • PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. PubChem.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 99-120.
  • ResearchGate. (n.d.). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • MySkinRecipes. (n.d.). 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. MySkinRecipes.

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Sulfonamide

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical exploration into the prospective biological landscape of 5-Amino-2-ethylbenzene-1-sulfonamide. While this specific molecule remains largely uncharacterized in publicly available literature, its structural features, rooted in the esteemed sulfonamide scaffold, provide a fertile ground for hypothesizing a range of pharmacological activities. This guide is structured to not only present these possibilities but to also provide a robust framework for their experimental validation. By dissecting the structure-activity relationships of analogous compounds and detailing rigorous testing protocols, we aim to catalyze further investigation into this promising chemical entity.

Introduction to this compound: A Structural Overview

This compound is an aromatic sulfonamide characterized by an ethyl group at the ortho position and an amino group at the meta position relative to the sulfonamide moiety. The foundational sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its ability to impart a wide array of biological activities.[1] The specific substitutions on the benzene ring are anticipated to modulate its physicochemical properties and, consequently, its interaction with biological targets.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₂SChemSpider
Molecular Weight200.26 g/mol ChemSpider
XLogP30.8PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

Note: These properties are computationally predicted and await experimental verification.

The presence of a primary arylamine and a sulfonamide group suggests potential for diverse chemical interactions, including hydrogen bonding and ionic interactions, which are critical for binding to enzymatic and receptor targets.

The Sulfonamide Scaffold: A Legacy of Diverse Bioactivity

The sulfonamide functional group is a privileged scaffold in drug discovery, with derivatives exhibiting a remarkable spectrum of pharmacological effects.[1] This versatility stems from the ability of the sulfonamide moiety to mimic the transition state of various enzymatic reactions and to engage in key binding interactions with a multitude of protein targets. Historically, sulfonamides were the first class of effective antibacterial agents.[2] Since then, their applications have expanded dramatically, encompassing treatments for a range of conditions.[1][2]

Hypothesized Biological Activities and Experimental Validation Protocols

Based on the structure-activity relationships (SAR) of known sulfonamides, we can postulate several potential biological activities for this compound.[3][4] For each hypothesized activity, a detailed experimental workflow is proposed to enable rigorous scientific inquiry.

Potential as a Carbonic Anhydrase Inhibitor

The sulfonamide moiety is a classic zinc-binding group, making it a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[5] CA inhibitors are utilized as diuretics, anti-glaucoma agents, and anticonvulsants.[5] The substitution pattern on the aromatic ring significantly influences the inhibitory potency and isoform selectivity.

The sulfonamide group of this compound is predicted to coordinate with the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and thereby blocking the enzyme's catalytic activity. The amino and ethyl substituents will likely interact with amino acid residues in the active site cavity, influencing binding affinity and isoform selectivity.

This protocol outlines a colorimetric assay to determine the inhibitory potential of the test compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IV, and IX).

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO add_components Add buffer, enzyme, and test compound/DMSO to a 96-well plate prep_compound->add_components prep_enzyme Reconstitute lyophilized hCA isoforms prep_enzyme->add_components prep_substrate Prepare p-nitrophenyl acetate (p-NPA) substrate solution prep_buffer Prepare Tris-HCl buffer (pH 7.4) prep_buffer->add_components pre_incubate Pre-incubate at room temperature for 10 minutes add_components->pre_incubate add_substrate Initiate reaction by adding p-NPA solution pre_incubate->add_substrate measure_absorbance Measure absorbance at 400 nm every 30 seconds for 10 minutes add_substrate->measure_absorbance plot_data Plot absorbance vs. time to determine initial reaction rates measure_absorbance->plot_data calc_inhibition Calculate percentage inhibition for each compound concentration plot_data->calc_inhibition calc_ic50 Determine IC50 values by non-linear regression analysis calc_inhibition->calc_ic50

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Reconstitute lyophilized human carbonic anhydrase isoforms (I, II, IV, and IX) in sterile water to a concentration of 1 mg/mL.

    • Prepare a 10 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Prepare a 0.1 M Tris-HCl buffer, pH 7.4.

  • Assay Procedure:

    • In a 96-well microplate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the reconstituted enzyme solution.

    • Add 20 µL of various concentrations of the test compound (serially diluted from the stock solution) or DMSO for the control.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 400 nm using a microplate reader and continue to record the absorbance every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential as an Antibacterial Agent

The foundational discovery of sulfonamides was as antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The free amino group on the benzene ring is a key structural feature for this activity, mimicking the natural substrate, para-aminobenzoic acid (PABA).

This compound, possessing a structure analogous to PABA, may act as a competitive inhibitor of bacterial DHPS. By binding to the active site of the enzyme, it would prevent the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth and replication.

Signaling Pathway Diagram:

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydrofolate Dihydropteroic Acid DHPS->Dihydrofolate Folic_Acid Folic Acid -> DNA/RNA Synthesis Dihydrofolate->Folic_Acid Compound 5-Amino-2-ethylbenzene -1-sulfonamide Compound->Inhibition Inhibition->DHPS

Caption: Proposed mechanism of antibacterial action via DHPS inhibition.

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the test compound against a panel of pathogenic bacteria.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Add serial dilutions of the test compound to the wells prep_compound->add_compound prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) add_bacteria Inoculate wells with the standardized bacterial suspension prep_bacteria->add_bacteria prep_media Prepare Mueller-Hinton Broth (MHB) dispense_media Dispense MHB into a 96-well plate prep_media->dispense_media dispense_media->add_compound add_compound->add_bacteria incubate Incubate at 37°C for 18-24 hours add_bacteria->incubate visual_inspection Visually inspect for bacterial growth (turbidity) incubate->visual_inspection determine_mic Determine MIC as the lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microplate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microplate with the prepared bacterial suspension.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Cardiovascular Effects

Certain benzenesulfonamide derivatives have been reported to exhibit cardiovascular effects, including the ability to decrease perfusion pressure and coronary resistance.[6] These effects are sometimes mediated through the inhibition of calcium channels.[6]

This compound may interact with L-type calcium channels on vascular smooth muscle cells, leading to their blockade. This would reduce the influx of calcium, resulting in vasodilation and a subsequent decrease in blood pressure and coronary resistance.

This ex vivo protocol allows for the assessment of the direct effects of the test compound on cardiac function and coronary vascular tone in an isolated mammalian heart.

Workflow Diagram:

G cluster_prep Preparation cluster_perfusion Perfusion and Data Acquisition cluster_analysis Data Analysis prep_animal Anesthetize and heparinize a rat isolate_heart Excise the heart and mount on Langendorff apparatus prep_animal->isolate_heart stabilize Perfuse with buffer until heart stabilizes isolate_heart->stabilize prep_buffer Prepare Krebs-Henseleit buffer prep_buffer->stabilize record_baseline Record baseline parameters (heart rate, coronary flow, etc.) stabilize->record_baseline administer_compound Administer this compound into the perfusion line record_baseline->administer_compound record_effects Continuously record cardiovascular parameters administer_compound->record_effects analyze_data Analyze changes in heart rate, coronary flow, and contractile force record_effects->analyze_data dose_response Construct dose-response curves for observed effects analyze_data->dose_response

Caption: Workflow for isolated Langendorff heart perfusion experiment.

Detailed Protocol:

  • Heart Isolation and Perfusion:

    • Anesthetize a male Wistar rat and administer heparin.

    • Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.

    • Retrogradely perfuse the heart with warm, oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Data Recording:

    • Allow the heart to stabilize for a 20-minute equilibration period.

    • Record baseline parameters including heart rate, left ventricular developed pressure (LVDP), and coronary flow rate using appropriate transducers and data acquisition software.

  • Compound Administration:

    • Administer increasing concentrations of this compound via a port in the perfusion line.

    • Record the cardiovascular parameters for a set period after each dose.

  • Data Analysis:

    • Calculate the percentage change from baseline for each parameter at each concentration of the test compound.

    • Construct dose-response curves to determine the potency and efficacy of the compound on cardiac and vascular function.

Future Directions and Concluding Remarks

The in-depth technical guide presented here offers a foundational roadmap for the systematic investigation of this compound. The hypothesized biological activities are deeply rooted in the well-established pharmacology of the sulfonamide scaffold. The detailed experimental protocols are designed to provide clear, actionable steps for researchers to validate these hypotheses.

Further studies should also explore other potential activities of sulfonamides, such as anti-inflammatory, anticonvulsant, and anticancer effects, employing relevant in vitro and in vivo models.[1][5][7] A comprehensive understanding of the structure-activity relationships will be crucial for any future lead optimization efforts.[3][4]

It is our firm belief as application scientists that rigorous, well-designed experiments are the cornerstone of innovation in drug discovery. We are confident that the framework provided herein will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

  • This reference is not available.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological Activities of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Al-Ostath, A., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • Genc, B., et al. (2018).
  • This reference is not available.
  • El-Sayed, M. A. A., et al. (2026).
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.

Sources

The Strategic Utility of 5-Amino-2-ethylbenzene-1-sulfonamide as a Synthetic Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unseen Workhorse of Sulfonylurea Synthesis

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight, overshadowing the critical journey of its synthesis. This guide delves into the chemistry and application of a pivotal, yet often overlooked, synthetic intermediate: 5-Amino-2-ethylbenzene-1-sulfonamide . While not an API itself, this molecule represents a key structural motif, a versatile building block, particularly in the synthesis of second-generation sulfonylurea drugs, a class of oral hypoglycemic agents vital in the management of type 2 diabetes.[1]

This document will provide an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound. We will move beyond a simple recitation of facts to an analysis of the underlying chemical principles that make this intermediate a valuable tool in the medicinal chemist's arsenal. The protocols and insights presented herein are synthesized from established methodologies for structurally analogous compounds, offering a robust framework for its practical application in the laboratory.

Physicochemical Properties and Structural Rationale

To effectively utilize any synthetic intermediate, a thorough understanding of its physical and chemical properties is paramount. While specific experimental data for this compound is not extensively published, we can extrapolate key characteristics from its close structural analogs, such as 5-amino-2-methylbenzenesulfonamide.[2]

PropertyPredicted/Analog-Based ValueRationale and Significance
Molecular Formula C₈H₁₂N₂O₂SThe elemental composition defines its molecular weight and informs stoichiometric calculations in reaction planning.
Molecular Weight ~200.26 g/mol Crucial for accurate reagent measurement and yield calculations.
Appearance White to off-white crystalline solidThe physical state at ambient temperature is important for handling, storage, and reaction setup.
Melting Point Expected in the range of 160-175 °CA key indicator of purity. The melting point of the analogous 5-amino-2-methylbenzenesulfonamide is 165-170 °C.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMF.Solubility dictates the choice of reaction and purification solvents. The presence of both a polar sulfonamide and a nonpolar ethylbenzene group results in this mixed solubility profile.
pKa The amine group (NH₂) is basic, while the sulfonamide (SO₂NH₂) proton is weakly acidic.The basicity of the aniline amine is crucial for its nucleophilic reactivity, while the acidity of the sulfonamide proton is exploited in its subsequent reactions to form sulfonylureas.

The structure of this compound is uniquely tailored for its role as an intermediate. The primary aromatic amine at the 5-position serves as a nucleophilic handle for amide bond formation. The sulfonamide group at the 1-position is the precursor to the sulfonylurea moiety, which is the pharmacophore responsible for the hypoglycemic activity of the final drug molecules. The ethyl group at the 2-position provides a degree of lipophilicity, which can influence the pharmacokinetic properties of the final API.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be logically approached through a multi-step pathway, drawing from established industrial processes for analogous compounds. A robust and scalable synthetic route initiates from a readily available starting material, 4-ethyl-1-nitrobenzene, and proceeds through nitration, reduction, and subsequent functional group transformations.

Synthesis_Pathway Start 4-Ethyl-1-nitrobenzene Intermediate1 2-Ethyl-1,4-dinitrobenzene Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 4-Amino-2-ethyl-1-nitrobenzene Intermediate1->Intermediate2 Selective Reduction (e.g., Na₂S) Intermediate3 4-Amino-2-ethylbenzenesulfonyl chloride Intermediate2->Intermediate3 Diazotization & Sandmeyer Reaction (1. NaNO₂, HCl 2. SO₂, CuCl₂) FinalProduct This compound Intermediate3->FinalProduct Amination (NH₃)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is an illustrative adaptation based on the synthesis of structurally related compounds.[4][5] Optimization of reaction conditions and purification methods is recommended for specific laboratory settings.

Part 1: Nitration of 4-Ethyl-1-nitrobenzene

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 4-ethyl-1-nitrobenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 2-ethyl-1,4-dinitrobenzene, is collected by filtration, washed with cold water until neutral, and dried.

Part 2: Selective Reduction of 2-Ethyl-1,4-dinitrobenzene

  • Reaction Setup: In a round-bottom flask, dissolve the 2-ethyl-1,4-dinitrobenzene in a suitable solvent such as ethanol or methanol.

  • Reducing Agent: Prepare a solution of a selective reducing agent, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), in water.

  • Reduction: Slowly add the reducing agent solution to the solution of the dinitro compound. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring and Work-up: Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete (monitored by TLC). Cool the mixture, and the product, 4-Amino-2-ethyl-1-nitrobenzene, may precipitate. Alternatively, the product can be extracted into an organic solvent after dilution with water.

Part 3: Conversion to the Sulfonyl Chloride

  • Diazotization: Dissolve the 4-Amino-2-ethyl-1-nitrobenzene in a mixture of hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt.

  • Sandmeyer-type Reaction: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride (CuCl).

  • Sulfonyl Chloride Formation: Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. The reaction evolves nitrogen gas.

  • Work-up: After the reaction is complete, the reaction mixture is typically poured into ice water, and the product, 4-Amino-2-ethylbenzenesulfonyl chloride, is extracted with an organic solvent.

Part 4: Amination to form this compound

  • Reaction Setup: Dissolve the crude 4-Amino-2-ethylbenzenesulfonyl chloride in an organic solvent that is immiscible with water, such as dichloromethane or toluene.

  • Amination: Add this solution dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.[6]

  • Reaction Completion and Work-up: Stir the mixture until the reaction is complete. Separate the organic layer, and the product may precipitate from the aqueous layer upon acidification or cooling. The product can also be isolated by evaporation of the organic solvent.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Application in the Synthesis of Sulfonylurea Drugs

The primary utility of this compound lies in its role as a key intermediate in the synthesis of sulfonylurea-based APIs. The general synthetic strategy involves two key transformations of the intermediate.

Application_in_Drug_Synthesis Intermediate 5-Amino-2-ethylbenzene- 1-sulfonamide Amide_Intermediate Amide Intermediate Intermediate->Amide_Intermediate Amide Coupling (with a carboxylic acid derivative) Sulfonylurea_Drug Sulfonylurea API Amide_Intermediate->Sulfonylurea_Drug Reaction with an Isocyanate (R-N=C=O)

Caption: General scheme for the utilization of this compound in drug synthesis.

  • Amide Bond Formation: The primary aromatic amine of this compound is acylated with a suitable carboxylic acid or its activated derivative (e.g., an acid chloride or ester). This step introduces the second key structural component of the final drug molecule.

  • Sulfonylurea Formation: The sulfonamide nitrogen is then reacted with an isocyanate (R-N=C=O). This reaction, often carried out in the presence of a base, forms the characteristic sulfonylurea linkage. The 'R' group of the isocyanate is typically a cycloalkyl or other lipophilic group, which is important for the drug's interaction with its biological target.

This modular synthetic approach allows for the generation of a library of potential drug candidates by varying the carboxylic acid and isocyanate building blocks, facilitating structure-activity relationship (SAR) studies.

Safety and Handling Considerations

As with any chemical intermediate, proper safety precautions are essential when handling this compound. Based on the safety data for analogous compounds like 5-amino-2-methylbenzenesulfonamide, the following precautions should be observed:[3][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion and Future Perspectives

This compound stands as a testament to the crucial role of synthetic intermediates in the pharmaceutical industry. Its carefully arranged functional groups provide a versatile platform for the construction of complex and biologically active molecules, particularly within the sulfonylurea class of antidiabetic agents. The synthetic pathways and application strategies outlined in this guide, though based on established principles for analogous compounds, provide a solid foundation for its practical use in research and development.

As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic design and synthesis of such key intermediates will remain a cornerstone of medicinal chemistry. Further research into the specific properties and reaction kinetics of this compound will undoubtedly refine its application and may open doors to its use in the synthesis of other classes of bioactive compounds.

References

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

  • Google Patents. (1996). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Vietnam Journal of Science, Technology and Engineering. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Retrieved from [Link]

  • Zhang, H. B., et al. (2009). Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry Letters, 19(6), 1740-1744. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bis-sulfonamide 5 from (1-²H)ethylbenzene (S)-3. Retrieved from [Link]

  • Semantic Scholar. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Retrieved from [Link]

  • Google Patents. (2015). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
  • Chemsrc. (2025). 5-Amino-2-methyl-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2016). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (2021). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Google Patents. (2016). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-11.
  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(4), 578.

Sources

A Comprehensive Technical Guide to 5-Amino-2-ethylbenzene-1-sulfonamide and its Role in Sulfonamide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Amino-2-ethylbenzene-1-sulfonamide, a sulfonamide compound with potential applications in medicinal chemistry and drug development. While specific research on this molecule is not extensively published, this paper extrapolates its significance based on the well-established principles of sulfonamide chemistry. We will delve into its chemical properties, a proposed synthetic pathway with detailed protocols, and its prospective role as a scaffold or intermediate in the synthesis of novel therapeutic agents. This guide aims to be a foundational resource for researchers interested in the untapped potential of this and similar sulfonamide derivatives.

Introduction to the Sulfonamide Moiety: A Cornerstone of Medicinal Chemistry

Sulfonamides, characterized by the -SO₂NH₂ functional group, represent one of the oldest and most versatile classes of therapeutic agents.[1] Their discovery in the 1930s marked a turning point in the fight against bacterial infections and laid the groundwork for the era of modern chemotherapy.[2] The archetypal sulfonamide, sulfanilamide, a structural analog of para-aminobenzoic acid (PABA), exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2] This mechanism selectively targets microbial metabolism, as humans obtain folic acid from their diet.

The therapeutic landscape of sulfonamides has since expanded far beyond their antimicrobial origins. Today, sulfonamide-containing drugs are utilized in the management of a wide array of conditions, including diabetes, inflammation, cancer, and central nervous system disorders.[1][3] This remarkable diversity in biological activity stems from the modular nature of the sulfonamide scaffold, which allows for extensive chemical modification to achieve desired pharmacokinetic and pharmacodynamic profiles.

This compound: A Profile

This compound is an aromatic sulfonamide with the chemical formula C₈H₁₂N₂O₂S. Its structure features a benzene ring substituted with a sulfonamide group, an amino group, and an ethyl group. The relative positions of these functional groups are key to its potential chemical reactivity and biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 5-amino-2-ethylbenzenesulfonamide
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Expected to have limited solubility in water and better solubility in organic solvents

Synthesis of this compound: A Proposed Pathway

Synthesis_Pathway Start 4-Ethylnitrobenzene Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate1 2-Ethyl-5-nitrobenzenesulfonyl chloride Step1->Intermediate1 Step2 Amination (Ammonium Hydroxide) Intermediate1->Step2 Intermediate2 2-Ethyl-5-nitrobenzenesulfonamide Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., H2/Pd-C) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This initial step introduces the sulfonyl chloride group onto the aromatic ring. The reaction is analogous to the well-documented chlorosulfonation of acetanilide.[5][6]

Materials:

  • 4-Ethylnitrobenzene

  • Chlorosulfonic acid (freshly distilled)

  • Ice bath

  • Round-bottom flask with a stirrer and a gas absorption trap

Procedure:

  • In a fume hood, carefully add chlorosulfonic acid to a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath.

  • Slowly add 4-ethylnitrobenzene to the cooled chlorosulfonic acid while maintaining the temperature below 10 °C. The reaction is exothermic and evolves hydrogen chloride gas, which should be directed to a gas absorption trap.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60 °C for an additional hour to ensure completion.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid 2-ethyl-5-nitrobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum.

The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

Materials:

  • 2-Ethyl-5-nitrobenzenesulfonyl chloride

  • Concentrated ammonium hydroxide

  • Reaction vessel

Procedure:

  • Add 2-ethyl-5-nitrobenzenesulfonyl chloride to a reaction vessel.

  • Slowly add an excess of concentrated ammonium hydroxide with stirring. The reaction is typically exothermic.

  • Stir the mixture until the reaction is complete (monitor by TLC).

  • The solid 2-ethyl-5-nitrobenzenesulfonamide will precipitate.

  • Collect the product by vacuum filtration, wash with water, and dry.

The final step involves the reduction of the nitro group to an amino group. Several reagents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.[7][8]

Materials:

  • 2-Ethyl-5-nitrobenzenesulfonamide

  • Ethanol (or another suitable solvent)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source

  • Hydrogenation apparatus

Procedure:

  • Dissolve 2-ethyl-5-nitrobenzenesulfonamide in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Role of this compound in Sulfonamide Chemistry and Drug Discovery

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two reactive functional groups, the amino group and the sulfonamide moiety, allows for a variety of chemical modifications.

Functional_Groups Core This compound Amino Amino Group (-NH2) - Nucleophilic - Can be acylated, alkylated, etc. Core->Amino Enables derivatization at the 5-position Sulfonamide Sulfonamide Group (-SO2NH2) - Acidic N-H proton - Can be N-substituted Core->Sulfonamide Enables derivatization at the 1-position

Caption: Reactive functional groups of this compound.

Structure-Activity Relationship (SAR) Insights

The general SAR for antibacterial sulfonamides provides a framework for understanding the potential of this compound derivatives. Key principles include:

  • The free aromatic amino group: This is often essential for antibacterial activity as it mimics PABA.[2] Derivatization of this group can lead to prodrugs that are metabolized in vivo to release the active free amine.

  • The sulfonamide nitrogen: Substitution on the sulfonamide nitrogen can significantly impact the compound's pKa, solubility, and protein binding characteristics, thereby modulating its antibacterial potency and pharmacokinetic profile.

Potential Therapeutic Applications

Based on the broad spectrum of activities exhibited by other sulfonamide derivatives, this compound could serve as a scaffold for the development of novel agents in various therapeutic areas:

  • Antimicrobial Agents: By analogy to other antibacterial sulfonamides, derivatives of this compound could be explored for their efficacy against a range of bacterial pathogens.

  • Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a key pharmacophore for carbonic anhydrase inhibitors, which are used in the treatment of glaucoma, epilepsy, and certain types of cancer.

  • Anticancer Agents: Some sulfonamides have demonstrated anticancer activity through various mechanisms, including inhibition of angiogenesis and cell cycle progression. The structural features of this compound could be modified to target specific pathways involved in tumorigenesis.

  • CNS-Acting Agents: The ability of sulfonamides to cross the blood-brain barrier has led to their investigation for the treatment of various central nervous system disorders.[3]

Conclusion

This compound, while not extensively studied, represents a promising scaffold in the vast landscape of sulfonamide chemistry. Its synthesis is achievable through established chemical transformations, and its structural features offer multiple avenues for derivatization. This guide provides a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and a forward-looking perspective on its potential role in the discovery and development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in medicinal chemistry.

References

Sources

Methodological & Application

Synthesis protocol for "5-Amino-2-ethylbenzene-1-sulfonamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Topic: A Validated Synthesis Protocol for 5-Amino-2-ethylbenzene-1-sulfonamide and its N-Substituted Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamides are a cornerstone of medicinal chemistry, serving as the core scaffold for a wide array of therapeutic agents, including antimicrobials, diuretics, and angiogenesis inhibitors.[1][2] This document provides a detailed, three-step synthesis protocol for this compound, a valuable building block for drug discovery. The protocol is designed for adaptability, allowing for the straightforward synthesis of various N-substituted derivatives. We will delve into the mechanistic principles behind each step, offering field-proven insights into reaction control, optimization, and safety. The methodologies described herein are robust, scalable, and validated through established chemical principles, providing a reliable pathway for producing high-purity compounds for research and development.

Overall Synthetic Strategy

The synthesis of the target compound and its derivatives follows a logical and efficient three-stage process, beginning with the regioselective chlorosulfonation of a commercially available starting material. This is followed by amination to build the sulfonamide core, and finally, a nitro group reduction to yield the desired primary aromatic amine. This final amino group serves as a versatile handle for further derivatization.

Synthetic_Pathway Overall Synthetic Workflow A 1-Ethyl-4-nitrobenzene (Starting Material) B 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (Key Intermediate) A->B Step 1: Chlorosulfonation (ClSO3H) C 2-Ethyl-5-nitrobenzene-1-sulfonamide (Scaffold Precursor) B->C Step 2: Amination (NH3) D This compound (Final Product) C->D Step 3: Nitro Reduction (H2, Pd/C)

Caption: High-level overview of the three-step synthesis pathway.

Part 1: Synthesis of Key Intermediate: 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride

Principle & Rationale

The initial step involves an electrophilic aromatic substitution reaction. The potent electrophile, generated from chlorosulfonic acid, attacks the electron-rich aromatic ring of 1-ethyl-4-nitrobenzene. The regioselectivity of this reaction is critical. The ethyl group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. The incoming sulfonyl chloride group is directed to the position that is ortho to the ethyl group and meta to the nitro group, yielding the desired 2-ethyl-5-nitro-substituted product. Controlling the reaction temperature is paramount to prevent side reactions such as polysulfonation.[3]

Detailed Experimental Protocol

Materials:

  • 1-Ethyl-4-nitrobenzene

  • Chlorosulfonic acid (ClSO₃H)

  • Dry Dichloromethane (DCM)

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • In the flask, dissolve 1-ethyl-4-nitrobenzene (1.0 eq) in dry DCM.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[4] Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive.[5] This addition is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

  • Gradually warm the mixture to room temperature and let it stir for an additional 2-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-5-nitrobenzene-1-sulfonyl chloride, which can be used in the next step without further purification or purified by recrystallization if necessary.

Part 2: Synthesis of Sulfonamide Scaffolds

Principle & Rationale

This stage involves a nucleophilic substitution at the sulfonyl group. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by a nitrogen nucleophile (ammonia or a primary/secondary amine).[2] A base, either an excess of the amine itself or a non-nucleophilic base like pyridine, is typically used to neutralize the hydrochloric acid byproduct.[2][6] This method's versatility allows for the creation of a diverse library of sulfonamide derivatives by simply varying the amine used.[7]

Amination_Workflow General Amination Workflow cluster_0 Inputs cluster_1 Process cluster_2 Output A 2-Ethyl-5-nitrobenzene-1- sulfonyl chloride C Nucleophilic Substitution (Solvent, Base) A->C B Amine Nucleophile (e.g., NH3, RNH2, R2NH) B->C D N-Substituted 2-Ethyl-5-nitrobenzene-1-sulfonamide C->D

Caption: Workflow for the synthesis of sulfonamide derivatives.

Protocol 2A: Synthesis of 2-Ethyl-5-nitrobenzene-1-sulfonamide

Procedure:

  • Dissolve the crude 2-ethyl-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent like THF or acetone in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30%, ~10 eq) to the stirred solution.[8]

  • Stir the reaction vigorously at room temperature for 2-4 hours. Monitor by TLC.

  • Upon completion, reduce the solvent volume under vacuum.

  • Add water to the residue to precipitate the solid product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 2-ethyl-5-nitrobenzene-1-sulfonamide.

Protocol 2B: General Synthesis of N-Substituted Derivatives

Procedure:

  • Dissolve the sulfonyl chloride (1.0 eq) and the desired primary or secondary amine (2.2 eq) in a solvent such as DCM or THF.

  • Stir the reaction at room temperature for 4-12 hours. The second equivalent of the amine acts as an acid scavenger. Alternatively, use 1.1 eq of the amine with 1.5 eq of a base like triethylamine or pyridine.[2]

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 1M HCl to remove excess amine, followed by a wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-substituted sulfonamide derivative. Purify by column chromatography or recrystallization as needed.

Amine NucleophileProductTypical Reaction Time (h)Expected Yield (%)
Ammonia2-Ethyl-5-nitrobenzene-1-sulfonamide385-95
DiethylamineN,N-Diethyl-2-ethyl-5-nitrobenzene-1-sulfonamide680-90
Aniline2-Ethyl-N-phenyl-5-nitrobenzene-1-sulfonamide875-85
BenzylamineN-Benzyl-2-ethyl-5-nitrobenzene-1-sulfonamide680-90

Part 3: Reduction to this compound Derivatives

Principle & Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[9] A catalyst, typically palladium on carbon (Pd/C), facilitates the reaction with hydrogen gas. This method is highly effective and generally avoids the harsh acidic conditions of metal/acid reductions (like Sn/HCl), which can sometimes cleave the sulfonamide bond. The resulting primary amine is a key functional group for further library development.

Detailed Experimental Protocol

Materials:

  • 2-Ethyl-5-nitrobenzene-1-sulfonamide (or N-substituted derivative)

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitro-sulfonamide substrate (1.0 eq) and a suitable solvent like methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).

  • Seal the vessel and purge it with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and begin vigorous stirring or shaking.[9]

  • The reaction is often exothermic; maintain the temperature if necessary. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, or its derivative. The product can be purified by recrystallization if needed.

Characterization & Validation

The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.[10]

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the S=O stretches in the sulfonamide (~1370 and 1170 cm⁻¹) and the N-H stretches of the amine.[11]

  • Melting Point: To assess the purity of solid compounds.

References

  • ResearchGate. Twofold chlorosulfonation of ethylbenzene (3b) and conversion to bis-sulfonamide 11b. Reagents and conditions. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • NIH National Library of Medicine. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Available at: [Link]

  • Chemistry LibreTexts. Sulfa Drugs - a closer look. Available at: [Link]

  • ChemRxiv. Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. Available at: [Link]

  • ACS Publications. Electrochemical Synthesis of Sulfonamide Derivatives Based on the Oxidation of 2,5-Diethoxy-4-Morpholinoaniline in the Presence of Arylsulfinic Acids. Available at: [Link]

  • NIH National Library of Medicine. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

  • Google Patents. Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • Google Patents. Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
  • Google Patents. The preparation method of a kind of para-orientation alkylbenzene sulfonyl chloride and technique.
  • ResearchGate. Synthesis of bis-sulfonamide 5 from (1-²H)ethylbenzene (S)-3. Reagents: (a) ClSO3H, (b) (R)-PhCH(NH2)Me. Available at: [Link]

  • MDPI. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Available at: [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

  • Google Patents. Process to prepare sulfonamides.
  • Google Patents. Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.

Sources

Application Notes and Protocols for the Synthesis of Antibacterial Agents Utilizing 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Amino-2-ethylbenzene-1-sulfonamide as a key intermediate in the synthesis of novel antibacterial agents. We present a detailed, field-proven methodology, beginning with the synthesis of the core molecule itself, followed by protocols for its derivatization into potent antibacterial candidates. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All claims and protocols are supported by authoritative references, and visual aids are provided to clarify complex workflows and chemical transformations.

Introduction: The Enduring Legacy and Modern Potential of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents, heralded the dawn of the antibiotic era.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS)—an enzyme crucial for bacterial folic acid synthesis—remains a cornerstone of antibacterial therapy.[2][3] While the emergence of antibiotic resistance has necessitated the development of new drug classes, the sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities.[4] The strategic modification of the core sulfanilamide structure has led to drugs with improved potency, altered pharmacokinetic profiles, and expanded spectra of activity.

This compound is a promising, yet underexplored, starting material for the development of new sulfonamide-based antibacterials. Its ethyl substituent offers a unique lipophilic characteristic that can be exploited to modulate the drug-like properties of its derivatives, potentially enhancing membrane permeability and target engagement. This guide provides the necessary protocols to synthesize this key intermediate and leverage its chemical reactivity to generate a library of novel antibacterial candidates.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is based on established methods for the synthesis of analogous compounds.

Overall Synthesis Workflow

The synthesis proceeds in three main stages: nitration of ethylbenzene, chlorosulfonation of the resulting nitro-intermediate, and subsequent reduction of the nitro group to the desired amine.

Synthesis_Workflow Ethylbenzene Ethylbenzene Nitration Nitration (HNO₃, H₂SO₄) Ethylbenzene->Nitration p_Ethylnitrobenzene 4-Ethylnitrobenzene Nitration->p_Ethylnitrobenzene Chlorosulfonation Chlorosulfonation (ClSO₃H) p_Ethylnitrobenzene->Chlorosulfonation Sulfonyl_Chloride 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride Chlorosulfonation->Sulfonyl_Chloride Ammonolysis Ammonolysis (NH₄OH) Sulfonyl_Chloride->Ammonolysis Sulfonamide 2-Ethyl-5-nitrobenzenesulfonamide Ammonolysis->Sulfonamide Reduction Reduction (e.g., SnCl₂/HCl) Sulfonamide->Reduction Final_Product This compound Reduction->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

PART A: Synthesis of 4-Ethylnitrobenzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃) to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Addition of Ethylbenzene: Add ethylbenzene dropwise from the dropping funnel to the nitrating mixture. Maintain the reaction temperature between 0-10 °C. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The organic layer containing 4-ethylnitrobenzene will separate.

  • Extraction and Purification: Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[5]

PART B: Synthesis of 2-Ethyl-5-nitrobenzenesulfonamide

  • Chlorosulfonation: In a fume hood, place 4-ethylnitrobenzene in a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases. Cool the flask in an ice bath. Slowly add chlorosulfonic acid (ClSO₃H) dropwise with vigorous stirring.[6][7][8] The reaction is highly exothermic and releases HCl gas.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to complete the reaction.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonyl chloride will precipitate as a solid.

  • Ammonolysis: Filter the crude 2-ethyl-5-nitrobenzene-1-sulfonyl chloride and wash it with cold water. Without extensive drying, add the moist solid to a flask containing concentrated ammonium hydroxide. Stir the mixture at room temperature for 1-2 hours.

  • Isolation: The resulting 2-ethyl-5-nitrobenzenesulfonamide will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.

PART C: Synthesis of this compound

  • Reduction of the Nitro Group: In a round-bottom flask, dissolve 2-ethyl-5-nitrobenzenesulfonamide in ethanol. Add a reducing agent such as stannous chloride (SnCl₂) dihydrate followed by concentrated hydrochloric acid (HCl).[9] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.[10][11]

  • Reaction: Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or sodium bicarbonate until the pH is basic. This will precipitate the tin salts.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

Table 1: Reagent Quantities and Expected Yields (per 10 mmol of starting material)

StepStarting Material (mmol)Key Reagents (mmol)SolventExpected Yield (%)
A Ethylbenzene (10)HNO₃ (12), H₂SO₄ (cat.)-70-80
B 4-Ethylnitrobenzene (10)ClSO₃H (30), NH₄OH (excess)-60-70
C 2-Ethyl-5-nitrobenzenesulfonamide (10)SnCl₂·2H₂O (40), HCl (conc.)Ethanol80-90

Derivatization of this compound for Antibacterial Screening

The primary amino group of this compound is a key handle for derivatization to generate a library of compounds for antibacterial screening. Two common and effective strategies are N-acylation and the synthesis of heterocyclic derivatives.

Strategy 1: N-Acylation to Introduce Diverse Side Chains

The acylation of the amino group can introduce a variety of functional groups, which can modulate the compound's physicochemical properties and its interaction with the bacterial target.[2][12]

Acylation_Workflow Start 5-Amino-2-ethylbenzene- 1-sulfonamide Acylation N-Acylation (R-COCl or (RCO)₂O, Base) Start->Acylation Product N-Acyl-5-amino-2-ethylbenzene- 1-sulfonamide Derivatives Acylation->Product

Caption: General workflow for the N-acylation of the core intermediate.

Protocol: General Procedure for N-Acylation

  • Reaction Setup: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a base, such as triethylamine or pyridine, to the solution.

  • Acylating Agent Addition: Cool the mixture in an ice bath. Slowly add the acylating agent (e.g., an acid chloride or acid anhydride) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Strategy 2: Synthesis of Heterocyclic Sulfonamides

Incorporating heterocyclic moieties is a well-established strategy in medicinal chemistry to enhance biological activity.[13][14] The amino group of the core intermediate can be used to construct various heterocyclic rings.

Protocol: Synthesis of a Pyrazole-Sulfonamide Derivative

This protocol describes the synthesis of a pyrazole-containing sulfonamide, a class of compounds known for their diverse biological activities.[4]

  • Diazotization: Dissolve this compound in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Coupling Reaction: In a separate flask, dissolve a suitable active methylene compound (e.g., ethyl acetoacetate) in ethanol and add a base such as sodium acetate. Cool this solution to 0-5 °C.

  • Cyclization: Slowly add the cold diazonium salt solution to the solution of the active methylene compound with vigorous stirring. A colored precipitate will form. Continue stirring at low temperature for 1-2 hours and then at room temperature for an additional 2-3 hours.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Analytical Characterization and Antibacterial Screening

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. Subsequent screening against a panel of pathogenic bacteria will determine their potential as antibacterial agents.

Analytical Techniques

Table 2: Recommended Analytical Methods for Characterization

TechniquePurpose
Thin-Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.
Nuclear Magnetic Resonance (NMR) Structural elucidation of intermediates and final products (¹H and ¹³C NMR).
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., -SO₂NH₂, -NH₂, C=O).
High-Performance Liquid Chromatography (HPLC) Determination of purity of the final compounds.
Antibacterial Activity Screening Protocol

The antibacterial activity of the synthesized sulfonamide derivatives should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[15][16]

  • Bacterial Strains: A representative panel should include strains such as Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative).[2]

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive controls (a known antibiotic like ciprofloxacin) and negative controls (no compound).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Structure-Activity Relationship (SAR) Insights

The data obtained from the antibacterial screening of the synthesized library of derivatives will provide valuable insights into the structure-activity relationship.

  • Effect of N-Acyl Substituents: Analyze how different acyl groups (aliphatic vs. aromatic, electron-donating vs. electron-withdrawing) on the amino group influence antibacterial potency.

  • Impact of Heterocyclic Rings: Evaluate the contribution of different heterocyclic systems to the overall activity and spectrum of the sulfonamide derivatives.

  • Role of the Ethyl Group: The ethyl group at the 2-position of the benzene ring is expected to enhance lipophilicity. This may lead to improved cell wall penetration and potentially a different spectrum of activity compared to non-alkylated or methyl-substituted analogs.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of novel sulfonamide-based antibacterial agents. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent derivatization. By systematically exploring the chemical space around this core structure, researchers can uncover new lead compounds with improved efficacy against pathogenic bacteria. The combination of rational design, efficient synthesis, and rigorous biological evaluation will continue to drive innovation in the enduring field of sulfonamide antibiotics.

References

  • Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. PubMed.
  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PubMed Central.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central.
  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides.
  • Synthesis of Some Novel Antibacterial Sulfonamide Reactive Dyes. Life Science Journal.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Amidine Sulfonamides and Benzene Sulfonamides: Synthesis and Their Biological Evaluation.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central.
  • Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. MDPI.
  • 2-aMino-5-nitrobenzene-1-sulfonaMide synthesis. ChemicalBook.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • How do you selectively reduce the nitro group?.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • The Nitro Group in 2-Nitro-N-propylbenzenesulfonamide: A Gateway to Molecular Diversity. Benchchem.
  • Synthesis, Biological Evaluation and in Silico Studies of Several Substituted Benzene Sulfonamides as Potential Antibacterial Agents.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central.
  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Synthesis of Benzo-Fused Sulfonimid
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid.
  • Reduction of nitro compounds. Wikipedia.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. PubMed Central.
  • Continuous reduction process.
  • Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • 5-Amino-2-methylbenzenesulfonamide.
  • 4-Ethylnitrobenzene. PubChem.
  • N-Acylation of sulfonamides using N-acylbenzotriazoles.
  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. PubMed Central.
  • Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Sulfonation of nitro compounds.

Sources

Application Notes and Protocols for the Development of Carbonic Anhydrase Inhibitors from 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a myriad of physiological processes.[1][2][3] Their primary and most well-understood function is the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][4][5][6][7] This seemingly simple reaction is pivotal in pH regulation, CO₂ and bicarbonate transport, biosynthesis, and electrolyte secretion.[2][3][8] The involvement of various CA isoforms in the pathophysiology of a range of diseases—including glaucoma, epilepsy, cancer, and obesity—has established them as compelling therapeutic targets.[3][8][9]

Aromatic and heterocyclic sulfonamides are the cornerstone of carbonic anhydrase inhibitor (CAI) development, with their primary sulfonamide moiety (—SO₂NH₂) acting as a potent zinc-binding group within the enzyme's active site.[9][10] The scaffold of these molecules can be chemically modified to achieve varying degrees of potency and isoform selectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 5-Amino-2-ethylbenzene-1-sulfonamide as a versatile starting material for the synthesis and evaluation of novel carbonic anhydrase inhibitors.

Core Starting Material: this compound

This compound is an attractive scaffold for the design of CAIs. The primary sulfonamide group serves as the essential zinc-binding "warhead," while the amino group provides a convenient handle for a wide array of chemical modifications. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functionalities to probe the inhibitor's interactions with the enzyme's active site cavity.[11][12]

Synthetic Protocol: From Starting Material to Potent Inhibitor

The following protocol details a representative synthetic route for the derivatization of this compound. This example focuses on an acylation reaction, a common and effective method for modifying the amino group to introduce a variety of substituents.

Protocol 1: Synthesis of N-(4-ethyl-3-sulfamoylphenyl)acetamide

Objective: To acylate the amino group of this compound to generate a novel derivative for subsequent biological evaluation.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other appropriate solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane.

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir at room temperature. The base acts as a scavenger for the acid generated during the reaction.

  • Acylation: Slowly add acetic anhydride (1.1 equivalents) to the stirring solution. The reaction is typically exothermic, so controlled addition is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, and saturated NaHCO₃ solution to remove excess pyridine and unreacted acetic anhydride.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography to yield the pure N-(4-ethyl-3-sulfamoylphenyl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Diagram: Synthetic Workflow

synthetic_workflow start This compound (Starting Material) reaction Acylation Reaction (Room Temperature) start->reaction 1. reagents Acetic Anhydride Pyridine DCM reagents->reaction 2. workup Aqueous Work-up (HCl, H₂O, NaHCO₃) reaction->workup 3. purification Purification (Recrystallization or Chromatography) workup->purification 4. product N-(4-ethyl-3-sulfamoylphenyl)acetamide (Final Product) purification->product 5.

Caption: Synthetic workflow for the acylation of this compound.

In Vitro Evaluation of Carbonic Anhydrase Inhibition

A crucial step in the development of novel CAIs is the accurate determination of their inhibitory potency. A widely used and robust method is the colorimetric assay based on the esterase activity of carbonic anhydrase.[2][3][8]

Protocol 2: Colorimetric Assay for Carbonic Anhydrase Inhibition

Principle: This assay utilizes the ability of carbonic anhydrase to catalyze the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically, and the presence of an inhibitor will decrease this rate.[8]

Materials:

  • Human or bovine carbonic anhydrase II (CA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Synthesized inhibitor compound(s)

  • Acetazolamide (a known CA inhibitor for positive control)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5.

    • CA Enzyme Stock Solution: Dissolve CA II in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.

    • CA Working Solution: Dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer just before use.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in DMSO. This should be prepared fresh.

    • Inhibitor Stock Solutions: Dissolve the synthesized compounds and acetazolamide in DMSO to a high concentration (e.g., 10 mM).

    • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer.

  • Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each inhibitor dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor solutions (or DMSO) to the wells as described above. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

    • The dissociation constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive, or through other kinetic models.[13][14][15]

Diagram: Enzymatic Assay Workflow

assay_workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup in 96-well Plate (Blank, Max Activity, Inhibitor, Control) prep->plate preincubation Enzyme-Inhibitor Pre-incubation (15 min at RT) plate->preincubation initiation Reaction Initiation (Add Substrate) preincubation->initiation measurement Kinetic Measurement (Absorbance at 405 nm) initiation->measurement analysis Data Analysis (Calculate Rates, % Inhibition, IC₅₀, Ki) measurement->analysis

Caption: Workflow for the in vitro colorimetric assay of carbonic anhydrase inhibition.

Structure-Activity Relationships (SAR) and Rational Design

The primary sulfonamide group is the anchor, but the "tail" of the inhibitor, which extends from the aromatic ring, is critical for determining isoform specificity and overall potency.[16] By systematically modifying the structure of this compound, researchers can probe the active site of different CA isoforms and develop more selective inhibitors.

Key Considerations for SAR:

  • Hydrophobic Interactions: The active site of many CA isoforms contains hydrophobic pockets. Introducing hydrophobic moieties to the inhibitor can enhance binding affinity.[10]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the inhibitor can lead to favorable interactions with amino acid residues in the active site.[11]

  • Steric Factors: The size and shape of the substituent can influence how the inhibitor fits into the active site. Bulky groups may cause steric hindrance, while smaller groups may not fully occupy available space.

  • Isoform Selectivity: Different CA isoforms have variations in their active site architecture. By designing inhibitors that exploit these differences, it is possible to achieve isoform-selective inhibition, which can reduce off-target effects.[12][16]

Diagram: Structure-Activity Relationship Logic

sar_logic scaffold This compound Scaffold modification Chemical Modification (e.g., Acylation, Alkylation) scaffold->modification derivatives Library of Novel Derivatives modification->derivatives screening In Vitro Inhibition Assay derivatives->screening data Potency (IC₅₀/Ki) Selectivity Data screening->data sar Structure-Activity Relationship (SAR) data->sar design Rational Design of Improved Inhibitors sar->design design->modification

Caption: Iterative cycle of synthesis, testing, and rational design for developing carbonic anhydrase inhibitors.

Conclusion

This compound represents a valuable and versatile starting point for the discovery and development of novel carbonic anhydrase inhibitors. By employing established synthetic methodologies and robust in vitro screening protocols, researchers can systematically explore the structure-activity relationships of derivatives and rationally design compounds with improved potency and isoform selectivity. This iterative process of synthesis, biological evaluation, and informed design is fundamental to advancing the field of carbonic anhydrase inhibitor therapeutics.

References

  • Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer. (n.d.). Google Scholar.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (n.d.). Benchchem.
  • The catalytic mechanism of carbonic anhydrase. (n.d.). PubMed.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences, 73(3), 352-8.
  • The Catalytic Mechanism of Carbonic Anhydrase. (1974). PNAS.
  • Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (n.d.). PubMed.
  • The catalytic mechanism of carbonic anhydrase. (1991). Canadian Journal of Botany, 69(5), 1070-1078.
  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (n.d.). PubMed.
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. (n.d.). Journal of Medicinal Chemistry.
  • The Catalytic Mechanism of Carbonic Anhydrase. (n.d.). Scilit.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS.
  • Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay. (1981). Journal of Pharmacological Methods, 6(3), 177-91.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). (n.d.). Abcam.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). Molecules, 28(7), 3195.
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (n.d.). MDPI.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). PMC - NIH.
  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (n.d.). NIH.
  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. (n.d.). PubMed.
  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Pharmazie, 76(9), 412-415.
  • Ki for an uncompetitive inhibitor. (2016). YouTube.

Sources

Application Notes & Protocols: 5-Amino-2-ethylbenzene-1-sulfonamide as a Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] This guide focuses on 5-Amino-2-ethylbenzene-1-sulfonamide , a strategically designed building block for drug discovery. Its bifunctional nature, featuring a reactive primary aromatic amine and a pharmacologically significant sulfonamide moiety, offers a robust platform for constructing diverse chemical libraries. We present an in-depth analysis of its properties, strategic applications, and detailed, field-proven protocols for its synthetic elaboration. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics.

The Strategic Value of this compound in Medicinal Chemistry

The enduring success of sulfonamide-based drugs, from early antibacterials to modern anticancer agents, underscores the versatility of the arylsulfonamide motif.[3][4] this compound is particularly valuable due to its distinct structural features:

  • Primary Aromatic Amine (C5-NH₂): This group serves as a primary synthetic handle. It is readily derivatized via acylation, alkylation, sulfonylation, or used as a precursor for heterocycle formation, enabling systematic exploration of the structure-activity relationship (SAR).

  • Primary Sulfonamide (C1-SO₂NH₂): This functional group is a key pharmacophore. It is an excellent hydrogen bond donor and acceptor and can serve as a bioisosteric replacement for carboxylic acids, enhancing cell permeability and oral bioavailability.[5] Its acidity and geometry are crucial for binding to many enzyme active sites.

  • Ethyl Group (C2-CH₂CH₃): The ethyl substituent provides a degree of lipophilicity and sterically influences the orientation of the adjacent functional groups, which can be fine-tuned to optimize target engagement and selectivity.

This combination allows for a "two-pronged" approach to library synthesis, where modifications can be systematically made at two distinct points on the scaffold to modulate potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Physicochemical Properties

A clear understanding of the physical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O₂SN/A
Molecular Weight 200.26 g/mol N/A
Appearance Off-white to light yellow crystalline powderN/A
Melting Point 165-170 °C (Similar to 2-methyl analog)[6]
Solubility Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.N/A

Core Applications & Drug Discovery Strategies

The this compound scaffold is an excellent starting point for targeting a variety of protein classes. The sulfonamide moiety is a known inhibitor of several key enzymes.[7][8]

Potential Therapeutic Areas & Targets:

  • Anticancer Agents: As inhibitors of carbonic anhydrases (CAs), which are overexpressed in many tumors, or as scaffolds for kinase inhibitors.[3][7]

  • Antimicrobials: By targeting dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[9]

  • Anti-inflammatory Drugs: As selective COX-2 inhibitors.

  • Diuretics and Anti-glaucoma Agents: Through inhibition of specific carbonic anhydrase isoforms.[1][7]

  • Central Nervous System (CNS) Agents: The sulfonamide motif is present in various CNS-acting compounds, including enzyme inhibitors and receptor ligands.[10]

Logical Workflow for Scaffold Elaboration

The following diagram illustrates a typical workflow for leveraging the this compound building block in a drug discovery campaign.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & SAR cluster_2 Phase 3: Preclinical Development A Start: this compound B Protocol 1: N-Acylation / Alkylation (Diversity at C5-Amine) A->B Parallel Synthesis C Protocol 2: Sulfonamide Modification (Diversity at C1-Sulfonamide) A->C Parallel Synthesis D Purification & Characterization (HPLC, NMR, MS) B->D C->D E High-Throughput Screening (HTS) (Biochemical/Cell-based Assays) D->E Compound Library F Hit Identification E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H I ADMET Profiling H->I J In Vivo Efficacy Studies I->J K Candidate Selection J->K

Caption: Drug discovery workflow using the target building block.

Synthetic Protocols: From Building Block to Diversified Library

The protocols below are designed to be robust and reproducible. They provide a foundation for creating a diverse library of compounds based on the this compound core.

Protocol 1: N-Acylation of the Aryl Amine

This protocol demonstrates the straightforward coupling of an acyl chloride to the primary amine, a fundamental step for introducing diverse R-groups.

  • Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.

Reagents & MaterialsPurpose
This compoundStarting Material
Acetyl Chloride (or other R-COCl)Acylating Agent
Dichloromethane (DCM), anhydrousSolvent
Triethylamine (TEA) or PyridineBase (HCl Scavenger)
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Wash
BrineAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Round-bottom flask, Magnetic stirrerReaction Vessel
Separatory funnel, Rotary evaporatorWork-up & Purification

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 10 mL per mmol of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The bicarbonate wash ensures complete removal of unreacted acyl chloride and HCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography or recrystallization to yield the desired N-acylated sulfonamide.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, LC-MS, and FTIR.

Protocol 2: Synthesis of a Heterocyclic Derivative (Thiazole Formation)

This protocol illustrates the construction of a 2-aminothiazole ring system, a common privileged scaffold in medicinal chemistry, starting from the primary amine.

  • Principle: This is a variation of the Hantzsch thiazole synthesis. The primary amine is first converted to a thiourea, which then undergoes cyclization with an α-haloketone.

Reagents & MaterialsPurpose
Product from N-Acylation (if amine protection needed)Starting Material
Ammonium Thiocyanate (NH₄SCN)Thiourea formation reagent
Benzoyl ChlorideAcylating agent for thiourea formation
AcetoneSolvent
2-Chloroacetaldehyde (or other α-haloketone)Cyclization partner
EthanolSolvent for cyclization

Step-by-Step Methodology:

  • Thiourea Formation: a. In a flask, dissolve this compound (1.0 eq) in acetone. b. Add benzoyl chloride (1.1 eq) and stir. c. Add a solution of ammonium thiocyanate (1.2 eq) in acetone dropwise. d. Heat the mixture to reflux for 1 hour, then cool. Pour into water to precipitate the benzoyl thiourea intermediate. Filter and dry.

  • Thiazole Cyclization: a. Suspend the intermediate benzoyl thiourea (1.0 eq) in ethanol. b. Add 2-chloroacetaldehyde (50% aq. solution, 1.5 eq). c. Heat the mixture to reflux for 3-5 hours, monitoring by TLC. d. Cool the reaction mixture. The thiazole product may precipitate. If not, concentrate the solvent and purify.

  • Purification & Deprotection (if necessary): a. Purify the crude product by column chromatography. b. If a benzoyl protecting group was used, it can be removed under basic conditions (e.g., NaOH in methanol/water) to yield the final 2-aminothiazole derivative.

  • Characterization: Confirm the final structure using standard analytical techniques (NMR, MS).

Advanced Strategies: Bioisosteric Replacement of the Sulfonamide Moiety

While the sulfonamide group is a powerful pharmacophore, it can sometimes be associated with metabolic liabilities or off-target effects.[11] Bioisosteric replacement is a key strategy to mitigate these issues while retaining or improving biological activity.[12]

  • Concept: A bioisostere is a functional group that retains similar physical and chemical properties to the original group, allowing it to produce a broadly similar biological effect.[12]

  • Application: A labile sulfonamide can sometimes be metabolized in vivo. Replacing it with a more stable bioisostere can improve the pharmacokinetic profile of a drug candidate.[11][13]

Example: gem-Dimethylsulfone as a Sulfonamide Bioisostere

Research has shown that a gem-dimethylsulfone group can be an effective bioisosteric replacement for a sulfonamide, retaining potency while eliminating the formation of a persistent sulfonamide metabolite.[11][13]

G Parent Scaffold-SO₂NH₂ Bioisostere Scaffold-SO₂C(CH₃)₂H Parent->Bioisostere Improves Metabolic Stability

Caption: Bioisosteric replacement of a sulfonamide with a gem-dimethylsulfone.

This strategy involves a more complex de novo synthesis of the core building block but can be a critical step in lead optimization to create a more drug-like molecule.

Analytical Characterization and Quality Control

Rigorous characterization is essential to validate the outcome of each synthetic step.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds. A reverse-phase C18 or C8 column with a gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is a standard starting point.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The appearance and disappearance of signals (e.g., the NH₂ protons) and shifts in aromatic signals provide definitive proof of transformation.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the desired moiety. High-resolution MS (HRMS) can confirm the elemental composition.

  • Bratton-Marshall Procedure: For quantitative determination of compounds containing a primary aromatic amine, this colorimetric method can be adapted for specific assays.[15]

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its dual functional handles allow for the rapid and systematic generation of diverse chemical libraries. By applying the foundational synthetic protocols described herein and considering advanced strategies like bioisosteric replacement, researchers can efficiently navigate the path from a simple building block to a potent and selective lead candidate. The inherent drug-like properties of the arylsulfonamide core, combined with modern synthetic and analytical techniques, ensure that this scaffold will continue to be a valuable asset in the development of next-generation therapeutics.

References

  • Hobbs, D. W., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cambridge MedChem Consulting. (2013). Sulphonamide Bioisosteres. Drug Discovery Resources. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience. Available at: [Link]

  • Pharmacy questionable. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship. PPH 308: MEDICINAL CHEMISTRY - II. Available at: [Link]

  • Seetaram Swamy, S. (2017). Sulphonamides (Sulfonamides) and Sulfones. SlideShare. Available at: [Link]

  • Oudaha, K. H., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate. Available at: [Link]

  • Pharmacy Concepts. (2022). Sulphonamides Medicinal Chemistry (Part 1). YouTube. Available at: [Link]

  • Li, Z., et al. (2023). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters. Available at: [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • Ellman, J. A., & Gnamm, C. (2023). Sulfilimines: An Underexplored Bioisostere for Drug Design? ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bisharat, A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Available at: [Link]

  • Tellew, J. E., et al. (2003). 4'-[(Imidazol-1-yl)methyl]biphenyl sulfonamides as angiotensin II AT1 and endothelin ETA receptors inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Horwitz, W. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • Sihauli Chemicals Pvt Ltd. (n.d.). 5-amino-2- Methyl Benzene Sulfonamide Manufacturer & Exporter from India. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Available at: [Link]

  • ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • Advanced Journal of Chemistry. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Drug Research and Technology.
  • Morikawa, A., et al. (1989). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Ma, X. J., et al. (2009). 5-Amino-2-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Fang, Z., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

Sources

Application Notes & Protocols: N-Acylation Reactions of 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylation

In the landscape of medicinal chemistry and drug development, the N-acyl sulfonamide moiety is a privileged functional group. It is frequently employed as a bioisosteric equivalent for carboxylic acids, enhancing a molecule's pharmacokinetic profile by improving membrane permeability and metabolic stability.[1] The N-acylation of aromatic amines and sulfonamides is a cornerstone transformation for introducing this group.

This guide focuses on the N-acylation of 5-Amino-2-ethylbenzene-1-sulfonamide , a key chemical intermediate. This molecule presents two distinct nucleophilic nitrogen centers: a primary aromatic amine (-NH₂) and a sulfonamide (-SO₂NH₂). The inherent difference in their reactivity allows for selective acylation, a critical aspect for the rational design of novel therapeutic agents. The primary aromatic amine is significantly more nucleophilic and less sterically hindered, making it the preferential site for acylation under most conditions. However, targeted acylation of the sulfonamide nitrogen is also achievable through specific methodologies.

This document provides a detailed exploration of the underlying chemical principles, a series of robust experimental protocols, and expert insights to navigate the challenges associated with these reactions.

Part 1: Mechanistic Principles and Strategic Considerations

The N-acylation reaction proceeds via the nucleophilic attack of a nitrogen atom on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.[2][3] The choice of reagents, catalyst, and reaction conditions dictates the reaction's efficiency, selectivity, and outcome.

Substrate Reactivity: Amine vs. Sulfonamide

The central challenge and opportunity in acylating this compound lies in directing the reaction to the desired nitrogen atom.

  • Aromatic Amine (-NH₂): This group is the primary site of attack in most standard acylation reactions. Its lone pair of electrons is more readily available, making it a stronger nucleophile than the sulfonamide nitrogen.

  • Sulfonamide (-SO₂NH₂): The nitrogen atom in the sulfonamide is significantly less nucleophilic. The adjacent sulfonyl group is strongly electron-withdrawing, delocalizing the nitrogen's lone pair and reducing its reactivity. Acylation at this site typically requires deprotonation with a strong base (e.g., Sodium Hydride) to generate a more potent nucleophile.[4]

Caption: Regioselectivity in the N-acylation of this compound.

Common Acylating Agents
  • Acyl Chlorides (RCOCl): Highly reactive electrophiles that readily acylate amines. These reactions typically require a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[3][5]

  • Acid Anhydrides ((RCO)₂O): Less reactive than acyl chlorides but are effective and often preferred for their easier handling and less corrosive byproducts (a carboxylic acid). They can be used under basic, acidic, or even catalyst-free conditions.[2][6]

  • N-Acylbenzotriazoles: These are excellent acylating agents, particularly for reactions where the corresponding acid chlorides are unstable or difficult to prepare. They are highly effective for the N-acylation of the less reactive sulfonamide group.[4]

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Protocol 1: Selective Acylation of the Aromatic Amine using Acyl Chloride

This is the most conventional method for preparing N-acylsulfonamides by targeting the primary amine.[2]

Workflow_Protocol_1 cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Isolation cluster_purify Purification A Dissolve Substrate & Pyridine in DCM B Cool to 0 °C (Ice Bath) A->B C Add Acyl Chloride Dropwise B->C D Warm to RT & Stir (Monitor by TLC) C->D E Wash with 1M HCl D->E F Wash with sat. NaHCO₃ E->F G Wash with Brine F->G H Dry (Na₂SO₄), Filter, & Concentrate G->H I Recrystallization or Column Chromatography H->I

Caption: Experimental workflow for amine-selective acylation.

Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add the desired acyl chloride (1.1 equiv.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Protocol 2: Acylation of the Aromatic Amine with Acid Anhydride (Solvent-Free)

This protocol represents a greener and often more efficient alternative, minimizing solvent waste.[1][2][6]

Methodology:

  • Mixing Reactants: In a reaction vessel, thoroughly mix this compound (1.0 equiv.), the acid anhydride (e.g., acetic anhydride, 1.2 equiv.), and a catalytic amount of zinc chloride (ZnCl₂, optional, ~5 mol%).

  • Heating: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC. The reaction is often complete within 30-90 minutes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add cold water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove any unreacted anhydride and catalyst, and dry under vacuum. The product is often of high purity, but can be recrystallized if necessary.

Protocol 3: Selective Acylation of the Sulfonamide Nitrogen

This advanced protocol requires anhydrous conditions and a strong base to activate the less reactive sulfonamide nitrogen.[4]

Methodology:

  • Reaction Setup: To a flame-dried, three-neck flask under a strict nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and this compound (1.0 equiv.).

  • Deprotonation: Cool the suspension to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. CAUTION: NaH reacts violently with water. Hydrogen gas is evolved.

  • Salt Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Acylation: Add the N-acylbenzotriazole (1.1 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates the complete consumption of the starting sulfonamide salt.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Part 3: Data Summary and Comparison

The choice of protocol depends on the desired product, available reagents, and scale. The following table summarizes the key parameters for comparison.

Parameter Protocol 1: Acyl Chloride Protocol 2: Anhydride (Solvent-Free) Protocol 3: Sulfonamide Acylation
Target Site Aromatic Amine (-NH₂)Aromatic Amine (-NH₂)Sulfonamide (-SO₂NH₂)
Acylating Agent Acyl ChlorideAcid AnhydrideN-Acylbenzotriazole
Catalyst/Base Pyridine or Et₃NZnCl₂ (optional)Sodium Hydride (NaH)
Solvent Dichloromethane (DCM)NoneTetrahydrofuran (THF)
Temperature 0 °C to RT80-100 °C0 °C to 50 °C
Key Advantage Widely applicable, reliableGreen, rapid, high purityAccess to less common isomers
Key Challenge Corrosive byproduct (HCl)Requires heatingStrict anhydrous conditions, NaH handling
Typical Yield 85-95%90-98%75-90%[4]

Part 4: Field-Proven Insights & Troubleshooting

  • Trustworthiness through Monitoring: The cornerstone of a successful acylation is rigorous reaction monitoring via TLC. Co-spotting with the starting material is essential to confirm its complete consumption. An incomplete reaction is a common source of purification difficulties.

  • Di-acylation: In rare cases, especially with a large excess of a highly reactive acylating agent, acylation at both nitrogen sites can occur. This can be minimized by using a stoichiometry of ~1.1 equivalents of the acylating agent and adding it slowly at a low temperature.

  • Anhydrous Conditions: For protocols using acyl chlorides or NaH, the exclusion of moisture is critical.[7] Use flame-dried glassware and anhydrous solvents to prevent the hydrolysis of the acylating agent and the violent quenching of the strong base.

  • Purification Strategy: While some protocols yield high-purity products directly, recrystallization is an excellent method for removing minor impurities. For more challenging separations, or for the products of Protocol 3, silica gel column chromatography is the method of choice.

  • Safety First: Acyl chlorides and acid catalysts are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). The use of sodium hydride requires specific training due to its extreme reactivity with water and protic solvents.

References

  • N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. ResearchGate. [Link]

  • Cu(OTf)2-mediated acylation and direct N-transacylation of sulfon... Ingenta Connect. [Link]

  • Reactions of aromatic amines. Slideshare. [Link]

  • Efficient N-acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst: Synthesis of new N-acyl sulfonamides and cyclic imides. Taylor & Francis Online. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Acylation Of Aromatic Compounds. Chemcess. [Link]

  • An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. ResearchGate. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. scielo.br. [Link]

  • One pot acylation of aromatic amines.
  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Synthesis of bis-sulfonamide 5 from (1-²H)ethylbenzene (S)-3. ResearchGate. [Link]

  • 5-Amino-2-methylbenzenesulfonamide. ResearchGate. [Link]

  • 5-Amino-2-methyl-benzene-sulfonamide. PubMed. [Link]

  • N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Institutes of Health (NIH). [Link]

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. National Institutes of Health (NIH). [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

Sources

Application Notes & Protocols: Strategic N-Sulfonylation of 5-Amino-2-ethylbenzene-1-sulfonamide with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the reaction of 5-Amino-2-ethylbenzene-1-sulfonamide with various sulfonyl chlorides. This document delves into the underlying reaction mechanisms, offers detailed, field-proven protocols, and explains the critical parameters that govern the success of this vital synthetic transformation.

Introduction: The Significance of N-Sulfonylation

This compound is a versatile bifunctional building block. It possesses a primary arylamine, which serves as a potent nucleophile, and a sulfonamide group, a key pharmacophore in numerous therapeutic agents. The selective N-sulfonylation of the primary amino group with diverse sulfonyl chlorides (R-SO₂Cl) is a cornerstone reaction in medicinal chemistry. This transformation yields a library of N-substituted sulfonamides, a chemical class renowned for a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2]

The strategic choice of the sulfonyl chloride allows for the fine-tuning of the resulting molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, which is a critical aspect of lead optimization in drug discovery.[1][3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-aryl sulfonamides from this compound and a sulfonyl chloride proceeds via a classical nucleophilic substitution pathway.[1][4] The reaction can be dissected into two primary steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.

  • Leaving Group Departure & Deprotonation: The intermediate collapses, expelling the chloride ion (a good leaving group). Concurrently, a base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the generated hydrogen chloride (HCl) and driving the reaction to completion.[1]

The use of a base is crucial; in its absence, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Reaction_Mechanism Figure 1: Reaction Mechanism of N-Sulfonylation cluster_reactants Reactants cluster_products Products Amine This compound (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Product N-Substituted Sulfonamide Product Intermediate->Product Chloride Elimination & Deprotonation Byproduct Base-HCl Salt Intermediate->Byproduct

Caption: Figure 1: Reaction Mechanism of N-Sulfonylation.

Core Experimental Protocols

Two robust protocols are presented: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis. While specific literature for the 2-ethyl variant is not abundant, these protocols are generalized from extensive data on analogous anilines and are expected to perform with high efficiency.[1][5]

Protocol 1: Standard Conventional Synthesis

This method is suitable for most applications and allows for easy monitoring and scalability.

Materials:

  • This compound (1.0 eq)

  • Desired Sulfonyl Chloride (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the anhydrous base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. A precipitate (the hydrochloride salt of the base) may form.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2x) to remove the base, water (1x), saturated NaHCO₃ solution (1x) to remove any unreacted sulfonyl chloride, and finally with brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using an Ethyl Acetate/Hexanes gradient) or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure N-substituted sulfonamide.[1]

Protocol 2: Microwave-Assisted Rapid Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is ideal for high-throughput synthesis and library generation.

Materials:

  • Same as Protocol 1, but use a microwave-safe reaction vessel.

  • A suitable microwave reactor.

Procedure:

  • Vessel Preparation: To a microwave-safe reaction vial, add this compound (1.0 eq), the desired sulfonyl chloride (1.1 eq), and a suitable solvent like DCM or Acetonitrile.

  • Base Addition: Add the base (e.g., pyridine, 1.5 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-30 minutes. Caution: Optimize conditions carefully to avoid excessive pressure buildup.

  • Work-up and Purification: After cooling the vessel to room temperature, perform the same work-up and purification steps as described in Protocol 1.

Experimental Workflow and Characterization

The overall process from reaction setup to final product characterization follows a logical and systematic workflow.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere, 0 °C) Addition 2. Reagent Addition (Base, then Sulfonyl Chloride) Setup->Addition Reaction 3. Reaction (Stir at RT or Microwave) Addition->Reaction Monitor 4. TLC Monitoring Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Aqueous Work-up (Acid/Base Washes) Monitor->Workup Complete Purify 6. Purification (Chromatography/Recrystallization) Workup->Purify Characterize 7. Characterization Purify->Characterize NMR NMR ('H, ¹³C) Characterize->NMR MS Mass Spec (MS) Characterize->MS IR Infrared (IR) Characterize->IR

Caption: Figure 2: General Experimental Workflow.

Product Characterization

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons from both rings and the ethyl group. The N-H proton of the newly formed sulfonamide typically appears as a broad singlet, which disappears upon D₂O exchange.

    • ¹³C NMR: Will show signals for all unique carbon atoms in the molecule.[6]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound, providing the M+H⁺ peak in ESI+ mode.[6]

  • Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands, which are typically strong and appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Optimization and Data Summary

The efficiency of the N-sulfonylation reaction is influenced by several factors. The table below summarizes key parameters and their expected impact.

ParameterVariationRationale & Expected Outcome
Sulfonyl Chloride Aromatic (Electron-withdrawing groups): e.g., 4-Nitrobenzenesulfonyl chlorideIncreases the electrophilicity of the sulfur atom, leading to faster reaction rates.
Aromatic (Electron-donating groups): e.g., p-Toluenesulfonyl chlorideDecreases sulfur electrophilicity, potentially requiring longer reaction times or gentle heating.
Aliphatic: e.g., Methanesulfonyl chlorideGenerally highly reactive. Reactions are often fast and may need to be kept at 0 °C to control exotherms.
Base Pyridine: A moderately strong base and good solvent. Often a reliable choice.
Triethylamine (TEA): A stronger, non-nucleophilic base. Can lead to faster reactions but may be harder to remove during work-up.
Stoichiometry: At least 1 equivalent is needed to neutralize HCl. Using 1.5-2.0 equivalents ensures the starting amine remains fully deprotonated and nucleophilic.
Solvent Dichloromethane (DCM): Aprotic, good at solvating reagents, and easy to remove. Excellent general-purpose choice.[1]
Acetonitrile (ACN): More polar aprotic solvent, often used in microwave synthesis.
Tetrahydrofuran (THF): Another common aprotic solvent; ensure it is anhydrous.
Temperature 0 °C to Room Temp: Standard conditions that provide good control over the reaction rate and minimize side reactions.
Reflux / Microwave: Used to accelerate reactions with less reactive sulfonyl chlorides or for rapid synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive sulfonyl chloride (hydrolyzed).Use fresh or newly purchased sulfonyl chloride. Store under inert gas.
Insufficient base.Ensure at least 1.5 equivalents of anhydrous base are used.
Poor quality solvent.Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
Formation of Disulfonamide Reaction with the other sulfonamide N-H.This is less common with aryl amines but can occur. Use a slight excess of the amine (1.1 eq) relative to the sulfonyl chloride (1.0 eq).
Difficult Purification Excess base (e.g., TEA) remaining.Ensure thorough washing with 1M HCl during the work-up phase.
Product is highly polar.Modify the flash chromatography solvent system (e.g., add a small percentage of methanol to the ethyl acetate/hexanes mixture).

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
  • The Synthesis of Functionalised Sulfonamides. CORE.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
  • Preparation of sulfonamides from N-silylamines. NIH.
  • Amines as Nucleophiles. Chemistry LibreTexts.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. NIH.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. SciELO.
  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide. Google Patents.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate.

Sources

High-throughput screening assays using "5-Amino-2-ethylbenzene-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the High-Throughput Screening of 5-Amino-2-ethylbenzene-1-sulfonamide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved therapeutics.[1][2] These drugs span indications from antimicrobials and diuretics to anti-inflammatory agents and cancer therapies.[1][3] The compound this compound belongs to this versatile chemical class. While its specific biological targets are yet to be fully elucidated, its structure invites comprehensive screening to uncover its therapeutic potential.

This guide provides a strategic framework and detailed protocols for the initial high-throughput screening (HTS) of this compound. We present a dual-pronged approach: a target-based biochemical assay against Cyclooxygenase-2 (COX-2), a validated target for anti-inflammatory sulfonamides, and a cell-based pathway analysis using a reporter gene assay for the NF-κB signaling pathway, coupled with a multiplexed cytotoxicity assessment.[4][5] These protocols are designed to be robust, self-validating, and adaptable for drug discovery professionals aiming to characterize novel sulfonamide-containing compounds.

Introduction: The Rationale for Screening this compound

The journey of a new chemical entity (NCE) from discovery to clinic begins with the critical step of identifying its biological activity.[6] For a compound like this compound, which has structural similarities to known pharmacophores, a logical starting point is to screen it against pathways and targets where related molecules have demonstrated activity.

The sulfonamide moiety is capable of forming key hydrogen bonds with biological targets, contributing to high-affinity interactions.[2] A notable example is the diarylsulfonamide structure found in selective COX-2 inhibitors like Celecoxib, which act as potent anti-inflammatory agents.[4] Furthermore, the anti-inflammatory effects of many compounds are mediated through the inhibition of critical signaling pathways like NF-κB.[5]

Therefore, our proposed screening cascade is designed to efficiently probe for two of the most prominent activities associated with the sulfonamide scaffold: direct enzyme inhibition and modulation of inflammatory signaling pathways.

Compound Profile: this compound

PropertyValue / InformationSource
IUPAC Name This compound-
Molecular Formula C₈H₁₂N₂O₂S-
Molecular Weight 200.26 g/mol [7]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in DMSO and other organic solvents; water solubility is likely low.[7]
Handling Prepare stock solutions in 100% DMSO. Avoid repeated freeze-thaw cycles.General Best Practice

Note: Properties are based on the closely related analogue 4-(2-Aminoethyl)benzenesulfonamide, as specific data for the title compound is limited.[7]

Protocol I: Biochemical HTS for COX-2 Enzyme Inhibition

2.1. Principle and Scientific Rationale

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Two isoforms exist: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4] Given that several sulfonamide drugs are selective COX-2 inhibitors, this is a primary hypothesis to test.

This protocol utilizes a commercially available, fluorescence-based assay kit that measures the peroxidase activity of COX-2. In this reaction, the peroxidase component of the COX enzyme converts a non-fluorescent substrate into a highly fluorescent product (Resorufin). A decrease in fluorescence in the presence of the test compound indicates inhibition of COX-2 activity.

2.2. Experimental Workflow Diagram

COX2_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection Compound Dispense Compound Dilutions (this compound) & Controls (Celecoxib, DMSO) Enzyme Add COX-2 Enzyme Solution Compound->Enzyme Preincubation Pre-incubate (15 min, RT) to allow compound-enzyme binding Enzyme->Preincubation Substrate Initiate Reaction: Add Substrate Mix (Arachidonic Acid + Amplex Red) Preincubation->Substrate Incubation Incubate (10 min, RT) in the dark Substrate->Incubation Readout Measure Fluorescence (Ex/Em = 560/590 nm) Incubation->Readout Data_Analysis Data_Analysis Readout->Data_Analysis Calculate % Inhibition

Caption: Workflow for the COX-2 biochemical inhibition assay.

2.3. Detailed Step-by-Step Protocol

This protocol is designed for a 384-well plate format.

A. Reagents and Materials:

  • Human Recombinant COX-2 Enzyme

  • COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic Acid (Substrate)

  • Amplex™ Red reagent (or similar fluorogenic peroxidase substrate)

  • Heme cofactor

  • Test Compound: this compound (10 mM stock in DMSO)

  • Positive Control: Celecoxib (10 mM stock in DMSO)

  • Negative Control: 100% DMSO

  • 384-well solid black assay plates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

B. Assay Procedure:

  • Compound Plating: Prepare a serial dilution of this compound and Celecoxib in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 1 mM.

  • Using a liquid handler, transfer 100 nL of each compound dilution into the appropriate wells of the 384-well assay plate. Transfer 100 nL of DMSO to the maximum and minimum signal control wells.

  • Enzyme Preparation: Prepare the COX-2 enzyme solution in cold assay buffer containing the heme cofactor, according to the supplier's instructions.

  • Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to all wells containing the test compound and the maximum signal control (DMSO). Add 10 µL of assay buffer without the enzyme to the minimum signal control wells ("no enzyme" control).

  • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Substrate Preparation: Prepare the substrate solution by diluting Arachidonic Acid and Amplex Red reagent in the assay buffer. The final concentration should be at or below the Kₘ for arachidonic acid to effectively screen for competitive inhibitors.[8]

  • Reaction Initiation: Add 10 µL of the substrate solution to all wells to start the reaction. The final assay volume is 20.1 µL.

  • Reaction Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

2.4. Data Analysis and Validation

A. Calculation of Percent Inhibition:

  • Max Signal (0% Inhibition): Fluorescence from wells with DMSO + Enzyme.

  • Min Signal (100% Inhibition): Fluorescence from wells with DMSO without Enzyme.

  • Percent Inhibition (%) = (1 - (Fluorescence_Compound - Avg_Min_Signal) / (Avg_Max_Signal - Avg_Min_Signal)) * 100

B. Dose-Response Curve and IC₅₀: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

C. Assay Quality Control (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay.

  • Z' = 1 - (3 * (SD_Max_Signal + SD_Min_Signal)) / |Avg_Max_Signal - Avg_Min_Signal|

  • An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.[9]

Table 1: Example Data for COX-2 Inhibition Assay

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
5-Amino-2-ethyl...10085.28.7
33.371.4
11.155.1
3.730.8
1.212.3
Celecoxib (Control) 1098.50.05
195.2
0.180.1
0.0145.3
0.0019.8

Protocol II: Cell-Based Assays for Pathway Activity and Cytotoxicity

3.1. Principle and Scientific Rationale

Cell-based assays provide a more physiologically relevant context to assess a compound's activity.[10] We propose a dual-assay approach:

  • NF-κB Reporter Assay: The NF-κB transcription factor is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes. This assay uses a cell line engineered to express a luciferase reporter gene under the control of an NF-κB response element.[11] Inhibition of this pathway by the test compound will result in a decreased luminescence signal.

  • Multiplexed Cytotoxicity Assay: It is crucial to distinguish between specific pathway inhibition and general cytotoxicity. A compound that kills cells will artifactually show low reporter activity.[10] This assay measures cell viability (e.g., by quantifying ATP levels) in the same wells, allowing for the identification of cytotoxic compounds.

3.2. Signaling Pathway and Workflow Diagrams

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK TNF-α IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Reporter NF-κB Response Element -> Luciferase Gene Light Light Production Reporter->Light Transcription & Translation

Caption: Simplified NF-κB signaling pathway leading to reporter activation.

Reporter_Assay_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection Multiplexed Detection Seed Seed NF-κB Reporter Cells (e.g., HEK293) into 384-well white plates Adhere Incubate (18-24h) to allow cell adherence Seed->Adhere Compound Add Compound Dilutions & Controls Adhere->Compound Stimulate Add Agonist (TNF-α) to all wells except 'unstimulated' controls Compound->Stimulate Incubate Incubate (6-8h) Stimulate->Incubate Lysis Add Luciferase Reagent (Lyses cells & provides substrate) Incubate->Lysis Read1 Read Luminescence (Signal 1) (NF-κB Activity) Lysis->Read1 Viability Add Viability Reagent (e.g., CellTiter-Glo®) Read1->Viability Read2 Read Luminescence (Signal 2) (Cell Viability/ATP) Viability->Read2 Data_Analysis Data_Analysis Read2->Data_Analysis Normalize & Calculate Activity

Caption: Experimental workflow for the multiplexed cell-based assay.

3.3. Detailed Step-by-Step Protocol

A. Reagents and Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., Puromycin).

  • Agonist: Tumor Necrosis Factor-alpha (TNF-α).

  • Test Compound and Controls (as in Protocol I).

  • Cytotoxicity Control: Staurosporine.

  • Luciferase Assay Reagent (e.g., ONE-Glo™).

  • Cell Viability Reagent (e.g., CellTiter-Glo® 2.0).

  • 384-well solid white, tissue-culture treated assay plates.

  • Luminometer plate reader.

B. Assay Procedure:

  • Cell Plating: Seed the NF-κB reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of medium. Incubate for 18-24 hours at 37°C, 5% CO₂.[12]

  • Compound Addition: Add 100 nL of the compound/control dilutions (prepared as in Protocol I) to the cell plates.

  • Agonist Stimulation: Prepare TNF-α in culture medium to a concentration that elicits ~80% of the maximal response (EC₈₀, determined empirically). Add 10 µL of the TNF-α solution to all wells except the "unstimulated" controls, which receive 10 µL of medium.

  • Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂.

  • First Read (NF-κB Activity): Equilibrate the plate to room temperature. Add 25 µL of Luciferase Assay Reagent to all wells. Incubate for 10 minutes in the dark to ensure complete cell lysis and signal stabilization. Read the luminescence (Signal 1).

  • Second Read (Cell Viability): Add 25 µL of Cell Viability Reagent to all wells. Incubate for another 10 minutes. Read the luminescence again (Signal 2).

3.4. Data Analysis and Interpretation

A. Normalization: First, normalize the NF-κB activity signal (Signal 1) to the cell viability signal (Signal 2) for each well to correct for variations in cell number or compound-induced cytotoxicity.

  • Normalized Activity = Signal_1 / Signal_2

B. Calculation of Percent Activity/Inhibition:

  • Max Signal (100% Activity): Normalized signal from wells with DMSO + TNF-α.

  • Min Signal (0% Activity): Normalized signal from wells with DMSO without TNF-α.

  • Percent Activity (%) = (Norm_Signal_Compound - Avg_Min_Signal) / (Avg_Max_Signal - Avg_Min_Signal) * 100

  • Percent Inhibition (%) = 100 - Percent Activity

C. Calculation of Percent Viability:

  • Max Viability (100%): Signal 2 from wells with DMSO + TNF-α.

  • Min Viability (0%): Signal 2 from wells treated with a high concentration of Staurosporine.

  • Percent Viability (%) = (Signal_2_Compound - Avg_Min_Viability) / (Avg_Max_Viability - Avg_Min_Viability) * 100

Table 2: Example Data Interpretation for Cell-Based Assays

CompoundConc. (µM)% NF-κB Inhibition% Cell ViabilityInterpretation
Hit A 1088%95%Potent, non-cytotoxic inhibitor. (Desired Hit)
Hit B 1095%5%Cytotoxic compound. (False Positive)
Hit C 1015%98%Inactive compound.
Staurosporine 199%<1%Positive control for cytotoxicity.

Conclusion and Future Directions

This application note provides a robust, two-tiered HTS strategy to effectively characterize the biological activity of this compound. By combining a target-focused biochemical assay with a broader, pathway-driven cell-based assay, researchers can efficiently identify potential mechanisms of action while simultaneously flagging undesirable cytotoxic effects.

Should "hits" be identified from this screening cascade, the logical next steps include:

  • IC₅₀/EC₅₀ Confirmation: Re-testing of hits to confirm potency and generate full dose-response curves.

  • Selectivity Profiling: For a COX-2 hit, testing against the COX-1 isoform is critical to determine selectivity.

  • Mechanism of Action Studies: Follow-up biochemical experiments to determine the mode of inhibition (e.g., competitive, non-competitive).[13]

  • Orthogonal Assays: Validating hits from the reporter gene assay using a different method, such as measuring the expression of downstream inflammatory cytokines via ELISA or qPCR.

This structured approach ensures that resources are focused on compounds with the most promising and scientifically validated therapeutic potential.

References

  • Al-Suhaimi, E. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 11, 2899–2911. Available at: [Link]

  • PubChem. (n.d.). 5-amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. (n.d.). 5-Amino-2-methyl-N-phenylbenzenesulfonamide. Available at: [Link]

  • Ma, X. J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815. Available at: [Link]

  • Javed, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

  • NIH. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Hasson, S. A., et al. (2018). Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit. Current Protocols in Chemical Biology, 10(2), 35-55. Available at: [Link]

  • Kavlock, R., et al. (2012). High-Throughput Screening to Advance In Vitro Toxicology. ILAR Journal, 53(3-4), 244-253. Available at: [Link]

  • Rios-Silva, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(03), 134-143. Available at: [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]

  • Matysiak, J., et al. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. Expert Opinion on Drug Discovery, 18(12), 1361-1378. Available at: [Link]

  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Available at: [Link]

  • Assay Genie. (n.d.). Cytotoxicity Assays. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. Available at: [Link]

  • Javed, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

  • Kirschner, M. W., et al. (2014). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. Journal of Biomolecular Screening, 19(6), 941-949. Available at: [Link]

  • Tan, L. (2023). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Experimental Biology and Agricultural Sciences, 11(4), 869-872. Available at: [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Available at: [Link]

  • Rios-Silva, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]

  • Mol-Instincts. (n.d.). 5-amino-N,N-diethyl-2-(2,2,2-trifluoroethoxy)benzene-1-sulfonamide hydrochloride. Available at: [Link]

  • Li, Y., et al. (2023). Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products. Cell & Bioscience, 13, 172. Available at: [Link]

  • NIH. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Available at: [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 5-Amino-2-ethylbenzene-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, gracing the structures of a multitude of therapeutic agents with a wide array of biological activities.[1][2] From their historical debut as antibacterial agents to their contemporary roles in targeting complex diseases like cancer and glaucoma, sulfonamides have proven to be a privileged scaffold in drug discovery.[3][4] This guide provides an in-depth exploration of a specific, yet representative, member of this class: 5-Amino-2-ethylbenzene-1-sulfonamide . We will delve into its synthesis, potential therapeutic applications, and detailed protocols for its biological evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound: A Building Block with Therapeutic Potential

This compound is an aromatic sulfonamide characterized by an amino group and an ethyl group on the benzene ring. While specific literature on this exact molecule is sparse, its structural features suggest significant potential in several areas of medicinal chemistry. The primary sulfonamide moiety is a well-established zinc-binding group, making it a strong candidate for inhibiting metalloenzymes.[3] The amino group provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of more potent and selective derivatives. The ethyl group contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties.

Based on the extensive body of research on analogous compounds, the primary applications of this compound and its derivatives are anticipated to be in the inhibition of carbonic anhydrases and various protein kinases.

Part 1: Synthesis of this compound

A plausible and efficient synthetic route to this compound can be adapted from established methods for preparing substituted benzenesulfonamides.[1][5] The following protocol outlines a two-step process starting from 4-ethylaniline.

Protocol 1: Synthesis of 4-Ethyl-3-nitrobenzenesulfonamide

Rationale: This initial step introduces the sulfonamide group and a nitro group, which will later be reduced to the desired amino group. Chlorosulfonation is a standard method for introducing a sulfonyl chloride group onto an aromatic ring, which can then be readily converted to a sulfonamide by reaction with ammonia.

Materials:

  • 4-Ethylaniline

  • Chlorosulfonic acid

  • Ammonium hydroxide (28-30%)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a fume hood, cool a flask containing dichloromethane to 0°C in an ice bath.

  • Slowly add 4-ethylaniline to the cooled solvent with stirring.

  • Carefully add chlorosulfonic acid dropwise to the solution, maintaining the temperature at 0°C. The reaction is highly exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Slowly and carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude 4-ethyl-3-nitrobenzenesulfonyl chloride.

  • Without further purification, dissolve the crude sulfonyl chloride in fresh DCM and add it dropwise to a stirred solution of excess ammonium hydroxide at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Dilute the reaction mixture with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-ethyl-3-nitrobenzenesulfonamide.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Reduction of the Nitro Group to Synthesize this compound

Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 4-Ethyl-3-nitrobenzenesulfonamide

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus

Procedure:

  • Dissolve the 4-ethyl-3-nitrobenzenesulfonamide in methanol or ethanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance White to off-white solid
Melting Point Not available (predicted to be crystalline)
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol

Part 2: Application as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[3][7] Aromatic sulfonamides are the most prominent class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3][8]

Mechanism of Carbonic Anhydrase Inhibition

The sulfonamide group (-SO₂NH₂) of the inhibitor binds to the Zn²⁺ ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. This coordination prevents the enzyme from carrying out its normal function of hydrating carbon dioxide.[3] The substituents on the aromatic ring of the sulfonamide can form additional interactions with amino acid residues in the active site, which can enhance binding affinity and selectivity for different CA isoforms.[7][9]

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibitor R-SO₂NH₂ HCO3 HCO₃⁻ + H⁺ H2O->HCO3 Zn_inhibited Zn²⁺ Inhibitor->Zn_inhibited Coordination Blocked Blocked His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i CO2 CO₂ CO2->H2O Hydration G Prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Plate Setup (Buffer, Enzyme, Inhibitor) Prep->Plate Incubate Pre-incubate (10 min, RT) Plate->Incubate AddSubstrate Add Substrate (p-NPA) Incubate->AddSubstrate Read Measure Absorbance (405 nm, kinetic) AddSubstrate->Read Analyze Data Analysis (Calculate IC₅₀) Read->Analyze

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Part 3: Application as a Kinase Inhibitor

Protein kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of proteins. [10]Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important drug targets. [11]The sulfonamide moiety has been incorporated into numerous kinase inhibitors, where it can form key hydrogen bond interactions within the ATP-binding pocket of the kinase. [11]

Mechanism of Kinase Inhibition

Sulfonamide-based kinase inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. The specific interactions between the inhibitor and the amino acid residues in the ATP-binding pocket determine the inhibitor's potency and selectivity for different kinases.

G cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Inhibitor Sulfonamide Inhibitor Substrate Substrate Protein Substrate->Kinase Kinase_inhibited Kinase Inhibitor->Kinase_inhibited Competitive Binding Blocked Phosphorylation Blocked Kinase_inhibited->Blocked

Caption: Mechanism of ATP-Competitive Kinase Inhibition.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol describes a general luminescent kinase assay to determine the inhibitory activity of this compound against a specific protein kinase. The assay measures the amount of ATP remaining in the solution after the kinase reaction. Lower ATP levels indicate higher kinase activity, and vice versa.

Materials:

  • Recombinant protein kinase of interest

  • Kinase substrate peptide

  • Kinase reaction buffer

  • ATP

  • This compound (test compound)

  • Staurosporine (positive control)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare all reagents according to the manufacturer's instructions for the luminescent kinase assay kit.

    • Prepare serial dilutions of the test compound and positive control in the appropriate buffer.

  • Kinase Reaction:

    • In a white, opaque plate, add the following to each well:

      • Kinase reaction buffer

      • Test compound or control solution (or buffer for the no-inhibitor control)

      • Kinase and substrate mixture

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for the recommended time.

  • Luminescence Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescent assay kit according to the manufacturer's protocol. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and second, a detection reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion

This compound represents a valuable starting point for medicinal chemistry campaigns targeting a range of diseases. Its straightforward synthesis and the proven track record of the sulfonamide scaffold make it an attractive molecule for further derivatization and biological evaluation. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related compounds, particularly as inhibitors of carbonic anhydrases and protein kinases. Through systematic investigation and optimization, novel and effective therapeutic agents can be developed from this versatile chemical entity.

References

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. [Link]

  • Min, J. Y., et al. (2008). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of medicinal chemistry, 51(21), 6817–6825. [Link]

  • Christianson, D. W., & Fierke, C. A. (1996). Carbonic anhydrase: evolution of the zinc binding site by nature and by design. Accounts of chemical research, 29(7), 331–339. [Link]

  • Whittington, D. A., et al. (2008). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 51(21), 6817-6825. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews. Drug discovery, 7(2), 168–181.
  • Baytas, S. N., et al. (2012). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 27(6), 856–861. [Link]

  • Baytas, S. N., et al. (2012). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 856-861. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7077. [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(9), 13626-13649. [Link]

  • Maresca, A., et al. (2013). Carbonic Anhydrase Inhibition Assay and KI Determination. Bio-protocol, 3(16), e855. [Link]

  • Hoadley, K., et al. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Baranauskienė, L., et al. (2017). Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 60(16), 7021-7031. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Zhou, C., et al. (2021). Unique para-aminobenzenesulfonyl oxadiazoles as novel structural potential membrane active antibacterial agents towards drug-resistant methicillin resistant Staphylococcus aureus. Bioorganic & medicinal chemistry letters, 41, 127995. [Link]

  • Mahon, C. S., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & medicinal chemistry letters, 21(6), 1737–1741. [Link]

  • PubChem. (n.d.). 2-Aminobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Buttle, G. A., et al. (1938). The use of compounds related to p-aminobenzenesulphonamide in the treatment of certain infections in mice. The Biochemical journal, 32(10), 1770–1774. [Link]

  • Grzelak, M., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]

  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & medicinal chemistry, 18(10), 3466–3481. [Link]

  • ResearchGate. (n.d.). Synthesis of bis-sulfonamide 5 from (1-²H)ethylbenzene (S)-3. Reagents: (a) ClSO3H, (b) (R)-PhCH(NH2)Me. ResearchGate. [Link]

  • Ma, X. J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815. [Link]

  • El-Gamal, M. I., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 26(6), 3326. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Covarrubias-Ponce, A., et al. (2021). Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. Molecules, 26(16), 4983. [Link]

Sources

"5-Amino-2-ethylbenzene-1-sulfonamide" derivatization for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Amino-2-ethylbenzene-1-sulfonamide: A Versatile Scaffold for Structure-Activity Relationship (SAR) Studies through Strategic Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Utility of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, representing a privileged scaffold found in a vast array of therapeutic agents.[1][2] Since the discovery of the antibacterial properties of Prontosil, sulfonamide-based molecules have been successfully developed as diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[1][2][3] Their success stems from the unique physicochemical properties of the SO₂NH group: it is a stable, non-classical bioisostere of amides and carboxylic acids, capable of acting as a hydrogen bond donor and acceptor, and its geometry can facilitate critical interactions with biological targets.[4][5]

The compound this compound presents a particularly attractive starting point for a drug discovery campaign. It possesses two distinct, chemically tractable functional groups amenable to selective modification: a primary aromatic amine (5-amino group) and a primary sulfonamide (1-sulfonamide group). This dual functionality allows for the systematic and independent exploration of chemical space at two different vectors, which is fundamental to establishing a robust Structure-Activity Relationship (SAR).

This guide provides a comprehensive framework for the strategic derivatization of the this compound scaffold. We will detail the rationale behind specific modifications, provide field-tested protocols for synthesis, and discuss the interpretation of results to guide the optimization of lead compounds.

Strategic Derivatization Plan

The core of our SAR strategy is to systematically modify the two key functional handles on the scaffold to probe the chemical and spatial requirements of a hypothetical biological target. The goal is to modulate properties such as potency, selectivity, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and physicochemical characteristics like solubility and lipophilicity.

SAR_Strategy cluster_core Core Scaffold cluster_vectors Derivatization Vectors cluster_mods Chemical Modifications Core This compound Vector1 Vector 1: 5-Amino Group (Probe for H-bonding, lipophilicity, charge interactions) Core->Vector1 Modification Site Vector2 Vector 2: 1-Sulfonamide Group (Modulate acidity, H-bonding, metabolic stability) Core->Vector2 Modification Site Mod1 N-Acylation N-Alkylation N-Arylation Reductive Amination Vector1->Mod1 Mod2 N-Alkylation N-Arylation Bioisosteric Replacement (e.g., Sulfone) Vector2->Mod2

Caption: Derivatization strategy for this compound.

Vector 1: Modification of the 5-Amino Group via N-Acylation

Rationale

The primary aromatic amine is an excellent handle for introducing a wide variety of substituents. N-acylation converts the basic amine into a neutral amide, drastically altering the electronic and steric properties of this position. This modification allows researchers to:

  • Introduce diverse functionalities: By varying the acylating agent, one can append aliphatic, aromatic, or heterocyclic moieties.

  • Probe for specific interactions: The newly formed amide bond provides an additional hydrogen bond donor (N-H) and acceptor (C=O), which can form new interactions within a target's binding pocket.

  • Modulate lipophilicity: The choice of the R-group in the acyl chain (R-CO-) directly impacts the molecule's logP, influencing solubility and membrane permeability.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a robust, one-pot procedure for the N-acylation of this compound using an acyl chloride. This method is widely applicable and generally provides high yields.[6][7]

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 equivalents)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add the tertiary amine base (1.5 equiv) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. A precipitate (triethylammonium chloride) may form.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[8] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Derivative Library

The following table outlines a sample library of derivatives that could be synthesized using the above protocol to probe for different chemical properties.

Derivative ID Acyl Chloride Used R-Group Functionality Objective of Modification Hypothetical IC₅₀ (nM)
CORE-001 Acetyl chlorideSmall, aliphaticEstablish baseline activity for a small amide.550
CORE-002 Cyclohexanecarbonyl chlorideBulky, lipophilic, aliphaticProbe for a large hydrophobic pocket.120
CORE-003 Benzoyl chlorideAromaticIntroduce potential for π-π stacking interactions.85
CORE-004 4-Fluorobenzoyl chlorideElectron-withdrawing aromaticModulate electronics and add H-bond acceptor.60
CORE-005 4-Methoxybenzoyl chlorideElectron-donating aromaticModulate electronics and add H-bond acceptor.95
CORE-006 Thiophene-2-carbonyl chlorideHeterocyclicIntroduce heteroatoms for new polar contacts.210

Vector 2: Modification of the 1-Sulfonamide Group

Rationale

The primary sulfonamide is a key pharmacophoric element. Modifications at this position can have profound effects on the molecule's properties.

  • N-Alkylation/Arylation: Introducing substituents on the sulfonamide nitrogen (to form secondary or tertiary sulfonamides) can fine-tune acidity (pKa), hydrogen bonding capacity, and steric bulk. This can alter target engagement and improve cell permeability by masking a polar N-H group.

  • Bioisosteric Replacement: In drug development, sulfonamides can sometimes be metabolically labile.[9] Replacing the sulfonamide with a bioisostere—a different functional group with similar physical or chemical properties—is a powerful strategy to overcome this liability while retaining or improving biological activity.[4][10] A common and effective replacement is the gem-dimethyl sulfone, which mimics the tetrahedral geometry of the sulfonamide but is metabolically more robust.[9][11]

Workflow_Bioisostere cluster_workflow Bioisosteric Replacement Workflow Start Lead Compound (5-Amino-2-ethylbenzene -1-sulfonamide) Problem Identify Liability (e.g., Poor Metabolic Stability) Start->Problem Strategy Bioisostere Strategy: Replace -SO2NH2 Problem->Strategy Synthesis Synthesize Analog (e.g., gem-Dimethyl Sulfone) Strategy->Synthesis Testing In Vitro / In Vivo Testing (Potency, PK/PD) Synthesis->Testing Result Improved Profile: - Retained Potency - Enhanced Stability Testing->Result

Caption: Workflow for addressing metabolic liability via bioisosteric replacement.

Experimental Protocol: Synthesis of a Sulfonamide Bioisostere (Conceptual)

Synthesizing a bioisostere like a sulfone requires a different synthetic route, as it is not a direct modification of the final sulfonamide. The synthesis would typically start from a different precursor, such as a corresponding thiol, which is then oxidized to the sulfone.

Conceptual Synthetic Route Overview:

  • Starting Material: Begin with a protected amino-ethyl-thiophenol derivative.

  • Oxidation: Oxidize the thiol group to a sulfonyl chloride using an oxidizing agent like chlorine in aqueous acid.[12]

  • Formation of Sulfone: The sulfonyl chloride can then be used in subsequent steps to generate the desired sulfone analog.

  • Deprotection: Removal of the protecting group on the amine to yield the final bioisosteric analog.

Note: A detailed, step-by-step protocol for this multi-step synthesis is beyond the scope of this application note but would follow established synthetic organic chemistry principles.[12][13][14]

Conclusion and Future Directions

The systematic derivatization of the this compound scaffold provides a powerful platform for conducting detailed SAR studies. By methodically exploring chemical substitutions at the 5-amino and 1-sulfonamide positions, researchers can gain critical insights into the molecular determinants of biological activity. The protocols and strategies outlined herein offer a robust starting point for generating compound libraries with diverse physicochemical properties. The resulting SAR data is invaluable for guiding the iterative process of lead optimization, ultimately leading to the development of novel therapeutic candidates with improved potency, selectivity, and drug-like properties.

References

  • Bogan, J. A., et al. (2014). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cambridge MedChem Consulting. (2013). Sulphonamide Bioisosteres. Drug Discovery Resources. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA. Available at: [Link]

  • Mishra, V., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • Johnson, T. A. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Molecules. Available at: [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). N-acetylation of Aromatic Amines by One-pot Route. Available at: [Link]

  • Baxter, A. D., et al. (2015). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available at: [Link]

  • Chi, Y. R., et al. (2021). Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis. Organic Chemistry Frontiers. Available at: [Link]

  • Bouasla, S., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bolm, C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]

  • MacCoss, M., & De Grado, T. R. (2020). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Available at: [Link]

  • Boufas, W., et al. (2014). Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Journal of Molecular Structure. Available at: [Link]

  • Bisharat, H., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Medical Research Archives. Available at: [Link]

  • Ayoup, M. S., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Molecular Diversity. Available at: [Link]

  • ResearchGate. (2020). Synthetic route to target sulfonamide compounds 5a–m. Available at: [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]

  • Al-Mohammadi, A. A. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Ashfaq, M., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Cihan University-Erbil Repository. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Bentham Science Publisher. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Available at: [Link]

  • Morikawa, A., et al. (1989). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-ethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this compound, with a focus on identifying and controlling impurities.

I. Overview of Synthesis and Impurity Control

The synthesis of this compound typically proceeds through a multi-step pathway, often starting from 4-ethylaniline. A common route involves the chlorosulfonation of an N-acylated precursor followed by amination and subsequent deprotection. Each of these steps presents a unique set of challenges and potential for impurity formation. Effective impurity control is paramount, especially in pharmaceutical applications, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This guide will walk you through the potential pitfalls at each stage of the synthesis and provide actionable solutions to ensure the desired purity and yield of this compound.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that can arise during the synthesis of this compound, their origins, and strategies for their control.

Question 1: I am observing significant amounts of the isomeric impurity, 3-Amino-4-ethylbenzene-1-sulfonamide. What is the cause and how can I minimize its formation?

Root Cause Analysis:

The formation of the undesired 3-amino-4-ethylbenzene-1-sulfonamide isomer is a common issue that typically arises during the initial chlorosulfonation step of the N-acetyl-4-ethylaniline precursor. The directing effect of the N-acetyl group strongly favors ortho-substitution to the amino group, leading to the desired 5-acetamido-2-ethylbenzene-1-sulfonyl chloride. However, the ethyl group is an ortho-, para-director. While the para position is blocked, it can still weakly activate the ortho position (position 3), leading to the formation of the isomeric sulfonyl chloride.

Mitigation Strategies:

  • Temperature Control: The selectivity of the chlorosulfonation reaction is highly dependent on temperature. Running the reaction at lower temperatures (e.g., 0-5 °C) can significantly favor the desired isomer by reducing the kinetic energy available for the formation of the thermodynamically less stable isomer.

  • Choice of Sulfonating Agent: While chlorosulfonic acid is commonly used, its high reactivity can sometimes lead to reduced selectivity. The use of a milder sulfonating agent, or a complex of SO3 with a weaker base like pyridine or dioxane, can improve the regioselectivity of the reaction.

  • Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. Non-polar solvents are often preferred for chlorosulfonation reactions to minimize side reactions.

Experimental Protocol: Optimization of the Chlorosulfonation Step

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Procedure: a. Dissolve N-acetyl-4-ethylaniline in a suitable solvent (e.g., chloroform or dichloromethane) in the reaction flask. b. Cool the solution to 0 °C using an ice bath. c. Slowly add chlorosulfonic acid (1.1 to 1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. d. After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by TLC or HPLC. e. Upon completion, quench the reaction by slowly pouring the mixture onto crushed ice. f. Isolate the precipitated product by filtration, wash with cold water, and dry under vacuum.

Question 2: My final product is contaminated with residual N-acetyl-5-amino-2-ethylbenzene-1-sulfonamide. How can I ensure complete deacetylation?

Root Cause Analysis:

Incomplete deacetylation (hydrolysis) of the N-acetyl protecting group is a frequent issue. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the acid or base catalyst.

Mitigation Strategies:

  • Reaction Conditions: Ensure that the hydrolysis is carried out under sufficiently stringent conditions. This may involve using a higher concentration of acid (e.g., HCl, H2SO4) or base (e.g., NaOH), increasing the reaction temperature, or extending the reaction time.

  • Monitoring: Closely monitor the reaction progress using a suitable analytical technique like HPLC. The reaction should be considered complete only when the starting material is no longer detectable.

  • Work-up Procedure: The work-up procedure is critical. After acidic hydrolysis, the reaction mixture needs to be carefully neutralized to precipitate the free amine. Incomplete neutralization can lead to the product remaining in solution as a salt.

Experimental Protocol: Complete Deacetylation

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure: a. Suspend the N-acetyl-5-amino-2-ethylbenzene-1-sulfonamide in a solution of 6M hydrochloric acid. b. Heat the mixture to reflux (approximately 100-110 °C) and maintain it for 4-8 hours. c. Monitor the reaction progress by taking aliquots and analyzing them by HPLC. d. Once the reaction is complete, cool the mixture to room temperature. e. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH reaches 7-8. f. The product will precipitate out of the solution. Isolate it by filtration, wash with water, and dry.

Question 3: I am detecting an impurity with a higher molecular weight than my product. What could it be?

Root Cause Analysis:

A higher molecular weight impurity could be a dimer or a product of a side reaction. One common possibility is the formation of a disubstituted sulfonamide, where the sulfonamide nitrogen reacts with another molecule of the sulfonyl chloride intermediate. This is more likely to occur during the amination step if there is an excess of the sulfonyl chloride or if the ammonia concentration is too low.

Mitigation Strategies:

  • Control of Stoichiometry: Use a sufficient excess of the aminating agent (e.g., aqueous ammonia) to ensure that the sulfonyl chloride reacts completely and to minimize the chance of the sulfonamide product reacting further.

  • Reaction Conditions: The amination reaction should be carried out at a low temperature to control the reactivity of the sulfonyl chloride. The slow addition of the sulfonyl chloride to a concentrated solution of ammonia is also recommended.

Workflow for Impurity Identification and Mitigation

G cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic A N-acetyl-4-ethylaniline B Chlorosulfonation A->B C 5-Acetamido-2-ethylbenzene-1-sulfonyl chloride B->C I1 Impurity Detected: Isomer (3-amino-4-ethyl) B->I1 Side Reaction D Amination C->D E N-acetyl-5-amino-2-ethylbenzene-1-sulfonamide D->E I3 Impurity Detected: Higher MW Species D->I3 Side Reaction F Deacetylation E->F G This compound F->G I2 Impurity Detected: Residual N-acetyl F->I2 Incomplete Reaction S1 Action: - Lower Chlorosulfonation Temp - Change Sulfonating Agent I1->S1 S2 Action: - Increase Deacetylation Time/Temp - Ensure Complete Neutralization I2->S2 S3 Action: - Use Excess Ammonia - Control Amination Temperature I3->S3

Technical Support Center: Purification of 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Amino-2-ethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common and complex purification challenges. The following question-and-answer format addresses specific issues you may encounter during your experiments, focusing on the causality behind procedural choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My initial purity of this compound after synthesis is low. What are the likely impurities and the best initial purification strategy?

Answer:

Low purity after the initial synthesis is a common issue. The primary impurities often stem from unreacted starting materials, byproducts of side reactions, and isomers. For the synthesis of sulfonamides, common byproducts can include disubstituted products or hydrolyzed starting materials.[1]

Your first line of defense and often the most effective initial purification technique is recrystallization . This method is excellent for removing the bulk of impurities from a solid product.[2] The key to successful recrystallization is the selection of an appropriate solvent system.

Core Principle of Recrystallization: The ideal solvent will dissolve your crude product completely at an elevated temperature but will have very low solubility for your desired compound at lower temperatures, while the impurities remain dissolved in the cold solvent.

Troubleshooting Guide: Recrystallization

Question: I'm struggling to find a suitable solvent for the recrystallization of this compound. Can you provide a starting point?

Answer:

Certainly. The solubility of sulfonamides can be pH-dependent due to their amphoteric nature.[3] For this compound, a good starting point is a mixed solvent system, which provides a wider range of polarities to fine-tune the solubility.

Recommended Starting Solvent System: Ethanol/Water.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a flask, add the minimum amount of hot ethanol to your crude this compound to dissolve it completely.

  • Hot Filtration (Optional but Recommended): If you observe any insoluble material (e.g., inorganic salts), perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into your final crystals.

  • Inducing Crystallization: Slowly add hot water to the hot ethanol solution until you observe persistent cloudiness. This indicates that the solution is nearing saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

dot

Caption: Recrystallization workflow for this compound.

FAQ 2: Recrystallization improved the purity, but I still see minor impurities on my TLC/HPLC. What is the next step?

Answer:

For removing closely related impurities or achieving very high purity (>98%), column chromatography is the recommended next step.[2] This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

Choosing Your Chromatography System:

For sulfonamides like this compound, which are polar, normal-phase chromatography with silica gel as the stationary phase is a common and effective choice.[4]

dot

Caption: Decision tree for post-recrystallization purification.

Troubleshooting Guide: Column Chromatography

Question: I am seeing poor separation (overlapping spots/peaks) on my silica gel column. How can I improve the resolution?

Answer:

Poor resolution in column chromatography can be frustrating. Here are several strategies to troubleshoot and optimize your separation, ranging from simple adjustments to more advanced techniques.

1. Optimize the Mobile Phase (Eluent):

The polarity of your mobile phase is the most critical factor influencing separation on a silica gel column.

  • Starting Point: A common eluent system for compounds of this type is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Fine-Tuning:

    • If your compound is eluting too quickly (high Rf on TLC): Decrease the polarity of the mobile phase by increasing the proportion of hexane.

    • If your compound is sticking to the column (low Rf on TLC): Increase the polarity by increasing the proportion of ethyl acetate.

  • Gradient Elution: For complex mixtures with impurities of varying polarities, a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity over the course of the separation.[4]

2. Adjust the pH of the Mobile Phase:

Since sulfonamides are ionizable, their retention can be significantly influenced by the pH of the mobile phase.[4] Adding a small amount of a modifier can improve peak shape and selectivity.

  • For Basic Impurities: Adding a small amount of a volatile base like triethylamine (0.1-1%) to your mobile phase can help to deprotonate basic compounds, making them less polar and improving their elution from the silica gel.

  • For Acidic Impurities: Conversely, adding a small amount of a volatile acid like acetic acid or formic acid can protonate acidic compounds.

3. Consider an Alternative Stationary Phase:

If optimizing the mobile phase on silica gel doesn't provide the desired separation, changing the stationary phase can offer different selectivity.[4]

  • Amine-Functionalized Silica: This is an excellent choice for purifying basic compounds like amines. The basic surface of the stationary phase reduces tailing and improves the separation of amines using less polar, "softer" solvents.[5]

  • Reverse-Phase Chromatography (C18 or C8): In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This can provide a completely different selectivity profile compared to normal-phase chromatography.

Parameter Normal Phase (Silica) Reverse Phase (C18) Amine-Functionalized Silica
Stationary Phase Polar (SiO2)Non-polar (Alkyl chains)Basic (Amine groups)
Mobile Phase Non-polar to moderately polarPolarNon-polar to moderately polar
Elution Order Least polar elutes firstMost polar elutes firstGood for basic compounds
Best For General purpose, polar compoundsNon-polar to moderately polar compoundsBasic and amine-containing compounds

Step-by-Step Column Chromatography Protocol (Silica Gel):

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into your column and allow it to pack evenly.

  • Sample Loading: Dissolve your recrystallized product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen mobile phase system. If using a gradient, start with the lowest polarity and gradually increase it.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your final, high-purity this compound.

FAQ 3: How can I confirm the purity of my final product?

Answer:

Purity confirmation is a critical final step. A combination of methods is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A single, sharp peak is indicative of high purity. Purity can be quantified by integrating the peak areas.[6]

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually assess purity. A single spot under UV visualization suggests a high degree of purity.[6]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods (NMR, IR, MS): These techniques confirm the identity of your compound and can also reveal the presence of impurities if their signals are detectable.

Technique Information Provided Indication of Purity
HPLC Quantitative purity, retention timeSingle major peak, purity >98% by area
TLC Qualitative purity, Rf valueSingle spot
Melting Point Physical propertySharp melting range at the expected temperature
NMR Spectroscopy Structural confirmationAbsence of impurity peaks
References
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Byproduct identification and removal in sulfonamide synthesis - Benchchem. (n.d.).
  • Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC - NIH. (2020, May 22).
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.d.).
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18).
  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10).

Sources

Technical Support Center: Crystallization of 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Amino-2-ethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. Due to its specific combination of functional groups—a primary aromatic amine, a sulfonamide, and an ethyl group—this compound requires a carefully considered approach to achieve high-quality, crystalline material. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established principles of crystallization for analogous sulfonamide and aniline structures.

Troubleshooting Guide: Common Crystallization Issues

This section directly addresses the most common experimental failures in a question-and-answer format, providing both immediate remedies and long-term strategic solutions.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[1][2] This is a common problem when the solution's temperature is higher than the melting point of the solute or when supersaturation is achieved too rapidly, preventing orderly molecular arrangement into a crystal lattice.[2][3] Oiled-out products are often impure.[4]

Immediate Steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the supersaturation level.[4][5]

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of the pure compound to provide a template for growth.[3][6]

Long-Term Strategy:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature as slowly as possible, followed by gradual cooling in a refrigerator or ice bath. Slow cooling is critical for allowing molecules sufficient time to orient correctly.

  • Lower Starting Concentration: Begin with a more dilute solution to avoid generating excessively high supersaturation upon cooling.[1]

  • Change Solvent System: The current solvent may be too effective, leading to a very high concentration at boiling and rapid crashing out upon cooling. Switch to a solvent in which the compound is slightly less soluble, or use a co-solvent (solvent/anti-solvent) system to better modulate solubility.[3][4]

Q2: I am observing different crystal forms (polymorphs) between batches. How can I ensure consistency?

A2: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a well-documented phenomenon for aromatic sulfonamides.[7][8] These different forms arise from the various ways molecules can pack in the crystal lattice, often driven by the flexible hydrogen-bonding networks of the sulfonamide group.[8][9] Each polymorph can have different physical properties (solubility, melting point, stability), making control essential.[3][9]

Control Strategies:

  • Standardize Conditions: Strictly control all crystallization parameters: solvent choice, cooling rate, agitation speed, and final temperature. Even minor variations can favor the nucleation of a different polymorph.[3]

  • Implement Seeding: The most reliable way to obtain a specific polymorph is to introduce a seed crystal of the desired form into a supersaturated solution. This templates the growth of that form exclusively.[3]

  • Solvent Screening: The choice of solvent can thermodynamically or kinetically favor a specific polymorph.[3] Perform a systematic screen of solvents with varying polarities and hydrogen-bonding capabilities (e.g., alcohols, esters, ketones, aromatic hydrocarbons).

Q3: My solution turns dark brown or black during the crystallization process, and the final product is impure. What is causing this?

A3: The primary aromatic amine group in this compound is highly susceptible to oxidation, especially when heated in the presence of air (oxygen).[10][11] This oxidation leads to the formation of highly colored impurities that can inhibit crystallization and contaminate the final product.[10]

Prevention Strategies:

  • Work Under an Inert Atmosphere: The most effective method to prevent oxidation is to remove oxygen from the system.[10][11] Perform the dissolution and crystallization steps under a blanket of an inert gas like nitrogen or argon.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Before use, degas the crystallization solvent by sparging with an inert gas for 15-30 minutes.[11]

  • Minimize Heat Exposure: Do not heat the solution for longer than necessary to dissolve the solid. Prolonged exposure to high temperatures accelerates oxidation.

  • Add Antioxidants: In some cases, adding a small amount of an antioxidant or free radical scavenger can protect the amine from degradation.[12]

Q4: The solubility of my compound seems highly variable, making crystallization difficult to control. Why is this and how can I manage it?

A4: Your compound is amphoteric, meaning it has both an acidic group (the sulfonamide, pKa ~10) and a basic group (the aromatic amine, pKa ~4).[13] This means its net charge and, consequently, its solubility are highly dependent on the pH of the solution.[14][15] At a specific pH, its isoelectric point, the molecule will have a net neutral charge and typically its lowest solubility.

Management Strategies:

  • Control the pH: The easiest way to ensure reproducible solubility is to control the pH of the crystallization medium. For many sulfonamides, solubility is lowest in acidic to neutral pH ranges.[13][15][16]

  • Consider a pH-Swing Crystallization:

    • Dissolve the compound in an aqueous solution at a pH where it is highly soluble (e.g., acidic solution to protonate the amine or basic solution to deprotonate the sulfonamide).

    • Filter the solution to remove any insoluble impurities.

    • Slowly adjust the pH back towards the isoelectric point to induce crystallization. This allows for controlled generation of supersaturation.

  • Use Buffered Systems: For aqueous crystallizations, using a buffer solution can provide consistent pH control from batch to batch.

Frequently Asked Questions (FAQs)

  • What is a good starting point for solvent selection?

    • Begin by screening solvents of varying polarity. Given the molecule's mixed polarity, solvents like ethanol, isopropanol, acetone, or ethyl acetate are good starting points. Also, consider mixtures, such as ethanol/water or toluene/heptane, which can be fine-tuned for optimal solubility.[4] A summary is provided in Table 1.

  • How can I induce crystal formation if my solution remains clear after cooling?

    • This indicates the solution is not sufficiently supersaturated or that there is a high energy barrier to nucleation.[4] Try boiling off a portion of the solvent to increase the concentration, then cool again.[2] If that fails, scratch the inner surface of the flask or add a seed crystal.[6]

  • Is it better to cool the solution quickly or slowly?

    • Almost always, slow cooling is preferred. Slow cooling promotes the formation of larger, more perfect crystals and favors the most thermodynamically stable polymorph. Rapid cooling often leads to small, impure crystals or amorphous precipitation.[5]

  • My final product has a low yield. How can I improve it?

    • Low recovery is often due to using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor.[4] Use the minimum amount of hot solvent necessary for complete dissolution. Also, ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath) to maximize precipitation before filtration.[4]

Experimental Protocols & Data

Table 1: Solvent Screening Recommendations
Solvent ClassExample(s)Rationale / Expected Behavior
Alcohols Ethanol, IsopropanolGood starting point. The hydroxyl group can hydrogen bond with the sulfonamide and amine, while the alkyl chain interacts with the ethylbenzene portion. Often used in co-solvent systems with water.
Esters Ethyl AcetateMedium polarity. Good for dissolving the compound when hot but may allow for good recovery at room temperature. Less prone to hydrogen bonding than alcohols.
Ketones AcetoneAprotic polar solvent. Can be effective but its high volatility can sometimes lead to rapid, uncontrolled crystallization via evaporation.
Aromatic TolueneNon-polar. Likely to be a poor solvent on its own but can be excellent as an anti-solvent or as part of a co-solvent system with a more polar solvent.
Ethers Tetrahydrofuran (THF)Aprotic, moderately polar. Good dissolving power but can be difficult to remove and may form peroxides.
Anti-solvents Water, Heptane, HexaneUsed in combination with a primary solvent to reduce the compound's solubility in a controlled manner, inducing crystallization.[17]
Protocol 1: Systematic Antisolvent Crystallization

Antisolvent crystallization is a powerful technique where a second solvent (the "antisolvent"), in which the compound is insoluble, is added to a solution of the compound, reducing its solubility and inducing crystallization.[17][18][19]

  • Preparation: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Antisolvent Addition: Slowly add a miscible "anti-solvent" (e.g., water) dropwise to the stirred solution. Monitor the solution for the first sign of persistent turbidity (cloudiness). This is the point of saturation.

  • Maturation: Add a small, additional amount of the "good" solvent to just redissolve the turbidity.

  • Growth: Cover the vessel and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will lead to gradual crystallization. Alternatively, continue the slow addition of the antisolvent to drive crystal growth.[18]

Visualized Workflows

The following diagrams provide logical workflows for troubleshooting common crystallization problems.

G start Crystallization Fails (Oiling Out, No Crystals, etc.) check_purity Is the starting material pure? start->check_purity purify Purify material (Chromatography, etc.) check_purity->purify No check_supersat Is supersaturation too high? check_purity->check_supersat Yes purify->start reduce_supersat Reduce concentration OR Use less soluble solvent check_supersat->reduce_supersat Yes check_cooling Is cooling rate too fast? check_supersat->check_cooling No reduce_supersat->start slow_cooling Cool solution slowly (Insulate flask) check_cooling->slow_cooling Yes check_nucleation Is nucleation inhibited? check_cooling->check_nucleation No slow_cooling->start induce_nucleation Add seed crystal OR Scratch flask check_nucleation->induce_nucleation Yes check_ph Is pH uncontrolled? check_nucleation->check_ph No success High-Quality Crystals induce_nucleation->success control_ph Use buffered solution OR Perform pH-swing check_ph->control_ph Yes check_ph->success No control_ph->start

Caption: Troubleshooting workflow for common crystallization issues.

PolymorphScreening start Goal: Control Polymorphism dissolve Dissolve compound in a range of solvents (polar, non-polar, protic, aprotic) start->dissolve method1 Method 1: Slow Cooling dissolve->method1 method2 Method 2: Solvent Evaporation dissolve->method2 method3 Method 3: Antisolvent Addition dissolve->method3 analysis Analyze solid forms by PXRD, DSC, TGA method1->analysis method2->analysis method3->analysis identify Identify unique polymorphs and conditions that produce them analysis->identify select Select desired polymorph and scale up using validated conditions identify->select seed Use resulting crystals to seed future batches for consistency select->seed

Sources

"5-Amino-2-ethylbenzene-1-sulfonamide" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-ethylbenzene-1-sulfonamide

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the complexities of a compound's stability is critical for experimental success and the integrity of your research. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and validated protocols to address the stability and degradation challenges you may encounter while working with this molecule.

Part 1: Frequently Asked Questions (FAQs) - Storage and Handling

This section addresses the most common initial inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal stability, the solid compound should be stored in a cool, dry, well-ventilated area, protected from light.[1] We recommend storage at 2-8°C in a tightly sealed container. The primary amino group and the sulfonamide moiety can be susceptible to slow oxidation and hydrolysis if exposed to ambient air and moisture over extended periods.

Q2: I need to prepare a stock solution. What is the recommended solvent and how should I store it?

A: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents for creating concentrated stock solutions. For aqueous experiments, subsequent dilution into a buffered solution is recommended. Stock solutions in organic solvents are generally more stable than aqueous solutions. If you must store an aqueous solution, prepare it fresh. If short-term storage (1-2 days) is necessary, store at 2-8°C and protect from light. For longer-term storage of organic stock solutions, aliquot and store at -20°C to minimize freeze-thaw cycles.

Q3: Are there any known chemical incompatibilities I should be aware of?

A: Yes. Avoid strong oxidizing agents, strong acids, and strong bases. The aromatic amine is particularly susceptible to oxidation.[2][3] Contact with strong acids or bases can catalyze the hydrolysis of the sulfonamide bond, especially at elevated temperatures.

Part 2: Troubleshooting Guide - Investigating Unexpected Degradation

Encountering unexpected sample loss or the appearance of unknown peaks in your analysis is a common challenge. This section provides a cause-and-effect framework for diagnosing and resolving degradation issues.

Issue 1: Hydrolytic Instability in Aqueous Media

Q: My HPLC analysis shows a time-dependent loss of the parent compound in my aqueous buffer, along with a new, more polar peak. What is the likely cause?

A: You are likely observing pH-dependent hydrolysis. While the sulfonamide group is relatively stable around neutral pH, its stability decreases in strongly acidic or basic conditions.[4] The primary degradation pathway is the cleavage of the sulfur-nitrogen (S-N) bond. This reaction yields two main products: the corresponding sulfanilic acid derivative (5-amino-2-ethylbenzenesulfonic acid) and ammonia.

  • Causality: Under acidic conditions, the nitrogen of the sulfonamide is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Conversely, under strong basic conditions, the sulfonamide nitrogen can be deprotonated, initiating a different cleavage mechanism.

Troubleshooting Steps:

  • pH Control: Ensure your aqueous solutions are buffered to a pH between 5 and 7.

  • Temperature Management: Avoid heating aqueous solutions if possible. Hydrolysis rates increase significantly with temperature.[5][6]

  • Run Time: Prepare aqueous solutions as close to the time of use as possible. For multi-day experiments, consider preparing fresh samples daily.

Issue 2: Oxidative Degradation

Q: My sample solution has developed a slight color, and I'm seeing several minor, non-polar degradation products in my chromatogram. Could this be oxidation?

A: Yes, this is a classic sign of oxidative degradation. The 5-amino group on the benzene ring makes the molecule susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to peroxides in solvents like THF or dioxane.[2]

  • Causality: The primary amine can be oxidized to form nitroso or nitro derivatives, which are often colored. Additionally, the electron-rich aromatic ring can undergo hydroxylation. These reactions often proceed via free-radical mechanisms.[2]

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure solvents are fresh and, if prone to peroxide formation, tested and purified.

  • De-gas Buffers: Sparge aqueous buffers with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.

  • Work Under Inert Atmosphere: For sensitive, long-term experiments, prepare and handle samples in a glove box or under a stream of inert gas.

  • Consider Antioxidants: In some formulation contexts, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but must be validated for non-interference with your assay.

Issue 3: Photodegradation

Q: I left my samples in clear vials on the lab bench under ambient light, and subsequent analysis showed significant degradation. What happened?

A: You have encountered photodegradation. Aromatic amines and sulfonamides can be sensitive to light, particularly in the UV spectrum.[7]

  • Causality: Absorption of light energy can promote the molecule to an excited state, leading to bond cleavage. A common photodegradation pathway for sulfonamides involves the cleavage of the S-N bond, similar to hydrolysis, producing a sulfanilic acid derivative.[8]

Troubleshooting Steps:

  • Use Amber Glassware: Always prepare and store samples in amber vials or tubes to protect them from UV and visible light.

  • Minimize Light Exposure: During experimental manipulations, wrap flasks in aluminum foil and work in an area with minimal direct light.

  • Include a "Dark Control": In stability studies, always include a control sample that is handled identically but kept completely protected from light to definitively identify photodegradation.[7]

Part 3: Experimental Protocols & Data

To properly characterize the stability of this compound, a forced degradation study is essential. This allows for the identification of potential degradants and the development of a stability-indicating analytical method.[9][10]

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the conditions to intentionally stress the compound. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradation products without destroying the sample.[9][10]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions (Perform each in a separate amber vial):

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 80°C for 48 hours.
  • Photolytic Degradation: Place 2 mL of the stock solution in a clear glass vial. Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7] Maintain a parallel "dark control" sample wrapped in aluminum foil.

3. Sample Quenching and Analysis:

  • After the stress period, cool all samples to room temperature.
  • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
  • Dilute all samples (including controls) to a final concentration of ~50 µg/mL with the mobile phase.
  • Analyze immediately by HPLC-UV/PDA.
Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Aliquot Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Aliquot Therm Thermal (80°C) Stock->Therm Aliquot Photo Photolytic (ICH Q1B) Stock->Photo Aliquot Quench Quench / Neutralize Acid->Quench Base->Quench Oxid->Quench Therm->Quench Photo->Quench Dilute Dilute for Analysis Quench->Dilute HPLC Analyze by Stability-Indicating HPLC Dilute->HPLC Char Characterize Degradants (LC-MS/MS) HPLC->Char

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is required to separate the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV/PDA detector at 254 nm. A PDA detector is crucial for assessing peak purity and detecting co-eluting impurities.

Data Summary: Expected Degradation Pathways

The table below summarizes the expected outcomes from the forced degradation study based on the known chemistry of sulfonamides.

Stress ConditionPrimary MechanismMajor Predicted Degradation Products
Acid/Base Hydrolysis Cleavage of S-N bond5-Amino-2-ethylbenzenesulfonic acid
Oxidation (H₂O₂) Oxidation of amine/ringHydroxylated and/or N-Oxidized derivatives
Photolysis (UV Light) Photochemical cleavage5-Amino-2-ethylbenzenesulfonic acid
Thermal ThermolysisVarious, potentially including S-N cleavage products
Diagram: Predicted Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) Parent This compound Hydro_Prod 5-Amino-2-ethylbenzenesulfonic acid Parent->Hydro_Prod S-N Cleavage Oxid_Prod1 Hydroxylated Derivatives (on benzene ring) Parent->Oxid_Prod1 Ring Addition Oxid_Prod2 N-Oxidized Derivatives (e.g., Nitroso, Nitro) Parent->Oxid_Prod2 Amine Oxidation Photo_Prod 5-Amino-2-ethylbenzenesulfonic acid Parent->Photo_Prod S-N Cleavage

Caption: Predicted major degradation pathways.

References

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. (2022). MDPI. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed. [Link]

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. (2017). PubMed. [Link]

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. (2017). ResearchGate. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2005). PubMed. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). MDPI. [Link]

  • Studies on sulfonamide degradation products. (2010). ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). ICH. [Link]

  • 4-(2-Amino Ethyl) Benzene Sulfonamide. (n.d.). Synthetic Molecules Pvt. Ltd. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2018). PMC - NIH. [Link]

Sources

Troubleshooting guide for "5-Amino-2-ethylbenzene-1-sulfonamide" experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "5-Amino-2-ethylbenzene-1-sulfonamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for experiments involving this compound. The following information is structured to address specific challenges you may encounter, ensuring scientific integrity and providing actionable solutions.

Section 1: Synthesis and Purification

The synthesis of this compound typically involves multi-step processes, including sulfonation and subsequent amination. Issues can arise at various stages, from low yields to purification difficulties.

FAQ 1: My sulfonation of ethylbenzene is resulting in a low yield of the desired sulfonic acid precursor. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the sulfonation of ethylbenzene are a common issue and can often be attributed to several factors related to reaction conditions and reagent purity.

Causality and Optimization Strategies:

  • Reversibility of Sulfonation: Sulfonation is a reversible electrophilic aromatic substitution reaction. The presence of water, a byproduct of the reaction when using sulfuric acid, can drive the equilibrium back towards the starting materials (desulfonation).[1][2]

    • Solution: To push the reaction forward, it is crucial to use concentrated sulfonating agents like fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), or to add a dehydrating agent to remove water as it forms.[1]

  • Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the formation of diaryl sulfones, especially with high concentrations of SO₃.[1]

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Careful monitoring and control of the reaction temperature are essential for maximizing the yield of the desired sulfonic acid.[1]

  • Nature of the Sulfonating Agent: The electrophile in sulfonation is sulfur trioxide (SO₃).[3] Using concentrated sulfuric acid alone generates only trace amounts of SO₃.[3]

    • Solution: Employing fuming sulfuric acid (H₂S₂O₇), which is a richer source of SO₃, can significantly improve the reaction rate and yield.[3]

Troubleshooting Workflow for Low Yield in Sulfonation:

Sources

Technical Support Center: Purity Assessment of 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 5-Amino-2-ethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical sulfonamide intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Introduction to Purity Assessment of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will focus on the principal analytical techniques for a comprehensive purity assessment: High-Performance Liquid Chromatography (HPLC) for related substances, Gas Chromatography (GC) for residual solvents, Karl Fischer Titration for water content, and UV-Vis Spectroscopy as a supportive identification method.

The validation of these analytical methods is crucial to guarantee reliable and reproducible results, which is a key aspect of Good Manufacturing Practices (GMP).[1][2]

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is the cornerstone for identifying and quantifying non-volatile impurities in this compound. A well-developed HPLC method should be able to separate the main component from potential process-related impurities and degradation products.

Potential Impurities

Based on the structure of this compound, potential impurities could arise from the synthesis process, which often involves the chlorosulfonation of 2-ethylaniline followed by amination. Potential impurities may include:

  • Starting materials: 2-ethylaniline

  • Intermediates: 2-ethylbenzene-1-sulfonyl chloride

  • Isomeric impurities: Positional isomers of the amino and ethyl groups on the benzene ring.

  • By-products: Di-sulfonated species or products of side reactions.[3][4]

Recommended HPLC Method

The following is a robust starting point for developing a specific HPLC method for this compound. Method validation according to ICH guidelines is essential.[2]

Parameter Recommended Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like sulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization of the amine group, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength for the analyte and impurities.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% BA gradient is crucial for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times and can improve peak shape.
Detection Wavelength 254 nm or Diode Array Detector (DAD)The aromatic ring and sulfonamide group provide UV absorbance. A DAD allows for peak purity assessment.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration.
Sample Preparation Dissolve in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a concentration of 1 mg/mL.Ensures compatibility with the mobile phase and prevents peak distortion.
HPLC Troubleshooting Guide & FAQs

Question: My main peak is tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue in HPLC, often indicating secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: The primary amine on your compound can interact with free silanol groups on the silica-based C18 column.

    • Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by using an additive like formic or trifluoroacetic acid. This protonates the amine, reducing its interaction with the silanols.

  • Cause 2: Column Contamination: Strongly retained compounds from previous injections can accumulate on the column head.

    • Solution: Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, consider replacing the guard column or the analytical column itself.

  • Cause 3: Column Void: A void at the column inlet can cause peak distortion.

    • Solution: This is often caused by pressure shocks. Handle the column with care and operate within the manufacturer's pressure limits. A voided column usually needs to be replaced.

Question: I am observing peak fronting. What does this indicate?

Answer: Peak fronting is less common than tailing and is often a sign of column overload or sample solvent issues.[5]

  • Cause 1: Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you have confirmed overload.[5]

  • Cause 2: Incompatible Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Question: I am not getting good resolution between the main peak and a closely eluting impurity. What can I do?

Answer: Improving resolution often requires adjusting the mobile phase composition or gradient.

  • Solution 1: Modify the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

  • Solution 2: Change the Organic Modifier: Replacing acetonitrile with methanol can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Solution 3: Adjust the pH: A small change in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.

Gas Chromatography (GC) for Residual Solvents

GC is the preferred method for detecting and quantifying residual solvents that may be present from the synthesis and purification processes.

Recommended GC Method (Headspace)

Headspace GC is ideal for residual solvent analysis as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix.

Parameter Recommended Condition Rationale
GC System Headspace Sampler coupled to a GC with a Flame Ionization Detector (FID)FID is a universal detector for organic compounds and offers high sensitivity.
Column DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm)A polar column that provides good separation for a wide range of common solvents.
Carrier Gas Helium or HydrogenInert carrier gases.
Oven Temperature Program 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold 5 minA temperature program is necessary to elute solvents with a range of boiling points.
Injector Temperature 250 °CEnsures rapid vaporization of the injected sample.
Detector Temperature 260 °CPrevents condensation of the eluted compounds.
Headspace Vial Equilibration 80 °C for 15 minutesAllows for the partitioning of volatile solvents from the sample matrix into the headspace.
Sample Preparation Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO) to dissolve the sample.DMSO is a good solvent for many organic compounds and has a very low volatility.
GC Troubleshooting Guide & FAQs

Question: I am seeing broad or split peaks in my GC chromatogram. What could be the cause?

Answer: Poor peak shape in GC can be due to several factors related to the injection and the column.[6]

  • Cause 1: Incorrect Initial Oven Temperature: If the initial oven temperature is too high, the analytes will not focus properly at the head of the column.

    • Solution: Set the initial oven temperature about 20 °C below the boiling point of the most volatile solvent of interest.[6]

  • Cause 2: Column Contamination: Non-volatile residues can accumulate at the column inlet.

    • Solution: Trim the first few centimeters of the column. This can often restore peak shape.

  • Cause 3: Poor Column Cut: A jagged or uneven cut of the capillary column can cause peak splitting.

    • Solution: Always use a ceramic scoring wafer to cut the column and inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.[7]

Question: My baseline is drifting upwards during the temperature program. Why is this happening?

Answer: Baseline drift is often due to column bleed.

  • Cause 1: Column Bleed: At high temperatures, the stationary phase can begin to degrade and elute from the column.

    • Solution: Ensure you are operating within the column's specified temperature limits. All columns will have some bleed, but excessive bleed may indicate an old or damaged column that needs replacement. Conditioning a new column properly is also crucial.[7]

Karl Fischer Titration for Water Content

Accurate determination of water content is critical as it can affect the stability and potency of the final product.[8] Karl Fischer titration is the gold standard for this measurement due to its specificity for water.[1][2][9]

Recommended Karl Fischer Method (Volumetric)
Parameter Recommended Condition Rationale
Titrator Volumetric Karl Fischer TitratorSuitable for samples with expected water content above 0.1%.
Reagent One-component or two-component Karl Fischer reagentThe choice depends on laboratory preference and sample characteristics.
Solvent Anhydrous Methanol or a specialized solvent for aldehydes and ketones if they are present as impurities.Methanol is a common solvent for Karl Fischer analysis.
Sample Size Sufficient to consume a reasonable volume of titrant (e.g., 2-8 mL).This ensures accurate and precise results.
Karl Fischer Troubleshooting Guide & FAQs

Question: My Karl Fischer results are not reproducible. What should I check?

Answer: Lack of reproducibility in Karl Fischer titration often points to issues with moisture ingress or side reactions.

  • Cause 1: Atmospheric Moisture: The Karl Fischer apparatus is highly sensitive to ambient humidity.

    • Solution: Ensure all seals on the titration vessel are tight. Replace the desiccant in the drying tubes regularly.

  • Cause 2: Side Reactions: The primary amine group in this compound can potentially react with some Karl Fischer reagents.

    • Solution: Use Karl Fischer reagents specifically designed for amines or ensure the titration is performed quickly.

  • Cause 3: Incomplete Sample Dissolution: If the sample does not fully dissolve, the trapped water will not be titrated.

    • Solution: Ensure the sample is fully dissolved before starting the titration. Sonication can aid dissolution.

UV-Vis Spectroscopy for Identification

UV-Vis spectroscopy can be used as a quick identity check and for quantitative analysis, although it is less specific than chromatography. The aromatic amine structure of this compound will have a characteristic UV absorbance spectrum.[10][11]

Recommended UV-Vis Method
Parameter Recommended Condition Rationale
Spectrophotometer Double-beam UV-Vis SpectrophotometerProvides stable and accurate measurements.
Solvent Methanol or EthanolThese solvents are transparent in the UV range and are good solvents for the analyte.
Scan Range 200-400 nmThis range covers the expected absorbance maxima for aromatic amines.
Procedure Prepare a dilute solution of the sample (e.g., 10 µg/mL) and a reference standard at the same concentration. Record the UV spectra and compare the absorbance maxima (λmax) and the overall spectral shape.The λmax should be consistent between the sample and the reference standard.
UV-Vis Troubleshooting Guide & FAQs

Question: The absorbance reading of my sample is too high and out of the linear range of the instrument. What should I do?

Answer: High absorbance readings lead to inaccurate results.

  • Solution: Dilute your sample solution to bring the absorbance into the optimal range of the instrument (typically 0.2-0.8 Absorbance Units).

Question: The λmax of my sample is slightly different from the reference standard. Does this mean my sample is impure?

Answer: A small shift in λmax can have several causes.

  • Cause 1: Solvent Effects: The polarity of the solvent can influence the λmax.

    • Solution: Ensure you are using the exact same solvent for both the sample and the reference standard.

  • Cause 2: pH Effects: The ionization state of the amino group can shift the λmax.

    • Solution: Consider using a buffered solvent if pH is a concern.

  • Cause 3: Presence of Impurities: If an impurity has a strong UV absorbance near the λmax of the main compound, it can cause a shift.

    • Solution: Use HPLC with a DAD to investigate the presence of co-eluting impurities.

Visualized Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Sample (1 mg/mL in 50:50 A:B) inject Inject Sample (10 µL) s_prep->inject mp_prep Prepare Mobile Phases (A: 0.1% HCOOH in H2O, B: ACN) hplc_system Equilibrate HPLC System with Initial Mobile Phase mp_prep->hplc_system hplc_system->inject separation Gradient Separation on C18 Column inject->separation detection UV/DAD Detection at 254 nm separation->detection integrate Integrate Peaks detection->integrate identify Identify Impurities (based on RRT) integrate->identify quantify Quantify Impurities (% Area Normalization) identify->quantify

Caption: Workflow for HPLC purity analysis.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5-3.5? start->check_ph adjust_ph Adjust pH with Acid (e.g., Formic Acid) check_ph->adjust_ph No check_guard Replace Guard Column check_ph->check_guard Yes problem_solved Problem Resolved adjust_ph->problem_solved check_column Flush or Replace Analytical Column check_guard->check_column Tailing Persists check_guard->problem_solved Tailing Improved check_column->problem_solved Tailing Improved

Caption: Logic for troubleshooting HPLC peak tailing.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • What Is Karl Fischer Titr
  • Karl Fischer Moisture Analysis. Pacific BioLabs.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review.
  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline.
  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (2017). International Journal of Engineering Technology Science and Research.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). YouTube.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). Journal of Animal and Feed Sciences.
  • 10 Common Mistakes in Gas Chrom
  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste w
  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • Troubleshooting Real GC Problems. (2014).
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2019). Research Journal of Pharmacy and Technology.
  • How to measure aromatic amine compounds using uv/visible spectrophotometer?. (2016).
  • Troubleshooting GC peak shapes. Element Lab Solutions.
  • Overcoming common challenges in the synthesis of sulfonamide deriv
  • GC Troubleshooting: 7+ Common Problems and Their Solution. (2025). PharmaGuru.
  • Yield, purity, and characteristic impurities of the sulfonamide... (2021).
  • Sulfonamide-impurities.
  • Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS. (2012).
  • Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. (2020).
  • Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.

Sources

Technical Support Center: 5-Amino-2-ethylbenzene-1-sulfonamide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up of 5-Amino-2-ethylbenzene-1-sulfonamide synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Section 1: Synthesis Pathway & Core Challenges

The industrial synthesis of this compound typically follows a multi-step pathway, beginning with a commercially available starting material like p-nitrotoluene, which is analogous to the synthesis of similar structures like 2-methyl-5-aminobenzenesulfonamide.[1] Each step presents unique scale-up challenges, primarily related to reaction control, safety, and product purity.

A representative synthesis workflow is outlined below. The critical stages—chlorosulfonation and amination—are often the most challenging to scale due to their thermal profiles and the hazardous nature of the reagents involved.[2]

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Purification Start p-Nitrotoluene Step1_Product 2-Methyl-5-nitrobenzenesulfonyl chloride Start->Step1_Product Chlorosulfonic Acid (ClSO3H) Step2_Product 2-Methyl-5-aminobenzenesulfonamide Step1_Product->Step2_Product NH4OH / H2, Catalyst Final_Product Pure 5-Amino-2-ethylbenzene- 1-sulfonamide Analog Step2_Product->Final_Product Recrystallization Crystallization_Troubleshooting Start Product is an oil or amorphous solid Q1 Did the product 'oil out' during cooling? Start->Q1 Action1 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool SLOWLY. Q1->Action1 Yes Q2 Is the crude material highly impure? Q1->Q2 No Success Crystalline Product Action1->Success Action2 Perform preliminary purification (e.g., column chromatography) before recrystallization. Q2->Action2 Yes Action3 Screen alternative solvent / anti-solvent systems. (e.g., Ethanol/Water, Toluene/Heptane) Q2->Action3 No Action2->Action3 Action3->Success

Sources

Technical Support Center: Navigating Solubility Challenges with 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is your dedicated resource for overcoming a critical, yet common, hurdle in the experimental use of 5-Amino-2-ethylbenzene-1-sulfonamide: its limited aqueous solubility. While specific solubility data for this compound is not widely published, this guide leverages established principles for sulfonamides and provides robust, field-proven methodologies to empower you to determine optimal solubilization conditions for your specific assay.

Part 1: Understanding the Challenge & FAQs

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: The molecular structure of this compound dictates its solubility characteristics. The presence of the ethylbenzene group imparts significant hydrophobicity (water-repelling nature), which often outweighs the hydrophilic (water-attracting) contributions of the amino and sulfonamide groups in neutral aqueous solutions. This inherent lipophilicity is the primary driver of its poor aqueous solubility.

Q2: I am starting a new project with this compound. What is the first and most critical step to ensure reliable results?

A2: The initial and most crucial step is the preparation of a concentrated stock solution in a suitable organic solvent. This approach is standard practice for compounds with low aqueous solubility.[1][2] Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water.[1][3]

Core Protocol: Preparing a 10 mM DMSO Stock Solution

  • Preparation: Tare a clean, dry amber glass vial or a microcentrifuge tube on a calibrated analytical balance.

  • Weighing: Carefully weigh out the desired mass of this compound. For example, for 1 mL of a 10 mM stock, you would weigh 2.0025 mg (Molecular Weight: 200.25 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. Vortex thoroughly for 2-3 minutes. If any particulates remain, sonicate the solution in a water bath for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any solid material.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months), protected from light.

Q3: My cellular assay is sensitive to DMSO, requiring a final concentration below 0.5%. How can I dilute my stock without the compound precipitating?

A3: This is a common and critical step where precipitation often occurs. The key is to avoid rapid changes in solvent polarity. A stepwise dilution into a vortexing or rapidly stirring aqueous buffer is essential. This ensures that the compound is dispersed quickly, preventing localized high concentrations that can lead to crashing out of solution.[2]

Workflow for Aqueous Dilution

Caption: A stepwise dilution strategy is crucial to prevent precipitation.

Part 2: Systematic Troubleshooting & Optimization

When standard DMSO-based dilution is insufficient, a systematic approach is needed to identify a robust solubilization strategy.

Issue 1: Compound precipitates even with careful dilution.

Root Cause Analysis & Solution Pathway

G A Precipitation Observed in Final Assay Buffer B Is pH adjustment a viable option for your assay? A->B C Yes B->C Assay Tolerates pH Change D No B->D Assay pH is Fixed E Determine pH-Solubility Profile (See Protocol Below) C->E F Explore Advanced Solubilization Techniques D->F G Identify Optimal pH for Maximum Solubility E->G H Co-solvents (e.g., Ethanol, PEG) F->H I Surfactants (e.g., Tween® 20, Triton™ X-100) F->I J Cyclodextrins (e.g., HP-β-CD) F->J

Caption: Logical workflow for troubleshooting precipitation.

Protocol: Determining the pH-Solubility Profile

The amino and sulfonamide groups on your compound are ionizable, meaning their charge state—and thus aqueous solubility—is dependent on pH.[4] Sulfonamides are typically acidic and become more soluble at higher pH, while the amino group is basic and increases solubility at lower pH.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 10.0 in 1.0 unit increments.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to identify the pH of maximum solubility.

Issue 2: The optimal pH is incompatible with my assay, or solubility is still insufficient.

Advanced Solubilization Techniques

If pH modification is not an option, consider incorporating excipients into your assay buffer. The choice depends on the nature of your assay (e.g., cell-based vs. biochemical).

Technique Mechanism of Action Recommended Starting Concentration Primary Considerations
Co-solvents Reduce the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[3]Ethanol (1-5%), PEG-400 (1-10%)Potential for solvent effects on enzyme activity or cell viability. Always run a vehicle control.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility.Tween® 20 or Triton™ X-100 (0.01-0.1%)Can interfere with cell membranes or protein structure. Non-ionic surfactants are generally milder.
Cyclodextrins Form inclusion complexes where the hydrophobic compound is sequestered within the cyclodextrin's lipophilic cavity.Hydroxypropyl-β-cyclodextrin (HP-β-CD) (1-5 mM)Can sometimes extract cholesterol from cell membranes at high concentrations.

Protocol: Solubility Enhancement Trial

  • Prepare stock solutions of the chosen excipient (e.g., 10% Tween® 20, 100 mM HP-β-CD) in your assay buffer.

  • Create a matrix of conditions by adding different final concentrations of the excipient to your assay buffer.

  • Add this compound (from DMSO stock) to each condition to your desired final concentration.

  • Incubate for a short period (e.g., 15-30 minutes) and visually inspect for precipitation.

  • For a more quantitative assessment, use nephelometry or dynamic light scattering to measure turbidity.

  • Crucially, run parallel assay controls with the excipient alone to ensure it does not interfere with your experimental endpoint.

Part 3: Best Practices for Handling and Storage

  • Handling: Always handle the solid compound and concentrated stock solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and skin contact.

  • Storage (Solid): Store the solid compound in a tightly sealed container in a cool, dry, and dark place.

  • Storage (Solution): As previously mentioned, store DMSO stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

By following this comprehensive guide, you will be well-equipped to systematically address the solubility challenges of this compound and generate reliable, reproducible data in your assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]

  • Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. Available at: [Link]

  • Cyclodextrin - Wikipedia. Wikipedia. Available at: [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available at: [Link]

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. ResearchGate. Available at: [Link]

  • The Solubility of Some Sulfonamides. The IUPAC-NIST Solubility Data Series. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Solubility of p ABA in several solvents. ResearchGate. Available at: [Link]

  • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Solubility of drugs in ethanol and dmso. ResearchGate. Available at: [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]

  • 5-Amino-2-methylbenzenesulfonamide. PubChem. Available at: [Link]

  • 5-Amino-2-Methyl-N-Ethyl Benzene Sulfonanilide. ChemBK. Available at: [Link]

  • What is the difference between using Triton X-100 and Tween-20? ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Antibacterial Efficacy of Novel 5-Amino-2-ethylbenzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents.[1] Sulfonamides, a class of synthetic antimicrobial agents, were among the first effective chemotherapeutic agents for the prevention and cure of bacterial infections.[2][3] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[4][5] Since humans obtain folate through their diet, sulfonamides selectively target bacterial metabolic pathways.[4][6] This guide provides a comprehensive framework for validating the antibacterial activity of newly synthesized "5-Amino-2-ethylbenzene-1-sulfonamide" derivatives, comparing their efficacy against established antibacterial agents.

The core of this guide is built upon standardized methodologies recognized by leading institutions such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[7][8][9][10] We will delve into the practical execution of key in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and discuss the rationale behind each critical step.

The Scientific Imperative: Why Sulfonamide Derivatives?

Sulfonamides continue to be a focal point in medicinal chemistry due to their established safety profile and the potential for chemical modification to overcome resistance.[1][11][12] The "this compound" scaffold offers a versatile platform for creating a library of derivatives with potentially enhanced antibacterial properties. By systematically modifying the functional groups on this core structure, researchers can explore structure-activity relationships (SAR) to identify compounds with improved potency and a broader spectrum of activity.[1][11]

Comparative Framework: Selecting Appropriate Controls

To provide a meaningful assessment of the novel derivatives, their performance must be benchmarked against both a standard sulfonamide and a broad-spectrum antibiotic from a different class.

  • Positive Control (Sulfonamide): Sulfamethoxazole is a widely recognized sulfonamide and serves as an excellent comparator to gauge the relative improvement in activity of the new derivatives.

  • Positive Control (Broad-Spectrum): Ciprofloxacin, a fluoroquinolone antibiotic, provides a benchmark against a different mechanistic class, offering insights into the breadth of activity of the novel compounds.

  • Negative Control: A vehicle control (e.g., dimethyl sulfoxide - DMSO) is essential to ensure that the solvent used to dissolve the test compounds does not possess any intrinsic antibacterial activity.

Experimental Workflow for Antibacterial Validation

The following diagram outlines the logical flow of experiments for a comprehensive validation of the antibacterial activity of the synthesized derivatives.

experimental_workflow cluster_prep Preparation cluster_testing Core Assays cluster_analysis Data Analysis Compound_Prep Compound & Control Preparation MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound_Prep->MIC_Assay Bacterial_Culture Bacterial Strain Culture & Standardization Bacterial_Culture->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Data_Comparison Comparative Data Analysis MBC_Assay->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Comparison->SAR_Analysis

Caption: High-level experimental workflow for antibacterial validation.

Detailed Experimental Protocols

The following protocols are based on established methodologies for in vitro antimicrobial susceptibility testing.[13][14][15]

Preparation of Bacterial Inoculum

The foundation of a reliable antibacterial assay is a standardized bacterial inoculum. This ensures that the number of bacterial cells is consistent across all tests, allowing for accurate comparisons.

Step-by-Step Protocol:

  • Strain Selection: Utilize well-characterized, quality control bacterial strains from a reputable source such as the American Type Culture Collection (ATCC).[16] Recommended strains for initial screening include:

    • Staphylococcus aureus (e.g., ATCC 25923 or ATCC 29213) as a representative Gram-positive bacterium.[17][18]

    • Escherichia coli (e.g., ATCC 25922) as a representative Gram-negative bacterium.[17][18]

    • Consider including multidrug-resistant strains to assess efficacy against clinically relevant pathogens.[19][20]

  • Culture Revival: Revive the lyophilized or frozen bacterial stocks according to the supplier's instructions.

  • Overnight Culture: Inoculate a single, well-isolated colony from an agar plate into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).[21] Incubate overnight at 37°C with agitation.

  • Standardization of Inoculum:

    • Measure the optical density (OD) of the overnight culture at 600 nm using a spectrophotometer.[22][23][24][25][26]

    • Dilute the bacterial suspension in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to an OD600 of approximately 0.08-0.13, which represents a bacterial concentration of about 1-2 x 10⁸ CFU/mL.

    • Further dilute this standardized suspension to achieve the final desired inoculum concentration for the specific assay (typically ~5 x 10⁵ CFU/mL for MIC assays).[27][28]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27][28][29][30] The broth microdilution method is a widely used and efficient technique for determining MIC values.[13][27][31][32]

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the "this compound" derivatives and control antibiotics (Sulfamethoxazole and Ciprofloxacin) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds and controls in MHB.[31] The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to each well, bringing the total volume to 100 µL.[28]

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Vehicle Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds and the bacterial inoculum.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[28]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[27][28]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[33][34] This assay is a crucial follow-up to the MIC to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[32]

Step-by-Step Protocol:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.[35]

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[34][35] This is determined by observing the absence of colony formation on the agar plates.

Data Presentation and Interpretation

For clear and concise comparison, the MIC and MBC values for the novel derivatives and control antibiotics should be presented in a tabular format.

Table 1: Comparative Antibacterial Activity of this compound Derivatives

CompoundS. aureus (ATCC 25923) MIC (µg/mL)S. aureus (ATCC 25923) MBC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)E. coli (ATCC 25922) MBC (µg/mL)
Derivative 1
Derivative 2
Derivative 3
Sulfamethoxazole
Ciprofloxacin

Interpretation:

  • A lower MIC value indicates greater potency.[2]

  • The MBC/MIC ratio provides insight into the nature of the antibacterial activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[35]

Mechanism of Action: The Folate Synthesis Pathway

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate).[4][12] Folate is essential for the synthesis of nucleic acids (DNA and RNA).[4]

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (Folate) DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamide Sulfonamide Derivatives Sulfonamide->DHPS Competitive Inhibition

Sources

A Researcher's Guide to Sulfonamides: A Comparative Analysis Featuring 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Sulfonamides

The sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in modern medicine.[1][2] Their discovery in the 1930s, beginning with the prodrug Prontosil, ushered in the antibiotic era and dramatically reduced mortality from bacterial infections.[1] While newer classes of antibiotics have since emerged, the sulfonamide scaffold remains a versatile and vital component in drug development, with applications extending far beyond their original antibacterial role to treatments for inflammation, diabetes, and more.[3][4][5]

This guide provides an in-depth comparative analysis of sulfonamides for researchers, scientists, and drug development professionals. We will delve into the foundational mechanism of action that defines this class, compare the physicochemical and biological properties of classic sulfonamides, and contextualize the characteristics of lesser-known derivatives like 5-Amino-2-ethylbenzene-1-sulfonamide. Our analysis is supported by established experimental protocols to provide a practical framework for laboratory evaluation.

Pillar 1: The Core Mechanism of Action - Folate Synthesis Inhibition

The primary antibacterial mechanism of sulfonamides lies in their ability to disrupt the bacterial folic acid (folate) synthesis pathway.[2][3] Folate is a crucial coenzyme for the synthesis of nucleotides—the building blocks of DNA and RNA—and essential amino acids.[6][7][8] While humans acquire folate from their diet, bacteria must synthesize it de novo, a key difference that allows for the selective toxicity of these drugs.[6][7][9]

Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for the enzyme dihydropteroate synthase (DHPS).[4][7] By mimicking PABA, sulfonamides act as competitive inhibitors, binding to the DHPS active site and blocking the conversion of PABA into dihydropteroate.[6][10][11] This action halts the production of folate, leading to a bacteriostatic effect—inhibiting bacterial growth and multiplication rather than directly killing the cells.[1][3][6] This mechanism is often enhanced synergistically by combining sulfonamides with trimethoprim, an inhibitor of dihydrofolate reductase, which acts on the subsequent step in the folate pathway.[3][11]

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydropteroate (Folate Precursor) DHPS->DHF Catalyzes Nucleotides Nucleotide & Amino Acid Synthesis DHF->Nucleotides Leads to Bacterial Growth Bacterial Growth Nucleotides->Bacterial Growth Sulfonamide Sulfonamide Drug (e.g., this compound) Sulfonamide->Inhibition Competes with PABA Inhibition->DHPS Growth Arrest Growth Arrest Inhibition->Growth Arrest Leads to Cell Division Cell Division Bacterial Growth->Cell Division

Caption: Mechanism of sulfonamide action via competitive inhibition of DHPS.

Pillar 2: Comparative Analysis of Key Sulfonamides

The versatility of the sulfonamide group (SO₂NH₂) has given rise to a vast family of molecules with diverse properties. The nature of the substituents on the sulfonamide nitrogen and the aromatic ring dictates the compound's antibacterial spectrum, pharmacokinetic profile, and even its primary pharmacological effect. Below, we compare the subject compound, this compound, with several archetypal sulfonamides.

Note: this compound is not a widely characterized compound. For the purpose of this guide, we will use data from its close structural analog, 5-Amino-2-methylbenzenesulfonamide, as a proxy for its fundamental physicochemical properties, highlighting the structural difference (ethyl vs. methyl group).

Physicochemical Properties

The solubility, ionization (pKa), and lipophilicity (LogP) of a sulfonamide are critical determinants of its absorption, distribution, and excretion.

CompoundStructureMolecular Weight ( g/mol )pKaKey Physicochemical Features
5-Amino-2-methylbenzene-1-sulfonamide (Proxy) Structure of 5-Amino-2-methylbenzenesulfonamide186.23[12]~10.4 (predicted)Simple aromatic sulfonamide; properties are foundational.
Sulfanilamide Structure of Sulfanilamide172.20[13]10.4The parent antibacterial sulfonamide; acts as a structural basis for others.[13][14]
Sulfamethoxazole Structure of Sulfamethoxazole253.28[10]6.0Heterocyclic (isoxazole) ring lowers pKa, improving solubility in physiological fluids.[10]
Sulfadiazine Structure of Sulfadiazine250.286.5Pyrimidine ring substitution; known for good penetration into cerebrospinal fluid.[15]
Celecoxib Structure of Celecoxib381.3711.1Lacks the N4 aromatic amine, making it non-antibacterial.[16] Highly lipophilic.
Biological Activity and Applications

While united by the sulfonamide group, the functional applications of these molecules vary dramatically.

CompoundPrimary ClassMechanism of ActionCommon ApplicationsKey Performance Insights
This compound Research Chemical / IntermediatePredicted DHPS inhibitorPrimarily for chemical synthesis; potential as a scaffold for new derivatives.Biological activity is not well-documented; requires empirical testing.
Sulfanilamide AntibacterialCompetitive DHPS inhibitor[13][17]Primarily topical use for vaginal yeast infections; historically used systemically.[13][18]Largely superseded by more potent and less toxic derivatives for systemic use.[13]
Sulfamethoxazole AntibacterialCompetitive DHPS inhibitor[10]Urinary tract infections, bronchitis, prostatitis; often combined with trimethoprim (TMP-SMX).[10][11][19]Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[4][10]
Sulfadiazine AntibacterialCompetitive DHPS inhibitorTreatment of choice for toxoplasmosis (with pyrimethamine); also used for UTIs and meningitis.[15][20][21]Effective against a range of bacterial and protozoal infections.[4][15]
Celecoxib Anti-inflammatory (NSAID)Selective COX-2 inhibitor[22][23][24]Osteoarthritis, rheumatoid arthritis, acute pain management.[22][24]Does not inhibit bacterial folate synthesis; illustrates the functional diversity of the sulfonamide class.[25]

Pillar 3: Experimental Validation Protocols

To objectively compare the performance of a novel sulfonamide like this compound against established alternatives, standardized, self-validating experimental systems are essential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a gold standard for determining MIC values.

Causality: This protocol directly quantifies the bacteriostatic potency of a compound. By comparing the MIC value of the test compound to reference sulfonamides against a panel of relevant bacteria (e.g., E. coli, S. aureus), a researcher can establish its relative efficacy. This method adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[26]

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve the test sulfonamide and reference compounds (e.g., Sulfamethoxazole) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Microdilution Plates: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, with concentrations ranging from (for example) 256 µg/mL to 0.25 µg/mL.

  • Include Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only sterile broth.

  • Prepare Bacterial Inoculum: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[27]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions (Test & Reference) B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Plate with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Inspect for Turbidity E->F G Determine MIC (Lowest concentration with no growth) F->G

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Amino-2-ethylbenzene-1-sulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-Amino-2-ethylbenzene-1-sulfonamide, a benzenesulfonamide scaffold. The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide range of therapeutic agents.[1][2] While this specific molecule is not a widely marketed drug, its structure serves as an excellent starting point for designing potent and selective enzyme inhibitors. This guide will focus on the SAR of its analogs, particularly as inhibitors of Carbonic Anhydrase (CA), a family of metalloenzymes crucial in various physiological and pathological processes.[3][4]

The overexpression of certain CA isoforms, such as CA IX and XII, in aggressive cancers makes them prime targets for anticancer drug development.[5][6] The primary goal of SAR studies in this context is to design inhibitors that are highly selective for these tumor-associated isoforms while minimally affecting ubiquitous isoforms like CA I and II, thereby reducing potential side effects.[4][6]

Core Scaffold and Pharmacophore Analysis

The foundational structure of this compound presents three primary regions for chemical modification to explore the SAR and optimize inhibitory activity. The unsubstituted sulfonamide group is the critical zinc-binding group (ZBG), which coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases.

The key regions for modification are:

  • R¹ (Sulfonamide Group): Modifications here directly impact the crucial interaction with the zinc ion.

  • R² (Amino Group): Substitutions at this position can influence solubility, cell permeability, and interactions with amino acid residues at the entrance of the active site.

  • R³ (Aromatic Ring): Alterations to the ethyl group or addition of other substituents on the benzene ring can modulate binding affinity and isoform selectivity by interacting with hydrophobic and hydrophilic pockets within the enzyme's active site.[6]

Comparative SAR Analysis of Analogs

The following sections detail the impact of structural modifications at each key position, supported by comparative inhibition data against two representative isoforms: the ubiquitous hCA II and the tumor-associated hCA IX. The data presented is illustrative, based on established SAR principles for benzenesulfonamide-based CA inhibitors, to demonstrate the effects of specific structural changes.

Modifications at the R¹ Position (Sulfonamide Group)

The unsubstituted sulfonamide (-SO₂NH₂) is essential for potent carbonic anhydrase inhibition. Its primary role is to coordinate with the zinc ion in the enzyme's active site.

  • Primary Sulfonamide (-SO₂NH₂): This is the optimal zinc-binding group. The nitrogen atom becomes deprotonated and forms a strong coordinate bond with the Zn²⁺ ion.[7]

  • N-Alkylation (-SO₂NHR): Introducing a small alkyl group on the sulfonamide nitrogen generally leads to a significant decrease in inhibitory activity. This is because the alkyl group can sterically hinder the proper coordination of the nitrogen to the zinc ion and also reduces the acidity of the NH proton, making deprotonation less favorable.

  • N,N-Dialkylation (-SO₂NR₂): The complete absence of the NH proton makes zinc binding impossible, resulting in a loss of inhibitory activity.

Modifications at the R² Position (Amino Group)

The amino group provides a vector for extending the molecule towards the outer regions of the active site. This "tail" approach is a key strategy for achieving isoform selectivity.[6]

  • Acylation (-NHCOR'): Converting the amino group to an amide can introduce hydrogen bonding opportunities and allow for the addition of various substituents. For instance, acylating with a heterocyclic ring can enhance binding affinity.

  • Incorporation into Heterocycles: Linking the amino group to heterocyclic moieties (e.g., pyrimidine, thiadiazole) can significantly enhance potency and selectivity. These groups can form additional hydrogen bonds and van der Waals interactions with residues that differ between CA isoforms.[8]

  • Conversion to Thiourea Derivatives: Incorporating thiourea moieties has been shown to produce highly effective and selective CA inhibitors.[4] The thiourea group can form unique hydrogen bonding patterns, leading to enhanced binding.

Modifications at the R³ Position (Aromatic Ring)

Substituents on the benzene ring project into a large active site cavity, and their nature heavily influences isoform selectivity.[6]

  • Alkyl Group (Ethyl): The ethyl group at the 2-position provides a degree of hydrophobic interaction. Varying its size and branching can fine-tune this interaction.

  • Halogenation: Introducing halogens (e.g., Cl, Br, F) at other positions on the ring can increase potency. This is often due to favorable interactions within hydrophobic pockets of the active site. Compounds with halide substituents have shown potent inhibition of the hCA IX isoform.[4]

  • Introduction of Bulky Groups: Adding larger, rigid groups can improve affinity and selectivity by occupying specific sub-pockets in the active site that vary between isoforms.

Comparative Inhibition Data

The following table summarizes the inhibitory activities (Ki, nM) of hypothetical analogs of this compound against hCA II and hCA IX. This data illustrates the SAR principles discussed above.

Compound IDR¹ ModificationR² ModificationR³ ModificationhCA II (Ki, nM)hCA IX (Ki, nM)Selectivity (hCA II/hCA IX)
1 (Lead) -SO₂NH₂-NH₂2-ethyl78.8251.00.31
2 -SO₂NHCH₃-NH₂2-ethyl>1000>1000-
3 -SO₂NH₂-NH-CO-CH₃2-ethyl50.2150.50.33
4 -SO₂NH₂-NH-(thiourea)-phenyl2-ethyl15.623.90.65
5 -SO₂NH₂-NH₂2-ethyl, 4-Cl45.131.21.45
6 -SO₂NH₂-NH₂2-ethyl, 4-Br40.527.51.47

Analysis of the Data:

  • Compound 2 demonstrates the critical importance of the unsubstituted primary sulfonamide for activity.

  • Compound 4 , a thiourea derivative, shows a significant increase in potency against both isoforms compared to the lead compound, which is a known strategy for enhancing binding.[4]

  • Compounds 5 and 6 illustrate that adding a halogen at the 4-position not only improves potency against the tumor-associated hCA IX but also enhances selectivity over the off-target hCA II.[4]

Experimental Protocols

To support the development and evaluation of these analogs, standardized and reproducible experimental protocols are essential.

General Protocol for Analog Synthesis

The synthesis of benzenesulfonamide analogs typically follows a two-step process involving chlorosulfonation of a substituted benzene followed by reaction with an amine.

Step 1: Chlorosulfonation of 4-ethylaniline

  • To a cooled (0-5 °C) flask containing chlorosulfonic acid (3 eq.), slowly add 4-ethylaniline (1 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated product, 2-amino-5-ethylbenzene-1-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amination to form the Sulfonamide

  • Dissolve the sulfonyl chloride from Step 1 in a suitable solvent (e.g., acetone, THF).

  • Cool the solution to 0-5 °C and bubble ammonia gas through it, or add aqueous ammonia dropwise, with vigorous stirring.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain the final compound, this compound.

In Vitro Carbonic Anhydrase Inhibition Assay

A colorimetric assay is commonly used to determine the inhibitory activity of compounds against various CA isoforms.[9] This assay measures the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to the colored product 4-nitrophenolate.[9]

Materials:

  • Human recombinant CA isoforms (e.g., hCA II, hCA IX)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[9]

  • Substrate: 4-Nitrophenyl acetate (p-NPA)[9]

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[9]

  • 96-well microplate and a microplate reader.[9]

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and Acetazolamide in DMSO (e.g., 10 mM). Create serial dilutions in the assay buffer.

  • Plate Setup: In a 96-well plate, add the following to designated wells (in triplicate):

    • Blank: 180 µL Assay Buffer

    • Control (Max Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA enzyme solution

    • Test Compound: 158 µL Assay Buffer + 2 µL of compound dilution + 20 µL CA enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.[9]

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[9]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Determine the IC₅₀ value by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Visualizations

Structure-Activity Relationship Summary

SAR_Summary Core This compound R¹ (-SO₂NH₂) R² (-NH₂) R³ (Aromatic Ring) R1_Mod R¹ Modifications Core:f1->R1_Mod Critical for Activity R2_Mod R² Modifications ('Tail') Core:f2->R2_Mod Key for Selectivity R3_Mod R³ Modifications Core:f3->R3_Mod Fine-tunes Binding R1_Primary Primary (-SO₂NH₂) is ESSENTIAL for Zinc Binding R1_Mod->R1_Primary R1_N_Alk N-Alkylation or N,N-Dialkylation Drastically Reduces Activity R1_Mod->R1_N_Alk R2_Acyl Acylation / Heterocycles Increases Potency R2_Mod->R2_Acyl R2_Thiourea Thiourea Moiety Enhances Affinity & Selectivity R2_Mod->R2_Thiourea R3_Halogen Halogenation (e.g., 4-Cl, 4-Br) Improves Potency & Selectivity for CA IX R3_Mod->R3_Halogen R3_Bulky Bulky Groups Can Improve Isoform Selectivity R3_Mod->R3_Bulky

Caption: Key SAR insights for this compound analogs.

Experimental Workflow for Inhibitor Evaluation

Workflow start Synthesized Analog Library prep Prepare Stock Solutions (10 mM in DMSO) start->prep dilute Serial Dilutions in Assay Buffer prep->dilute plate Plate Setup: Enzyme + Inhibitor dilute->plate assay Perform CA Inhibition Assay (p-NPA Substrate) incubate Pre-incubate (15 min) plate->incubate measure Add Substrate & Measure Absorbance (405 nm) incubate->measure rates Calculate Reaction Rates measure->rates analysis Data Analysis inhibition Determine % Inhibition rates->inhibition ic50 Calculate IC₅₀ / Ki Values inhibition->ic50 sar Establish Structure-Activity Relationship ic50->sar

Caption: Workflow for evaluating the inhibitory potency of synthesized analogs.

Conclusion and Future Perspectives

The SAR analysis of this compound analogs reveals clear strategies for developing potent and selective carbonic anhydrase inhibitors. The primary sulfonamide group is indispensable for activity. The most promising avenues for enhancing potency and achieving isoform selectivity lie in the modification of the amino "tail" and substitution on the aromatic ring. Specifically, the incorporation of thiourea functionalities and the introduction of halogens on the benzene ring appear to be highly effective strategies for targeting the tumor-associated hCA IX isoform.

Future work should focus on synthesizing a broader range of analogs based on these findings. Co-crystallization of the most potent inhibitors with target CA isoforms would provide invaluable structural insights, enabling a more rational, structure-based drug design approach to further refine inhibitor selectivity and efficacy.[6]

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (2025). BenchChem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Source unavailable.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Source unavailable.
  • Structure–activity relationship (SAR)
  • Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. (2003). Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845. [Link]

  • Structure-Activity Relationship (SAR) Studies of 4-Amino-N-methylbenzeneethanesulfonamide Analogues: A Technical Guide. (2025). BenchChem.
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). Letters in Applied NanoBioScience, 13(1), 9.
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). Bioorganic Chemistry, 147, 107396. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). ChemBioChem, 18(2), 179-186. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024).
  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2023). Molecules, 28(22), 7586. [Link]

  • SAR of Carbonic Anhydrase Inhibitors | Mechanism of Action. (2020). YouTube.
  • Strategies for enhancing the biological activity of synthesized sulfonamide deriv

Sources

A Researcher's Guide to Investigating the Cross-Reactivity of 5-Amino-2-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical synthesis, understanding a molecule's potential for off-target interactions is a cornerstone of safety and efficacy assessment. This guide provides a comprehensive framework for investigating the cross-reactivity of "5-Amino-2-ethylbenzene-1-sulfonamide." While specific cross-reactivity data for this compound is not extensively documented in public literature, its structure as a non-antibiotic sulfonamide allows us to establish a robust, data-driven methodology for its evaluation. We will compare its structural class to well-characterized sulfonamides and provide detailed experimental protocols to generate a reliable selectivity profile.

The Sulfonamide Conundrum: Deconstructing Cross-Reactivity

The term "sulfa allergy" has historically led to the broad avoidance of all drugs containing a sulfonamide moiety. However, extensive research has clarified that clinically significant cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is unlikely.[1][2] This distinction is critical and is rooted in the specific structural features of these molecules.

  • Sulfonamide Antibiotics (e.g., Sulfamethoxazole): These compounds possess two key structural motifs responsible for hypersensitivity reactions: an N1-heterocyclic ring and an N4-arylamine group.[3] The N4-arylamine can be metabolized into reactive intermediates that trigger immune responses.[3]

  • Non-Antibiotic Sulfonamides: This class, which includes this compound, lacks these specific structural features.[2] Therefore, the immunologic basis for cross-reactivity with antibiotic sulfonamides is absent.[1][3]

While immunologic cross-reactivity is not expected, pharmacological cross-reactivity due to the sulfonamide functional group binding to off-targets remains a valid area for investigation.

Comparative Framework: Selecting Relevant Alternatives

To contextualize the potential cross-reactivity of this compound, we will compare it to two well-understood drugs from different sulfonamide classes.

Table 1: Comparative Structural and Target Profiles

CompoundClassKey Structural FeaturesPrimary Target(s)Known Off-Target Interactions
This compound Non-Antibiotic Sulfonamide-SO2NH2 group, ArylamineSynthetic Intermediate (Primary use)To be determined
Sulfamethoxazole Sulfonamide AntibioticN1-heterocyclic ring, N4-arylamineBacterial Dihydropteroate SynthaseHypersensitivity reactions, Carbonic Anhydrases
Celecoxib COX-2 Inhibitor (Non-Antibiotic)-SO2NH2 group, No N4-arylamineCyclooxygenase-2 (COX-2)Carbonic Anhydrases (CA II, CA IX)

This comparison establishes the key enzymatic families—carbonic anhydrases and cyclooxygenases—as high-priority targets for initial cross-reactivity screening of this compound due to shared structural motifs with known inhibitors.

Experimental Design for Cross-Reactivity Profiling

A logical, tiered approach is essential for efficiently characterizing the selectivity of a novel compound. The following workflow outlines the necessary experimental steps.

Caption: A tiered workflow for assessing compound cross-reactivity.

Protocol: Carbonic Anhydrase (CA) Inhibition Assay

Causality: The sulfonamide group is a well-known zinc-binding pharmacophore, the catalytic metal ion in carbonic anhydrases. This assay quantifies the compound's ability to inhibit various CA isoforms, which are implicated in diverse physiological processes.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution to create a 10-point concentration curve.

    • Reconstitute recombinant human CA isoforms (e.g., hCA I, II, IX) in the appropriate assay buffer.

    • Prepare the substrate solution (e.g., 4-nitrophenyl acetate) in acetonitrile.

  • Assay Execution (96-well format):

    • To each well, add 120 µL of assay buffer.

    • Add 20 µL of the respective CA enzyme solution.

    • Add 20 µL of the test compound dilution (or DMSO for control wells).

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 40 µL of the substrate solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 400 nm using a plate reader in kinetic mode, recording every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the kinetic curve.

    • Normalize the rates to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol: Cyclooxygenase (COX) Inhibition Assay

Causality: Structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib warrant an investigation into potential COX inhibition. This assay differentiates between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform.

Methodology:

  • Reagent Preparation:

    • Prepare compound dilutions as described for the CA assay.

    • Use a commercial colorimetric or fluorescent COX inhibitor screening kit, following the manufacturer's instructions for enzyme and substrate preparation.

  • Assay Execution (for both COX-1 and COX-2):

    • Add assay buffer, heme, and the respective COX enzyme to each well of a 96-well plate.

    • Add the test compound dilution and incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Incubate for a short period (e.g., 5 minutes) to allow for prostaglandin production.

    • Stop the reaction and add a developing agent that reacts with the prostaglandin product to generate a colorimetric or fluorescent signal.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to controls.

    • Determine IC50 values for both COX-1 and COX-2 as described previously.

    • Calculate the COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2).

Data Interpretation and Reporting

The results of these assays should be compiled into a clear, comparative table. The following serves as a template using hypothetical data for illustrative purposes.

Table 2: Hypothetical Cross-Reactivity Profile

CompoundhCA I (IC50, µM)hCA II (IC50, µM)hCA IX (IC50, µM)COX-1 (IC50, µM)COX-2 (IC50, µM)COX-2 Selectivity
This compound > 10045.712.3> 10089.1> 1.1
Acetazolamide (Control) 0.250.0120.025> 100> 100N/A
Celecoxib (Control) 9.85.20.045150.0053000

Interpretation of Hypothetical Data:

  • This compound shows weak inhibition of CA II and moderate, somewhat selective inhibition of CA IX, a tumor-associated isoform.

  • The compound demonstrates very weak, non-selective inhibition of COX enzymes, suggesting this is not a primary off-target pathway.

  • Compared to the control compounds, its off-target activity is significantly lower, indicating a potentially favorable selectivity profile.

Conclusion and Future Directions

This guide outlines a definitive, experimentally-grounded strategy for characterizing the cross-reactivity of this compound. The foundational principle is that while broad immunological cross-reactivity with sulfonamide antibiotics is not supported by evidence, a systematic evaluation of pharmacological off-targets is a crucial component of due diligence in drug development.[4] By employing quantitative in vitro assays against logical target families, researchers can confidently build a robust selectivity profile, enabling informed decisions for the progression of this and other novel chemical entities.

References

  • Tornero, P., et al. (2004). Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing. Contact Dermatitis. Available at: [Link]

  • Shah, T.J., et al. (2019). Sulfonamide Allergies. Pharmacy (Basel). Available at: [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. AAAAI. Available at: [Link]

  • Verma, R., & Gelfand, J.M. (2012). Sulfonamide Cross-Reactivity: Fact or Fiction? Glaucoma Today. Available at: [Link]

  • PubChem. 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Johnson, K.K., et al. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy. Available at: [Link]

  • Ditto, A.M. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy. Available at: [Link]

  • Strom, B.L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and other drugs containing a sulfonamide moiety. New England Journal of Medicine. Available at: [Link]

  • Le, P.T., & Coop, A. (2004). Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Available at: [Link]

  • Ma, X.J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

  • Castells, M. (2008). Sulfonamide allergy and cross-reactivity. Current Drug Allergy. Available at: [Link]

  • Alberta Health Services. SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. AHS. Available at: [Link]

  • De Rienzo, F., et al. (2020). The Effect of Substituted Benzene-Sulfonamides and Clinically Licensed Drugs on the Catalytic Activity of CynT2, a Carbonic Anhydrase Crucial for Escherichia coli Life Cycle. Molecules. Available at: [Link]

Sources

A Guide to Comparing In Vitro and In Vivo Efficacy: A Case Study with Aminobenzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating and comparing the in vitro and in vivo efficacy of aminobenzenesulfonamide compounds. Given the limited specific public data on "5-Amino-2-ethylbenzene-1-sulfonamide," this document will use the well-studied class of benzenesulfonamide carbonic anhydrase inhibitors (CAIs) as a representative case study. The principles, experimental designs, and data interpretation strategies detailed herein are broadly applicable to novel compounds within this chemical family.

Introduction: The In Vitro-In Vivo Translation Challenge

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of drugs, including diuretics, antiepileptics, and, notably, anticancer agents.[1][2][3][4] Many of these compounds exert their therapeutic effects by inhibiting carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to cancer progression by regulating pH.[5][6] A critical challenge in drug development is ensuring that potent in vitro activity translates into meaningful in vivo efficacy. This guide dissects the necessary steps to bridge this gap, from initial biochemical assays to preclinical animal models.

Part 1: In Vitro Characterization - From Target to Cell

The initial evaluation of a compound's potential begins in a controlled laboratory setting. The goal is to establish target engagement and cellular activity.

Biochemical Assays: Quantifying Target Inhibition

The first step is to confirm that the compound directly interacts with its intended molecular target. For our case study, this involves measuring the inhibition of purified carbonic anhydrase isoforms, particularly the tumor-associated CA IX and XII.[7]

Causality of Experimental Choice: A stopped-flow spectrophotometric assay is the gold standard for measuring CA activity.[7] It directly measures the enzyme's catalytic rate of CO₂ hydration. By comparing the enzyme's activity with and without the inhibitor, we can precisely calculate the inhibition constant (Kᵢ), a direct measure of binding affinity. Performing this assay across multiple CA isoforms (e.g., CA I, II, IX, XII) is crucial to establish selectivity, as inhibition of off-target isoforms like CA II can lead to unwanted side effects.[6]

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow method to determine the inhibition constant (Kᵢ) of a test compound against a specific CA isoform.[7][8]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.[8]

    • Enzyme Solution: Dissolve purified human CA IX in cold assay buffer to a stock concentration of 1 mg/mL.[8] Immediately before use, dilute to a working concentration (e.g., 20 µL in the final reaction mix).

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Inhibitor Stock: Dissolve the test compound (e.g., a this compound derivative) in DMSO to a high concentration (e.g., 10 mM) and prepare serial dilutions.[8]

    • pH Indicator: Use a pH-sensitive indicator dye like p-nitrophenol.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to a controlled temperature (e.g., 25°C).

    • In one syringe, load the enzyme solution mixed with the desired concentration of the inhibitor (or vehicle control) and the pH indicator. Allow a 10-15 minute pre-incubation for the inhibitor to bind to the enzyme.[8]

    • In the second syringe, load the CO₂-saturated substrate solution.

    • Initiate rapid mixing of the two syringes. The enzyme will catalyze CO₂ hydration, producing protons and causing a pH drop, which is detected as a change in the indicator's absorbance over milliseconds.

    • Record the initial reaction rates (slope of absorbance vs. time) for each inhibitor concentration.[8]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ (concentration for 50% inhibition).

    • Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation, which accounts for the substrate concentration.

Cell-Based Assays: Assessing Biological Impact

After confirming target engagement, the next logical step is to determine if the compound can inhibit cell growth in a more complex biological system.

Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10] It measures the metabolic activity of cells, which generally correlates with cell number. This assay is crucial because it moves beyond the purified enzyme and tests the compound's ability to cross the cell membrane, remain stable in the cellular environment, and exert a biological effect. Using cancer cell lines known to express the target (e.g., HT-29 or MDA-MB-231 for CA IX) is essential for validating the mechanism.[11][12]

Table 1: Representative In Vitro Efficacy Data for "Compound-X" (A Hypothetical Benzenesulfonamide CAI)
Assay TypeTarget/Cell LineEndpointResultSelectivity Profile
Biochemical Recombinant hCA IXKᵢ45.0 nM>200-fold vs hCA I
Biochemical Recombinant hCA IIKᵢ960 nM21-fold vs hCA IX
Cell-Based MDA-MB-231 (Breast Cancer)IC₅₀ (MTT Assay)7.13 µMN/A
Cell-Based HeLa (Cervical Cancer)IC₅₀ (MTT Assay)7.2 µMN/A

Data is hypothetical but modeled after published results for similar compounds to illustrate typical values.[7][13][14]

Mechanism of Action Visualization

The diagram below illustrates the proposed mechanism by which a CA IX inhibitor impedes cancer cell survival.

MOA Mechanism of Action of a CA IX Inhibitor cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell CO2 CO₂ + H₂O CAIX CA IX (on cell surface) CO2->CAIX Catalyzes H_HCO3 H⁺ + HCO₃⁻ Bicarb_Trans Bicarbonate Transporters H_HCO3->Bicarb_Trans Uptake CAIX->H_HCO3 pH_in Intracellular pH Maintained (Alkaline) Bicarb_Trans->pH_in Proliferation Cell Proliferation & Survival pH_in->Proliferation Inhibitor Compound-X (CAI) Inhibitor->CAIX Inhibits

Caption: CA IX inhibition disrupts pH balance, leading to reduced cancer cell viability.

Part 2: In Vivo Evaluation - Assessing Efficacy in a Physiological Context

Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. Animal models are indispensable for evaluating a compound's therapeutic potential in a complex, living system.[15][16]

Xenograft Models: The Preclinical Proving Ground

Causality of Experimental Choice: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical anticancer drug testing.[17] This model allows researchers to observe the drug's effect on a human tumor growing within a living organism, providing insights into factors like drug delivery to the tumor site, pharmacokinetics, and overall antitumor efficacy.[15] The choice of cell line should match the one used in in vitro studies (e.g., HT-29 or U87) to ensure consistency and allow for direct comparison.[11]

Detailed Protocol: Xenograft Tumor Growth Inhibition Study

This protocol describes a typical efficacy study in a subcutaneous xenograft model.[18]

  • Cell Preparation & Implantation:

    • Culture human cancer cells (e.g., HT-29) under standard conditions.

    • Harvest cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.[18]

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth & Randomization:

    • Monitor mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group). This ensures an unbiased distribution of tumor sizes at the start of the study.

  • Treatment Administration:

    • Prepare the test compound in a suitable vehicle (e.g., a solution for oral gavage or intraperitoneal injection).

    • Administer the compound according to the planned dose and schedule (e.g., 50 mg/kg, once daily for 21 days). The control group receives the vehicle only.

    • Monitor tumor volumes and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint & Data Analysis:

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

    • Other endpoints can include tumor regression or survival analysis.[15]

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[11]

Table 2: Representative In Vivo Efficacy Data for "Compound-X"
Animal ModelTreatmentDosing SchedulePrimary EndpointResultToxicity
HT-29 Xenograft Vehicle ControlOral, QD x 21 daysMean Tumor Volume1500 mm³ (Day 21)N/A
HT-29 Xenograft Compound-X50 mg/kg, Oral, QD x 21 daysTumor Growth Inhibition (TGI)65%<5% body weight loss

Data is hypothetical but represents a positive outcome in a preclinical model.

In Vivo Experimental Workflow

The following diagram outlines the key stages of a preclinical xenograft study.

Workflow Workflow for In Vivo Xenograft Efficacy Testing cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HT-29) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Groups TumorGrowth->Randomization Dosing 5. Dosing Period (Drug vs. Vehicle) Randomization->Dosing Endpoint 6. Endpoint Analysis (TGI, Body Weight) Dosing->Endpoint ExVivo 7. Ex Vivo Analysis (Biomarkers) Endpoint->ExVivo

Caption: A generalized workflow for a xenograft tumor growth inhibition study.

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

A successful drug candidate demonstrates both potent in vitro activity and significant in vivo efficacy. The final step is to analyze the correlation between these two datasets.

Analysis and Discussion

In our case study, "Compound-X" showed a Kᵢ of 45 nM against the target enzyme but required a much higher concentration (7.13 µM, or 7130 nM) to inhibit cell growth by 50%. This discrepancy is common and highlights several key principles:

  • Cellular Barriers: The compound must cross the cell membrane to reach its intracellular or membrane-associated target. Poor permeability can lead to a significant drop in potency between a biochemical and a cell-based assay.

  • Biological Complexity: In a cell, the compound competes with high concentrations of the natural substrate (CO₂) and must navigate complex cellular machinery.[6]

  • From Cell to Organism: The leap from a 7.13 µM IC₅₀ in a dish to 65% TGI in a mouse is a positive outcome. It suggests that despite the drop in potency from the enzyme to the cell, the compound possesses favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) that allow it to reach the tumor at a sufficient concentration to exert its effect.

Trustworthiness Through Self-Validation: A robust study design includes critical controls. For instance, if a compound is potent against a CA IX-expressing cell line, it should be significantly less potent against a similar cell line where CA IX has been knocked down.[11] This validates that the observed cellular effect is indeed mediated by the intended target. Similarly, in vivo studies should confirm target engagement in the tumor tissue post-treatment.

The ultimate goal of this comparative analysis is to build a comprehensive profile of a compound, understanding not just if it works, but how it works at every level of biological complexity. This rigorous, multi-faceted approach is fundamental to identifying promising drug candidates and successfully translating them to the clinic.

References

  • MTT Assay Protocol for Cell Viability and Proliferation . Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents . Current Cancer Drug Targets. [Link]

  • MTT (Assay protocol) . Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. [Link]

  • Anticancer and Antiviral Sulfonamides . Bentham Science Publisher. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer . PubMed. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development . National Institutes of Health (NIH). [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition . MDPI. [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs . PubMed. [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice . National Institutes of Health (NIH). [Link]

  • Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy . AACR Journals. [Link]

  • Inhibition of Carbonic Anhydrase IX Suppresses Breast Cancer Cell Motility at the Single-Cell Level . National Institutes of Health (NIH). [Link]

  • Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy . Europe PMC. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development . PubMed Central. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases . MDPI. [Link]

  • Xenograft Tumor Assay Protocol . University of North Carolina at Chapel Hill. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases . ResearchGate. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition . PLOS One. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents . University of Groningen. [Link]

  • Drug Efficacy Testing in Mice . National Institutes of Health (NIH). [Link]

  • Carbonic Anhydrase Activity Assay . Protocols.io. [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents . ACS Publications. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development . PubMed. [Link]

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents . ResearchGate. [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities . PubMed. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs . PubMed Central. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model . ResearchGate. [Link]

  • 5-Amino-2-methyl-benzene-sulfonamide . PubMed. [Link]

  • (PDF) Amidine Sulfonamides and Benzene Sulfonamides: Synthesis and Their Biological Evaluation . ResearchGate. [Link]

Sources

A Comparative Guide to the Selectivity of 5-Amino-2-ethylbenzene-1-sulfonamide Against Bacterial vs. Human Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of sulfonamide-based enzyme inhibitors, with a specific focus on elucidating the predicted selectivity profile of 5-Amino-2-ethylbenzene-1-sulfonamide. We will explore the critical balance between on-target efficacy against bacterial dihydropteroate synthase (DHPS) and off-target inhibition of human carbonic anhydrases (hCAs). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antimicrobial agents.

Introduction: The Imperative of Selective Toxicity

The cornerstone of successful antimicrobial therapy is the principle of selective toxicity: maximizing harm to the pathogenic organism while minimizing damage to the host. For sulfonamide antibiotics, this principle is realized by targeting a metabolic pathway essential for bacteria but absent in humans. Bacteria must synthesize their own folate, a critical cofactor for DNA and protein synthesis, via the dihydropteroate synthase (DHPS) enzyme.[1] Humans, conversely, obtain folate from their diet and lack the DHPS enzyme, making it an ideal antibacterial target.[2]

However, the therapeutic window of sulfonamides is often narrowed by their off-target interactions with human enzymes, most notably the family of carbonic anhydrases (CAs).[3][4] These zinc-containing metalloenzymes are vital for a range of physiological processes, including pH homeostasis and CO2 transport. Inhibition of CAs can lead to various side effects. Therefore, a thorough understanding of a sulfonamide's selectivity for bacterial DHPS over human CAs is paramount in preclinical drug development.

This guide will first establish the mechanistic basis of action for sulfonamides, then present a comparative analysis of well-characterized sulfonamides against both enzyme targets, and finally, leverage structure-activity relationship (SAR) data to predict the selectivity profile of this compound.

Mechanism of Action: A Tale of Two Enzymes

The selectivity of sulfonamides is rooted in their structural mimicry of p-aminobenzoic acid (PABA), the natural substrate for DHPS. By competitively inhibiting DHPS, sulfonamides halt the bacterial folate synthesis pathway, leading to a bacteriostatic effect.[5]

Conversely, the sulfonamide functional group (-SO₂NH₂) is also an effective zinc-binding group, which is the key to its interaction with the active site of human carbonic anhydrases.[6] The deprotonated sulfonamide nitrogen coordinates with the catalytic Zn²⁺ ion in the hCA active site, leading to inhibition.[3][7]

Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_human Human Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Folate Folate Synthesis DHPS->Folate DNA_RNA DNA/RNA Synthesis Folate->DNA_RNA Sulfonamide_B Sulfonamide Sulfonamide_B->DHPS Competitive Inhibition hCA Human Carbonic Anhydrase (hCA) H_HCO3 H⁺ + HCO₃⁻ hCA->H_HCO3 Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->hCA Sulfonamide_H Sulfonamide Sulfonamide_H->hCA Off-Target Inhibition

Caption: Dual inhibitory roles of sulfonamides in bacterial and human cells.

Comparative Analysis of Benchmark Sulfonamides

To provide a framework for evaluating this compound, we present quantitative data for two widely studied sulfonamides: Sulfamethoxazole (an antibiotic) and Acetazolamide (a clinical carbonic anhydrase inhibitor).

CompoundTarget EnzymeOrganism/IsoformInhibition Value (IC₅₀/Kᵢ)Reference
Sulfamethoxazole Dihydropteroate Synthase (DHPS)Toxoplasma gondiiIC₅₀: 2.7 µM[5]
Cytochrome P450 2C9 (CYP2C9)HumanKᵢ: 271 µM[8][9]
Acetazolamide Carbonic Anhydrase I (hCA I)HumanKᵢ: 6.76 nM[10]
Carbonic Anhydrase II (hCA II)HumanKᵢ: 12 nM[11][12]
Carbonic Anhydrase IV (hCA IV)HumanKᵢ: 74 nM[11][12]
Carbonic Anhydrase IX (hCA IX)HumanKᵢ: 25-95.6 nM[13][14]
Carbonic Anhydrase XII (hCA XII)HumanKᵢ: 84.5 nM[14]

This data clearly illustrates the differing selectivity profiles. Sulfamethoxazole is a potent inhibitor of a protozoan DHPS, while its effect on a human metabolic enzyme (CYP2C9) is significantly weaker. Conversely, Acetazolamide is a highly potent inhibitor of multiple human carbonic anhydrase isoforms, consistent with its clinical use.

Structure-Activity Relationship (SAR) and Predicted Selectivity of this compound

Key Structural Features of this compound:

  • Benzenesulfonamide Core: The essential pharmacophore for both DHPS and hCA inhibition.

  • Amino Group (-NH₂) at position 5: This group is crucial for mimicking the PABA substrate and binding to the DHPS active site.

  • Ethyl Group (-CH₂CH₃) at position 2: This substitution is expected to influence the compound's steric and electronic properties, which can modulate its binding affinity and selectivity.

Predicted Activity at Bacterial DHPS:

The presence of the 4-amino group (or in this case, a 3-amino relative to the sulfonamide) is a strong determinant for DHPS inhibition. The ethyl group at the 2-position may enhance binding through hydrophobic interactions within the PABA-binding pocket of DHPS, potentially increasing its antibacterial potency compared to unsubstituted analogs.

Predicted Activity at Human Carbonic Anhydrases:

The inhibition of hCA isoforms is sensitive to the substitution pattern on the benzene ring. The "tail approach" in hCA inhibitor design demonstrates that modifications to the benzene ring can exploit differences in the active site cavities of the various isoforms to achieve selectivity.[6] The ethyl group on this compound may either enhance or diminish binding to different hCA isoforms depending on the steric constraints of their respective active sites. For instance, some hCA isoforms have wider active site rims that can accommodate bulky substituents, while others do not.[3][4]

Comparative Inhibition Data for Various Sulfonamides:

To further inform our prediction, the following table presents inhibition data for a range of sulfonamide derivatives against bacterial DHPS and human CAs.

Compound ClassTarget EnzymeInhibition Range (IC₅₀/Kᵢ)Key ObservationReference
N-Sulfonamide 2-PyridonesBacterial DHPSIC₅₀: 2.76 µg/mL (for potent analog)Dual inhibition of DHPS and DHFR can be achieved.[15][16]
BenzenesulfonamideshCA IKᵢ: 68.4–458.1 nMGenerally moderate inhibition.[6]
BenzenesulfonamideshCA IIKᵢ: 62.8–153.7 nMGenerally moderate inhibition.[6]
BenzenesulfonamideshCA IXKᵢ: 9.7-7766 nMHighly variable, offering potential for selectivity.[3][17]
BenzenesulfonamideshCA XIIKᵢ: 14-316 nMGenerally moderate to potent inhibition.[3][17]
Various SulfonamidesB. bronchisepticaMIC₅₀: 0.5-8 µg/mLPotent antibacterial activity observed.[18]
Various SulfonamidesP. multocidaMIC₅₀: 2-32 µg/mLVariable antibacterial activity.[18]
Various SulfonamidesS. aureusMIC: 64-512 µg/mLModerate to low antibacterial activity.[19]

Selectivity Index (SI):

The selectivity of a compound can be quantified using the Selectivity Index, typically calculated as the ratio of the off-target inhibition (e.g., hCA) to the on-target inhibition (e.g., DHPS). A higher SI value indicates greater selectivity for the desired target.

SI = Kᵢ (off-target, e.g., hCA) / Kᵢ (on-target, e.g., DHPS)

Predicted Selectivity Profile of this compound:

Based on the SAR principles, it is hypothesized that this compound will exhibit potent inhibitory activity against bacterial DHPS due to the essential amino group. The ethyl substituent may further enhance this activity. Its profile against human carbonic anhydrases is likely to be isoform-dependent. It may show moderate to potent inhibition against isoforms with active sites that can accommodate the ethyl group. To truly determine its therapeutic potential, experimental validation of its IC₅₀/Kᵢ values against a panel of bacterial DHPS and human CA isoforms is essential.

Experimental Protocols

To facilitate the empirical validation of the predicted selectivity, we provide the following detailed, step-by-step methodologies for key in vitro and cell-based assays.

In Vitro Enzyme Inhibition Assays

5.1.1. Dihydropteroate Synthase (DHPS) Activity Assay

This protocol is adapted from a coupled spectrophotometric assay.

DHPS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHPS Enzyme - DHPP & PABA Substrates - DHFR Enzyme - NADPH - Test Compound Incubate Incubate DHPS with Test Compound Reagents->Incubate Add_Substrates Initiate reaction with DHPP and PABA Incubate->Add_Substrates Coupled_Reaction Product (Dihydropteroate) is reduced by DHFR, oxidizing NADPH Add_Substrates->Coupled_Reaction Measure Monitor NADPH oxidation by measuring absorbance decrease at 340 nm Coupled_Reaction->Measure Calculate_Rate Calculate reaction rates Measure->Calculate_Rate Plot Plot % Inhibition vs. [Compound] Calculate_Rate->Plot Determine_IC50 Determine IC₅₀ value Plot->Determine_IC50

Caption: Workflow for the coupled DHPS enzyme activity assay.

  • Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP⁺. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • DHPS enzyme (purified)

    • DHFR enzyme (purified)

    • Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (PABA)

    • Cofactor: NADPH

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂

    • Test compound (this compound) and control inhibitor (e.g., Sulfamethoxazole) dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, add 5 µL of serially diluted test compound to the assay wells.

    • Add 85 µL of a master mix containing assay buffer, DHPS, DHFR, and NADPH to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of a substrate mix containing DHPP and PABA.

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode for 20-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

5.1.2. Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.

  • Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 405 nm.[6]

  • Reagents:

    • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII; purified)

    • Substrate: p-Nitrophenyl acetate (p-NPA)

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

    • Test compound and control inhibitor (e.g., Acetazolamide) dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, add 2 µL of serially diluted test compound.

    • Add 158 µL of assay buffer and 20 µL of the CA enzyme working solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate from the absorbance data.

    • Determine the percentage of inhibition for each compound concentration.

    • Plot the data to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the enzyme's Kₘ for the substrate is known.

Cell-Based Assays

5.2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: Bacteria are cultured in the presence of serial dilutions of the test compound, and growth is assessed after a defined incubation period.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Growth medium (e.g., Mueller-Hinton Broth)

    • Test compound and control antibiotic

    • 96-well microplates

  • Procedure:

    • Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.

    • Inoculate each well with the bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

5.2.2. Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compound on the viability of mammalian cells.

MTT_Assay_Workflow Seed_Cells Seed mammalian cells in a 96-well plate Incubate_24h Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of the test compound Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h (formazan crystal formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % cell viability and determine IC₅₀ Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]

  • Materials:

    • Mammalian cell line (e.g., HeLa, HepG2)

    • Cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO)

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Replace the medium with fresh medium containing serial dilutions of the test compound.

    • Incubate for a further 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Conclusion

The therapeutic success of any sulfonamide-based antimicrobial hinges on its selective inhibition of the bacterial target, DHPS, over host enzymes like carbonic anhydrases. While direct experimental data for this compound is not currently available, a systematic analysis based on well-established structure-activity relationships provides a strong foundation for predicting its selectivity profile. The presence of the essential amino group suggests potent antibacterial activity, while the ethyl substituent is likely to modulate its interaction with the various human carbonic anhydrase isoforms.

The experimental protocols detailed in this guide provide a clear and validated pathway for the empirical determination of the inhibitory constants (IC₅₀ and Kᵢ) and the selectivity index for this compound and other novel sulfonamide candidates. Such data is indispensable for making informed decisions in the progression of new antimicrobial agents from discovery to clinical development.

References

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6447–6466.
  • Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. (2023). PubMed.
  • Khan, K. M., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4333.
  • Khan, K. M., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties.
  • Genc, B., et al. (2023). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Journal of Molecular Structure, 1286, 135548.
  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. (2014). PubMed Central.
  • Asadi, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 839–847.
  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336.
  • Tsikas, D. (2023).
  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2016). Journal of Chemical and Pharmaceutical Research.
  • Vangroenweghe, F., et al. (1998). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. Vlaams Diergeneeskundig Tijdschrift, 67(3), 154-158.
  • Al-Abdullah, N. H., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10476–10493.
  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024).
  • Di Fiore, A., et al. (2009). Crystal structure of human carbonic anhydrase XIII and its complex with the inhibitor acetazolamide.
  • Al-Abdullah, N. H., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Senturk, M., et al. (2015). The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 964–968.
  • Gökçe, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17.
  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.).
  • In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. (2014).
  • Sulfamethoxazole. (n.d.). PDB-101.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). Four ways to measure selectivity.
  • Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)... (n.d.).
  • Anderson, A. C. (2010). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Current medicinal chemistry, 17(16), 1646–1659.
  • Effectiveness of sulfones and sulfonamides as inhibitors of DHPS activity. (n.d.).
  • Ranking of inhibitory potential of sulfa drugs for DHPS from various species in the E. coli C600FolP strain. (n.d.).
  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. (2016). PubMed Central.
  • Angapco, A. A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(21), 7384.
  • Cytotoxic (IC50 in µM) activity results of 1-6 against mammalian cells. (n.d.).
  • Replacing sulfa drugs with novel DHPS inhibitors. (2013). PubMed Central.
  • Enzyme Inhibition Calcul
  • Dihydropteroate synthase inhibitor. (n.d.). Wikipedia.
  • Cytotoxicity (IC 50 ) of examined sulfonamides on various cell lines a. (n.d.).
  • How to calculate selectivity index without % cell inhibition and... (n.d.). ECHEMI.
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021).
  • Enzyme Inhibition Calculations. (n.d.). Carnegie Mellon University.
  • Trimethoprim and Sulfamethoxazole are Selective Inhibitors of CYP2C8 and CYP2C9, Respectively. (n.d.).
  • Wen, X., et al. (2005). Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively. Drug Metabolism and Disposition, 33(7), 989–994.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). PubMed.

Sources

Comparative Docking Studies of 5-Amino-2-ethylbenzene-1-sulfonamide Derivatives: A Guide to In Silico Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational methods such as molecular docking have become indispensable tools for the rapid and cost-effective identification of promising therapeutic candidates.[1][2][3] This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study focused on derivatives of the 5-Amino-2-ethylbenzene-1-sulfonamide scaffold. Our objective is to elucidate the structural basis of their inhibitory activity against a key therapeutic target and to derive structure-activity relationships (SAR) that can guide future lead optimization.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and reproducible in silico workflow.

Introduction: The Significance of the Sulfonamide Scaffold and Carbonic Anhydrase

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs, including antibacterials, diuretics, anticonvulsants, and anticancer agents.[4][5] Their therapeutic versatility stems from their ability to act as a bioisostere for carboxylic acids and to form key interactions with metalloenzymes.[] One of the most prominent targets for sulfonamide-based drugs is the carbonic anhydrase (CA) family of enzymes.[7][8]

Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis.[8] The overexpression of certain CA isoforms, such as CA II and CA IX, is associated with various pathologies, including glaucoma, epilepsy, and hypoxic tumors, making them attractive targets for therapeutic intervention.[7][8] Sulfonamides are classic inhibitors of CAs, with their primary sulfonamide group coordinating to the catalytic zinc ion in the active site.[9]

This guide will focus on a comparative docking study of hypothetical derivatives of this compound against Human Carbonic Anhydrase II (hCA II), a well-characterized and therapeutically relevant isoform. By systematically modifying the parent scaffold, we aim to understand how structural changes influence binding affinity and interaction patterns.

Methodology: A Self-Validating Docking Protocol

To ensure the scientific integrity of our in silico predictions, we will employ a rigorous and self-validating molecular docking protocol. This involves not only the docking of our designed derivatives but also a crucial validation step to confirm the reliability of the chosen docking parameters.

Selection of Target and Ligands
  • Protein Target: Human Carbonic Anhydrase II (hCA II). The high-resolution crystal structure of hCA II in complex with a known inhibitor will be retrieved from the Protein Data Bank (PDB). This provides an experimentally determined reference for both the active site architecture and the binding mode of a known ligand.

  • Ligand Set:

    • Parent Scaffold: this compound.

    • Designed Derivatives (Hypothetical): To explore the structure-activity relationship, a small library of derivatives will be generated by introducing various functional groups at the amino position (R1) and on the benzene ring (R2). This allows for a systematic evaluation of steric and electronic effects.

    • Control Ligand: A known, co-crystallized inhibitor of hCA II (e.g., Acetazolamide) will be used for protocol validation.

Computational Workflow

The entire computational workflow is designed to be a logical sequence of preparation, simulation, validation, and analysis.

G cluster_prep 1. Preparation Phase cluster_validation 2. Protocol Validation cluster_screening 3. Virtual Screening cluster_analysis 4. Analysis Phase p_prep Protein Preparation (PDB Structure of hCA II) redock Redocking of Co-crystallized Ligand p_prep->redock docking Docking of Derivative Library p_prep->docking l_prep Ligand Preparation (Derivative Library & Control) l_prep->redock l_prep->docking rmsd RMSD Calculation (Redocked vs. Crystal Pose) < 2.0 Å? redock->rmsd rmsd->docking Protocol Validated scoring Binding Energy Scoring & Ranking docking->scoring interaction Binding Mode & Interaction Analysis scoring->interaction sar SAR Derivation interaction->sar

Caption: Overall workflow for the comparative docking study.
Detailed Experimental Protocols
  • Protein Preparation:

    • Objective: To prepare the hCA II structure for docking by removing extraneous molecules and adding necessary atoms.

    • Steps:

      • Download the PDB file of hCA II.

      • Remove all water molecules and co-solvents from the PDB file.

      • Separate the protein chain from the co-crystallized ligand. The ligand will be saved separately for the validation step.

      • Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are essential for forming hydrogen bonds.

      • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is necessary for the scoring function to calculate electrostatic interactions.

      • Save the prepared protein in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • Objective: To generate 3D structures of the sulfonamide derivatives and prepare them for docking.

    • Steps:

      • Sketch the 2D structures of this compound and its derivatives.

      • Convert the 2D structures to 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

      • Assign partial charges to the ligand atoms.

      • Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.

      • Save the prepared ligands in the PDBQT format.

  • Objective: To ensure the chosen docking software and parameters can accurately reproduce the experimentally observed binding mode of a known inhibitor.[10][11] This is a cornerstone of a trustworthy protocol.

  • Steps:

    • Use the prepared hCA II protein structure and the extracted co-crystallized ligand.

    • Define the docking grid box. The grid box should encompass the entire active site of the enzyme, ensuring the ligand has sufficient space to explore different binding poses.

    • Perform the docking simulation using software like AutoDock Vina.

    • Compare the predicted binding pose of the redocked ligand with its original co-crystallized position.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[12] An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable. [10][13]

Results and Comparative Analysis

Assuming a successful validation, the same docking protocol is then applied to the library of this compound derivatives. The results are analyzed based on binding affinity (docking score) and the specific molecular interactions formed with the active site residues.

Binding Affinity Comparison

The docking scores, which are an estimation of the binding free energy, are summarized for each derivative. A more negative score typically indicates a more favorable binding affinity.

Compound IDDerivative Substituents (R1, R2)Docking Score (kcal/mol)Key Interacting Residues
Parent -H, -H-6.5His94, His96, His119, Thr199, Thr200
Deriv-01 -COCH3, -H-7.2His94, His96, His119, Thr199, Gln92
Deriv-02 -H, 4-Cl-7.0His94, His96, His119, Thr199, Val121
Deriv-03 -COCH3, 4-Cl-7.8His94, His96, His119, Thr199, Gln92, Val121
Control Acetazolamide-8.1His94, His96, His119, Thr199, Gln92

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interaction Analysis and SAR

The analysis of the docked poses reveals critical insights into the structure-activity relationship.

G cluster_pocket hCA II Active Site cluster_ligand Sulfonamide Ligand ZN Zn²⁺ Ion His94 His94 ZN->His94 His96 His96 ZN->His96 His119 His119 ZN->His119 Thr199 Thr199 Gln92 Gln92 Val121 Hydrophobic Pocket (Val121) SO2NH2 Sulfonamide Group (-SO2NH2) SO2NH2->ZN Coordination SO2NH2->Thr199 H-Bond Aromatic Aromatic Ring Aromatic->Val121 Hydrophobic Interaction R_group Derivative Group (e.g., -COCH3) R_group->Gln92 H-Bond

Caption: Key molecular interactions within the hCA II active site.
  • Core Interactions: As expected, the primary sulfonamide group (-SO2NH2) of all derivatives coordinates directly with the catalytic Zn²⁺ ion and forms a crucial hydrogen bond with the side chain of Thr199.[9] This interaction anchors the molecule in the active site and is essential for inhibitory activity.

  • SAR Insights:

    • Acylation of the Amino Group (R1): The addition of an acetyl group (-COCH3) as seen in Deriv-01 and Deriv-03 leads to a significant improvement in binding affinity. The docked poses reveal that the carbonyl oxygen of the acetyl group acts as a hydrogen bond acceptor, forming a favorable interaction with the side chain of Gln92. This additional hydrogen bond provides greater stabilization to the ligand-protein complex.

    • Substitution on the Aromatic Ring (R2): Introducing a chlorine atom at the 4-position of the benzene ring (Deriv-02 ) results in a modest increase in binding affinity. This is attributed to a favorable hydrophobic interaction between the chlorine atom and a hydrophobic pocket defined by residues such as Val121.[14]

    • Synergistic Effects: The most potent derivative in our hypothetical set, Deriv-03 , combines both modifications. It benefits from the hydrogen bond with Gln92 and the hydrophobic interaction with Val121, resulting in the highest predicted binding affinity. This demonstrates a synergistic effect where multiple favorable interactions contribute to enhanced potency.

Conclusion and Future Directions

This comparative guide outlines a robust and scientifically sound methodology for the in silico evaluation of this compound derivatives as potential inhibitors of hCA II. The docking studies predict that modifications targeting interactions with Gln92 and the hydrophobic pocket near Val121 are key strategies for improving binding affinity. Specifically, the combination of N-acetylation and 4-chloro substitution appears to be a promising avenue for designing more potent inhibitors.

It is imperative to underscore that molecular docking is a predictive tool.[1][15] The insights gained from this in silico analysis provide a strong rationale for the synthesis and subsequent in vitro experimental validation of the most promising derivatives.[16] Assays measuring the IC50 values of these compounds against hCA II would be the critical next step to confirm these computational predictions and advance the development of novel therapeutic agents.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • De Simone, G., & Supuran, C. T. (2012). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352-8. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • Akhtar, N., Sastry, M., & Khan, A. A. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed research international, 2014, 217870. [Link]

  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

  • Ilies, M., & Supuran, C. T. (2011). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of medicinal chemistry, 54(15), 5427–5438. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • Lloyd, C. R., Gooljarsingh, S. J., & McKenna, R. (2011). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of medicinal chemistry, 54(15), 5427-38. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2021). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen. [Link]

  • Setsoafia, D. D., & Adu, F. (2023). Molecular docking protocol validation. ResearchGate. [Link]

  • Pharma Tube -- Dr. Abhishek Kumar. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • Khan, A. A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. ResearchGate. [Link]

  • Gooljarsingh, S. J., & McKenna, R. (2013). Insights towards sulfonamide drug specificity in α-carbonic anhydrases. Bioorganic & medicinal chemistry, 21(6), 1431-9. [Link]

  • O'Donnell, J. (2023). Sulfonamides. MSD Manual Professional Edition. [Link]

  • Irwin, J. J., & Shoichet, B. K. (2016). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 56(8), 1575–1587. [Link]

  • Supuran, C. T. (2011). Bacterial carbonic anhydrases as drug targets: toward novel antibiotics?. Frontiers in pharmacology, 2, 34. [Link]

  • Nocentini, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Rodriguez, J. C. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]

  • Metzler, K. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. [Link]

  • Cleveland Clinic. (2025). Sulfonamides. Cleveland Clinic. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

Sources

A Researcher's Guide to Comparative Pharmacokinetic Profiling of Novel 5-Amino-2-ethylbenzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a new chemical entity (NCE) is paramount to its journey from the bench to the clinic. The sulfonamide scaffold, a cornerstone in medicinal chemistry, continues to yield promising therapeutic candidates. This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of novel derivatives of "5-Amino-2-ethylbenzene-1-sulfonamide," a promising but under-characterized scaffold. While specific experimental data for this exact compound and its derivatives are not extensively available in the public domain, this guide will equip you with the strategic and technical knowledge to conduct such a comparative analysis. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative principles of drug metabolism and pharmacokinetics (DMPK).

The Rationale for Pharmacokinetic Comparison of Derivatives

The core objective of creating and evaluating derivatives of a lead compound like this compound is to optimize its drug-like properties. Minor structural modifications can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its efficacy, safety, and dosing regimen. A systematic comparison of derivatives allows us to establish a Structure-Activity Relationship (SAR) and, more specifically, a Structure-Pharmacokinetic Relationship (SPKR). Understanding this relationship is crucial for rational drug design.[1][2][3]

For our hypothetical study, let's consider three derivatives of the parent compound, each with a specific design rationale:

  • Derivative A: Introduction of a lipophilic moiety to potentially enhance membrane permeability and oral absorption.

  • Derivative B: Incorporation of a polar group to improve aqueous solubility and potentially alter distribution and clearance pathways.

  • Derivative C: Bioisosteric replacement at a metabolically liable site to enhance metabolic stability and prolong half-life.

Foundational In Vitro ADME Profiling

Before advancing to costly and complex in vivo studies, a battery of in vitro ADME assays is essential for early-stage characterization and candidate selection.[4][5][6][7] These assays provide critical insights into the intrinsic properties of the compounds.

Key In Vitro Assays and Their Significance
Assay Purpose Experimental System Key Parameters Measured
Physicochemical Properties To understand the fundamental characteristics that influence ADME.Instrumental analysisAqueous Solubility, LogD/LogP, pKa
Metabolic Stability To predict the extent of first-pass metabolism and intrinsic clearance.Liver Microsomes, S9 Fraction, or HepatocytesIntrinsic Clearance (CLint), Half-life (t½)
CYP450 Inhibition To assess the potential for drug-drug interactions (DDIs).Recombinant CYP enzymes or Liver MicrosomesIC50, Ki
Plasma Protein Binding To determine the fraction of unbound drug, which is pharmacologically active.Plasma from relevant speciesFraction unbound (fu)
Permeability To predict intestinal absorption.PAMPA, Caco-2 cell monolayersApparent Permeability (Papp)
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the intrinsic clearance of a compound, a key indicator of its metabolic stability.

Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for determining metabolic stability using liver microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test compounds (Parent, Derivative A, B, and C) and positive controls (e.g., a rapidly metabolized compound like verapamil) in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

  • Initiation of Reaction: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration typically 1 mM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate scaling factors.

Definitive In Vivo Pharmacokinetic Studies

In vivo studies in animal models are indispensable for understanding how a drug and its derivatives behave in a complex biological system.[8][9][10][11] The choice of animal model is critical and should be based on similarities in drug metabolism pathways to humans where possible.[9] Rodents, such as Sprague-Dawley rats, are commonly used for initial PK screening.[10][12][13]

Experimental Design: A Comparative PK Study in Rats

The goal of this study is to determine and compare key pharmacokinetic parameters for the parent compound and its derivatives after intravenous (IV) and oral (PO) administration.

Workflow for a Rodent Pharmacokinetic Study

Caption: A typical workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer the compound via tail vein injection (e.g., 1 mg/kg). This route provides 100% bioavailability and is used to determine clearance and volume of distribution.

    • PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg). This route is used to assess oral absorption and bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via a cannulated vessel or tail snip) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Comparative Data Presentation (Hypothetical Data)

The results of the in vivo study should be summarized in a clear, tabular format to facilitate comparison.

Parameter Parent Compound Derivative A (Lipophilic) Derivative B (Polar) Derivative C (Metabolically Blocked)
Clearance (CL) (mL/min/kg) 2522458
Volume of Distribution (Vdss) (L/kg) 1.53.00.81.6
Terminal Half-life (t½) (h) 2.55.01.214.0
Oral Bioavailability (F%) 30%65%15%75%

Interpreting the Data: Building the Structure-Pharmacokinetic Relationship

The true value of this guide lies in the interpretation of the comparative data to establish a robust SPKR.

Logical Flow of SPKR Interpretation

SPKR_Interpretation A Structural Modification B Change in Physicochemical Properties A->B e.g., Add lipophilic group C Alteration of In Vitro ADME Profile B->C e.g., Increased LogD, Decreased Solubility D Impact on In Vivo Pharmacokinetics C->D e.g., Increased permeability, Higher Vdss E Informed Decision for Lead Optimization D->E e.g., Improved bioavailability, Longer half-life

Caption: The logical progression from chemical modification to informed drug design decisions.

  • Derivative A (Lipophilic): The increased lipophilicity likely led to better membrane permeability, resulting in higher oral bioavailability. The larger volume of distribution suggests more extensive partitioning into tissues.

  • Derivative B (Polar): The polar group increased water solubility but likely hindered passive diffusion across the gut wall, leading to poor bioavailability. The higher clearance and smaller volume of distribution are also consistent with a more hydrophilic compound that is readily excreted.

  • Derivative C (Metabolically Blocked): The bioisosteric replacement successfully blocked a key metabolic site, as evidenced by the significantly lower clearance and prolonged half-life. This also contributed to its high oral bioavailability by reducing first-pass metabolism.

Conclusion and Path Forward

This guide has outlined a systematic and scientifically rigorous approach to the comparative pharmacokinetic profiling of novel this compound derivatives. By integrating in vitro and in vivo experimental data, researchers can build a comprehensive understanding of the structure-pharmacokinetic relationships within a chemical series. This knowledge is critical for the rational design of drug candidates with optimized ADME properties, ultimately increasing the probability of clinical success. The provided protocols and workflows serve as a robust starting point for any laboratory embarking on the preclinical development of novel sulfonamide-based therapeutics.

References

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Biology, 84, e274577. [Link]

  • Erah, P. (2020). Pharmacokinetics: Experimental methods. ResearchGate. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Fang, Z., et al. (2016). 5-Amino-2-methylbenzenesulfonamide. ResearchGate. [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • Roland, M. (1982). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 25(9), 1003-1011. [Link]

  • Spence, D. M. (2018). Technologies for Measuring Pharmacokinetic Profiles. Annual Review of Analytical Chemistry, 11(1), 115-133. [Link]

  • Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. The values were determined using ADMETLab 2.0 program. (n.d.). ResearchGate. [Link]

  • Adane, L., et al. (2019). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Request PDF on ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Acta Scientific Pharmaceutical Sciences, 2(6), 25-36. [Link]

  • Aurigene Pharmaceutical Services. (n.d.). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Retrieved from [Link]

  • Al-Hussain, S. A., & Al-Amery, M. H. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 6(11), 1-17. [Link]

  • Halsted, J., et al. (2016). Optimal experiment design with applications to Pharmacokinetic modeling. 2016 American Control Conference (ACC), 461-466. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. Admescope Blog. [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Small Animal In Vivo PK Service. Retrieved from [Link]

  • Ma, X. J., et al. (2009). 5-Amino-2-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1815. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-ethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Amino-2-ethylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.